GSK199
Description
Properties
IUPAC Name |
[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2.ClH/c1-4-30-19(12-15-7-5-9-26-22(15)30)23-27-18-11-16(13-20(32-3)21(18)28(23)2)24(31)29-10-6-8-17(25)14-29;/h5,7,9,11-13,17H,4,6,8,10,14,25H2,1-3H3;1H/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGMIOKDGHBYQE-UNTBIKODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCCC(C5)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCC[C@H](C5)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of GSK199: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK199 is a potent, selective, and reversible inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on proteins such as histones.[1][2][3] This post-translational modification, known as citrullination or deimination, plays a critical role in various physiological and pathological processes, including gene regulation, inflammation, and the formation of Neutrophil Extracellular Traps (NETs).[4][5] Dysregulation of PAD4 activity has been implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis, cardiovascular diseases, and certain cancers.[1][6] this compound represents a significant tool for studying the biological functions of PAD4 and holds therapeutic potential for these conditions.[2][7]
This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Core Mechanism of Action: Allosteric Inhibition of PAD4
This compound exhibits a novel mechanism of action by preferentially binding to an inactive, calcium-deficient conformation of the PAD4 enzyme.[2][8] This contrasts with other PAD inhibitors, such as the irreversible halo-acetamidine-based compounds, which tend to target the active, high-calcium state of the enzyme.[9] The binding of this compound is reversible, as confirmed by mass spectrometry and dialysis experiments.[9]
Crystallographic studies of the PAD4-GSK199 complex have elucidated the molecular basis of its inhibitory activity.[2][6][10][11] this compound binds to a reordered active site of PAD4, inducing significant conformational changes.[2][12] A key feature of this interaction is the ordering of a previously disordered loop (residues 633-645) into a β-hairpin structure.[4][12] This newly formed structure packs over the inhibitor, with hydrophobic residues Phe634 and Val643 stabilizing the complex.[12]
The primary amine of this compound forms a critical salt bridge with Asp473 in the PAD4 active site.[12] Furthermore, the ethyl group of this compound occupies a small hydrophobic pocket, and modifications to this group can enhance binding affinity.[12] Computational studies, including molecular docking and Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) analysis, have further detailed the binding energetics, highlighting a significant negative binding free energy for the PAD4-GSK199 complex.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the interaction of this compound with PAD4.
| Parameter | Value | Conditions | Reference |
| IC50 | 200 nM | In the absence of calcium | [9][13] |
| 1 µM | In the presence of 2 mM calcium | [9] | |
| Binding Free Energy | -11.339 kcal/mol | MMPBSA analysis | [1][7] |
| Docking Score | -10.6 kcal/mol | Molecular docking | [1][7] |
| Inhibition of PAD4 | >90% at ≥ 8 µM | Dose-dependent inhibition | [8] |
Signaling Pathway and Biological Effects
PAD4 is a key enzyme in the process of NETosis, a unique form of neutrophil cell death characterized by the release of decondensed chromatin decorated with granular proteins, which ensnares and kills pathogens.[4] By citrullinating histones, PAD4 facilitates chromatin decondensation, a critical step in NET formation.[4] this compound, by inhibiting PAD4, effectively blocks histone citrullination and subsequent NET formation in both mouse and human neutrophils.[5][9]
The inhibition of PAD4 by this compound has also been shown to be sufficient for the amelioration of collagen-induced arthritis (CIA) in a murine model.[2] Treatment with this compound led to reduced paw inflammation, joint destruction, and decreased deposition of complement C3 in the joints.[2][5] Interestingly, while this compound did not significantly alter total citrulline levels in the joints or serum, it did reduce the reactivity of a subset of autoantibodies against citrullinated and non-citrullinated joint peptides.[2]
Below is a diagram illustrating the signaling pathway leading to NET formation and the inhibitory action of this compound.
Caption: this compound inhibits PAD4, preventing NET formation.
Experimental Protocols
In Vitro PAD4 Inhibition Assay (Ammonia Release Assay)
This assay quantifies the enzymatic activity of PAD4 by measuring the release of ammonia during the citrullination of a substrate like benzoyl-arginine ethyl ester (BAEE).[9]
-
Reagents and Buffers:
-
Recombinant human PAD4 enzyme.
-
Substrate: Benzoyl-arginine ethyl ester (BAEE).
-
Assay Buffer: 50 mM HEPES, 50 mM NaCl, 2 mM DTT.
-
Calcium Chloride (CaCl2) solution.
-
This compound stock solution (in DMSO).
-
Ammonia detection reagent.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the PAD4 enzyme to the assay buffer containing varying concentrations of this compound or DMSO (vehicle control).
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the BAEE substrate and CaCl2 (to a final concentration of, for example, 0.2 mM).
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).
-
Stop the reaction and measure the amount of ammonia produced using a suitable detection method (e.g., colorimetric or fluorometric).
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Neutrophil Extracellular Trap (NET) Formation Assay
This immunofluorescence-based assay visualizes and quantifies NET formation in isolated neutrophils.[9]
-
Reagents and Buffers:
-
Isolated human or mouse neutrophils.
-
Cell culture medium (e.g., RPMI).
-
NET-inducing stimulus (e.g., ionomycin, PMA, or bacteria).
-
This compound stock solution (in DMSO).
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against citrullinated histone H3 (anti-H3Cit).
-
Fluorescently labeled secondary antibody.
-
DNA counterstain (e.g., Hoechst 33342).
-
-
Procedure:
-
Seed isolated neutrophils onto coverslips in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the neutrophils with a NET-inducing agent for 3-4 hours.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-H3Cit antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain the DNA with Hoechst.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of NET-forming cells (identified by decondensed, H3Cit-positive DNA) in multiple fields of view.
-
Below is a diagram outlining the experimental workflow for the NET formation assay.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of this compound and GSK106 binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 9. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4X8G: Crystal structure of human peptidylarginine deiminase type4 (PAD4) in complex with this compound [ncbi.nlm.nih.gov]
- 11. 4x8g - Crystal structure of human peptidylarginine deiminase type4 (PAD4) in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
The Role of GSK199 in Advancing Citrullination Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK199, a potent and selective inhibitor of Protein Arginine Deiminase 4 (PAD4). It details the critical role of this small molecule in the study of citrullination, a post-translational modification implicated in various physiological and pathological processes, including autoimmune diseases and cancer. This document offers a comprehensive resource, including quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate further research and drug development efforts targeting protein citrullination.
Introduction to Citrullination and PAD Enzymes
Citrullination is the conversion of an arginine residue in a protein to a citrulline residue. This post-translational modification is catalyzed by a family of calcium-dependent enzymes known as Protein Arginine Deiminases (PADs). The conversion of a positively charged arginine to a neutral citrulline can lead to significant changes in protein structure and function, impacting processes such as gene regulation, signal transduction, and the formation of neutrophil extracellular traps (NETs).
The PAD enzyme family in humans consists of five isoforms (PAD1, PAD2, PAD3, PAD4, and PAD6), with PAD2 and PAD4 being the most extensively studied in the context of inflammation and autoimmunity. Dysregulated PAD activity, particularly PAD4, has been linked to the pathogenesis of diseases like rheumatoid arthritis, lupus, and certain cancers.
This compound: A Selective PAD4 Inhibitor
This compound is a reversible and selective small-molecule inhibitor of PAD4.[1][2] It exhibits its inhibitory effect by preferentially binding to the low-calcium conformation of the enzyme, a novel mechanism of action that contributes to its selectivity.[3] This specificity makes this compound an invaluable tool for dissecting the specific roles of PAD4 in complex biological systems, distinguishing its functions from those of other PAD isoforms.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound against PAD4
| Assay Type | Calcium Concentration | IC50 (nM) | Reference(s) |
| Fluorescence Polarization | 0 mM | 200 | [2] |
| Ammonia Release | 0.2 mM | 250 | [3] |
| Ammonia Release | 2 mM | 1000 | [3] |
Table 2: Selectivity of this compound for PAD4 over other PAD Isoforms
| PAD Isoform | Fold Selectivity over PAD4 | Reference(s) |
| PAD1 | >35-fold | [3] |
| PAD2 | >35-fold | [3] |
| PAD3 | >35-fold | [3] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) | Reference(s) |
| Cmax | - | 11.4 µM (at 2h, 30 mg/kg s.c.) | [4] |
| Tmax | - | 2 h (s.c.) | [4] |
| Clearance (Cl) | 25.0 mL/min/kg | - | [5][6] |
| Volume of Distribution (Vd) | 3.40 L/kg | - | [5][6] |
| Half-life (t1/2) | - | - | [7] |
Key Signaling Pathways Involving PAD4 and Citrullination
This compound is instrumental in elucidating the role of PAD4-mediated citrullination in various signaling pathways. Two of the most prominent are the formation of Neutrophil Extracellular Traps (NETosis) and the regulation of gene expression through histone modification.
PAD4 in NETosis
NETosis is a unique form of neutrophil cell death characterized by the release of decondensed chromatin, forming a web-like structure that traps and kills pathogens.[8] PAD4 plays a crucial role in this process by citrullinating histones, which neutralizes their positive charge and leads to chromatin decondensation.[9]
PAD4-Mediated Histone Citrullination and Gene Regulation
PAD4 can also citrullinate histone tails, which can alter chromatin structure and influence gene expression.[10][11] This modification can either repress or activate transcription depending on the specific arginine residue that is citrullinated and the surrounding epigenetic landscape.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study citrullination.
In Vitro PAD4 Inhibition Assay
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound on PAD4. The assay is based on the detection of citrulline produced from a substrate.[12][13][14]
Materials:
-
Recombinant human PAD4 enzyme
-
This compound
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable PAD4 substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM CaCl₂, 1 mM DTT)
-
COLDER (Colorimetric Determination of Citrulline) Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add recombinant PAD4 to each well.
-
Add the this compound dilutions or vehicle control (e.g., DMSO) to the wells and pre-incubate for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the BAEE substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
Add the COLDER reagent to each well.
-
Incubate the plate at 95°C for 30 minutes to allow for color development.
-
Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Western Blot Analysis of Histone Citrullination
This protocol outlines the detection of citrullinated histones in cells treated with this compound, providing a method to assess the inhibitor's efficacy in a cellular context.[15][16]
Materials:
-
Cell line of interest (e.g., neutrophils, HEK293T cells overexpressing PAD4)
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against citrullinated histone H3 (e.g., anti-H3Cit)
-
Primary antibody for a loading control (e.g., anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Induce citrullination if necessary (e.g., using a calcium ionophore like ionomycin).[17]
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against citrullinated histone H3 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
In Vivo Murine Model of Collagen-Induced Arthritis
This protocol describes the use of this compound in a mouse model of collagen-induced arthritis (CIA), a common model for studying rheumatoid arthritis.[4][18][19][20][21]
Materials:
-
DBA/1J mice
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Acclimate male DBA/1J mice (8-10 weeks old) for at least one week.
-
On day 0, immunize the mice intradermally at the base of the tail with an emulsion of bovine type II collagen in CFA.
-
Begin daily administration of this compound (e.g., 30 mg/kg, subcutaneously) or vehicle control.[18]
-
On day 21, administer a booster immunization with an emulsion of bovine type II collagen in IFA.
-
From day 21 onwards, monitor the mice daily for the onset and severity of arthritis using a clinical scoring system.
-
At the end of the study (e.g., day 35), euthanize the mice and collect blood for serum analysis and hind paws for histological examination.
-
Analyze serum for levels of citrullinated proteins and anti-collagen antibodies.
-
Perform histological analysis of the joints to assess inflammation, pannus formation, and bone erosion.
Conclusion
This compound has emerged as a pivotal research tool for investigating the biological roles of PAD4-mediated citrullination. Its high selectivity and well-characterized properties enable researchers to probe the specific contributions of PAD4 in health and disease with a high degree of confidence. The data and protocols presented in this guide are intended to support the scientific community in further exploring the therapeutic potential of targeting PAD4 and to advance our understanding of the complex processes governed by protein citrullination.
References
- 1. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. Mass balance, metabolic disposition, and pharmacokinetics of a single IV dose of [14C]CA102N in HT-29 xenograft athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neutrophil extracellular traps - Wikipedia [en.wikipedia.org]
- 9. PAD4 mediated histone hypercitrullination induces heterochromatin decondensation and chromatin unfolding to form neutrophil extracellular trap-like structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Thioredoxin Modulates Protein Arginine Deiminase 4 (PAD4)-Catalyzed Citrullination [frontiersin.org]
- 14. Detection and Identification of Protein Citrullination in Complex Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Histone H3 Antibody (A16702) | Antibodies.com [antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. maokangbio.com [maokangbio.com]
GSK199: A Technical Guide to its Inhibition of Neutrophil Extracellular Trap Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils to trap and kill pathogens. While essential for innate immunity, excessive NET formation (NETosis) is implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, thrombosis, and sepsis.[1][2] A key enzyme in the process of NET formation is Peptidylarginine Deiminase 4 (PAD4), which catalyzes the citrullination of histones, leading to chromatin decondensation—a critical step for NET release.[2][3]
GSK199 is a potent, selective, and reversible inhibitor of PAD4.[4][5] By targeting PAD4, this compound effectively blocks histone citrullination and subsequently disrupts the formation of NETs.[1][6][7] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative effects on NET formation, and detailed experimental protocols for its study.
Quantitative Data on this compound's Potency and Efficacy
The inhibitory activity of this compound on PAD4 and its subsequent effect on NET formation have been quantified in various assays. The data below is summarized from key studies to provide a clear comparison.
Table 1: Biochemical Potency of this compound Against PAD4
| Assay Type | Condition | IC50 (nM) | Reference |
| Fluorescence Polarization (FP) | 0 mM CaCl2 | 200 | [1] |
| Fluorescence Polarization (FP) | 2 mM CaCl2 | 1000 | [1] |
| NH3 Release Assay | 0.2 mM Calcium | 250 | [1] |
Table 2: Inhibition of NET Formation by this compound in Neutrophils
| Cell Type | Stimulus | This compound Concentration | Outcome Measure | Inhibition | Reference |
| Mouse Neutrophils | Ionomycin | 10 µM | Histone H3 Citrullination | Marked reduction | [1] |
| Mouse Neutrophils | Ionomycin | 10 µM | NET formation | Marked reduction | [1] |
| Human Neutrophils | S. aureus | Not specified | Diffused NETs | Less marked than GSK484 | [1] |
Mechanism of Action: Inhibition of PAD4-Mediated NETosis
This compound exerts its inhibitory effect by binding to a calcium-deficient, inactive conformation of the PAD4 enzyme.[1][5] This binding induces a conformational change in the enzyme's active site, particularly ordering residues 633-645 into a β-hairpin structure that sterically hinders substrate access.[1] This mechanism is distinct from irreversible PAD inhibitors which typically target the calcium-bound, active form of the enzyme.[1]
The signaling pathway leading to PAD4-dependent NET formation and the point of intervention by this compound is illustrated below.
Caption: Signaling pathway of PAD4-dependent NET formation and inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effect on NET formation. Below are protocols for key experiments cited in the literature.
Isolation of Human and Murine Neutrophils
-
Human Neutrophils: Human neutrophils are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., with Polymorphprep™ or Ficoll-Paque™). The neutrophil-rich layer is collected, and red blood cells are lysed using a hypotonic solution. The resulting cell population should be of high purity (>95% neutrophils).
-
Murine Neutrophils: Murine neutrophils are typically isolated from the bone marrow of mice. Bone marrow cells are flushed from the femurs and tibias, and neutrophils are isolated using a discontinuous Percoll gradient.
In Vitro NET Formation Assay
This workflow outlines the key steps to induce and quantify NET formation in the presence of this compound.
Caption: Experimental workflow for in vitro NET formation assay.
Quantification of NETs and Histone Citrullination
-
Immunofluorescence Microscopy: This is a common method to visualize and quantify NETs. After the in vitro assay, cells are fixed and stained with antibodies against NET components, such as anti-citrullinated histone H3 (H3Cit) and anti-myeloperoxidase (MPO). DNA is counterstained with a fluorescent dye like Hoechst 33342. NETs are identified by the colocalization of these markers and the presence of decondensed, extracellular DNA. Quantification can be performed by counting the number of NET-forming cells as a percentage of the total number of cells.[1]
-
ELISA-based Assays: Cell-free DNA, MPO-DNA complexes, or citrullinated histones in the supernatant of activated neutrophils can be quantified using enzyme-linked immunosorbent assays (ELISAs). This provides a more high-throughput method for quantifying NET release.
-
Western Blotting: To specifically assess the inhibition of histone citrullination, cell lysates can be analyzed by Western blotting using an antibody specific for citrullinated histone H3.[1]
Conclusion
This compound is a valuable research tool for studying the role of PAD4 and NET formation in health and disease. Its selective and reversible inhibition of PAD4 provides a specific means to dissect the PAD4-dependent NETosis pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of PAD4 inhibition in NET-driven pathologies. Further research into the in vivo efficacy and safety of this compound and similar compounds is warranted to translate these findings into clinical applications.
References
- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alleviation of arthritis through prevention of neutrophil extracellular traps by an orally available inhibitor of protein arginine deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of this compound and GSK106 binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Investigating Autoimmune Diseases with GSK199: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK199 is a potent, selective, and reversible inhibitor of peptidylarginine deiminase 4 (PAD4), an enzyme implicated in the pathogenesis of various autoimmune diseases, most notably rheumatoid arthritis (RA). This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects in preclinical models of autoimmune disease. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of PAD4 inhibition as a therapeutic strategy.
Core Mechanism of Action
This compound functions as a selective inhibitor of PAD4, an enzyme that catalyzes the conversion of arginine residues to citrulline on various proteins, a post-translational modification known as citrullination or deimination.[1] In autoimmune diseases like rheumatoid arthritis, aberrant citrullination is believed to contribute to a break in self-tolerance, leading to the production of anti-citrullinated protein antibodies (ACPAs) and subsequent inflammation and joint damage.[1] this compound operates through a novel mechanism by binding preferentially to an inactive, calcium-deficient conformation of the PAD4 enzyme.[1][2] This binding prevents the conformational changes required for enzymatic activity.[1]
By inhibiting PAD4, this compound interferes with key pathological processes in autoimmunity, including the formation of neutrophil extracellular traps (NETs) and the deposition of complement components.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Condition | Reference |
| IC50 | 200 nM | In the absence of calcium | [3] |
| IC50 | 1 µM | In the presence of 2 mM calcium | [3] |
Table 2: Efficacy of this compound in a Murine Collagen-Induced Arthritis (CIA) Model
Histological scores were evaluated on a scale of 0-5 for inflammation, pannus formation, and cartilage/bone damage, and 0-3 for complement C3 deposition.[4]
| Treatment Group | Synovial Inflammation Score (Mean) | Pannus Formation Score (Mean) | Cartilage Damage Score (Mean) | Bone Damage Score (Mean) | Complement C3 Deposition Score (Synovium, Mean) | Complement C3 Deposition Score (Cartilage, Mean) | Reference |
| Vehicle (Saline) | ~3.5 | ~3.0 | ~3.0 | ~3.0 | ~2.0 | ~1.8 | [4] |
| This compound (10 mg/kg q.d.) | ~2.5 | Not significantly reduced | Not significantly reduced | ~2.0 | ~1.0 | ~0.8 | [4] |
| This compound (30 mg/kg q.d.) | ~2.0 | ~2.0 | ~2.0 | ~1.8 | ~1.0 | ~0.5 | [4] |
| This compound (30 mg/kg b.i.d.) | ~1.8 | ~1.5 | ~1.5 | ~1.5 | ~0.8 | ~0.5 | [4] |
* Indicates a statistically significant reduction compared to the vehicle control group (P < 0.05).[4]
Key Signaling Pathways and Experimental Workflows
Mechanism of this compound Action on PAD4
This compound targets the PAD4 enzyme, preventing the citrullination of proteins, a key step in the pathogenesis of some autoimmune diseases.
Caption: this compound selectively binds to the inactive form of PAD4, preventing its activation and subsequent protein citrullination.
Inhibition of Neutrophil Extracellular Trap (NET) Formation
A crucial mechanism by which this compound is thought to ameliorate autoimmune inflammation is through the inhibition of NETosis.[2] NETs are web-like structures of DNA, histones, and granular proteins released by neutrophils that can expose citrullinated autoantigens and promote inflammation.[5]
Caption: this compound inhibits PAD4 activation in neutrophils, preventing histone citrullination and the subsequent formation of NETs.
Experimental Workflow: Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the efficacy of therapeutic candidates like this compound.[1]
Caption: A typical workflow for evaluating this compound in the murine collagen-induced arthritis model.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This protocol provides a general framework for inducing and evaluating arthritis in mice, as commonly used in studies investigating this compound.[1][6]
1. Animals:
-
Male DBA/1J mice, 8-10 weeks old.
2. Reagents:
-
Bovine type II collagen (2 mg/mL in 0.05 M acetic acid).
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Anesthetic (e.g., isoflurane).
3. Procedure:
-
Primary Immunization (Day 0):
-
Emulsify bovine type II collagen with an equal volume of CFA.
-
Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Emulsify bovine type II collagen with an equal volume of IFA.
-
Anesthetize mice and inject 100 µL of the emulsion intradermally at a site distant from the primary injection.
-
-
Treatment:
-
Administer this compound or vehicle daily via oral gavage, starting from Day 0 or at the onset of disease, until the end of the study.
-
-
Clinical Assessment:
-
From Day 21 onwards, score mice for signs of arthritis in each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=erythema and moderate swelling of the entire paw, 4=erythema and severe swelling of the entire paw). The maximum score per mouse is 16.
-
-
Endpoint Analysis (Day 35):
-
Euthanize mice and collect hind paws for histological analysis.
-
Collect blood for serological analysis of autoantibodies.
-
4. Histological Analysis:
-
Fix paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section and stain with hematoxylin and eosin (H&E).
-
Score sections for synovial inflammation, pannus formation, cartilage damage, and bone erosion on a scale of 0-5.
In Vitro Neutrophil Extracellular Trap (NET) Formation Assay
This protocol describes a method to induce and quantify NET formation in vitro and to assess the inhibitory effect of this compound.[2][7]
1. Reagents:
-
Human neutrophils isolated from healthy donors.
-
RPMI 1640 medium.
-
Phorbol 12-myristate 13-acetate (PMA) or ionomycin as a NET-inducing agent.
-
This compound dissolved in DMSO.
-
DNA-binding dye (e.g., Sytox Green) or antibodies for immunofluorescence (e.g., anti-citrullinated histone H3, anti-myeloperoxidase).
2. Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
-
Cell Plating:
-
Resuspend isolated neutrophils in RPMI 1640 and seed in a multi-well plate (e.g., 96-well) at a density of 2 x 10^5 cells/well.
-
-
Inhibitor Treatment:
-
Pre-incubate neutrophils with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.
-
-
NET Induction:
-
Add PMA (e.g., 100 nM) or ionomycin (e.g., 4 µM) to the wells to induce NET formation.
-
Incubate for 2-4 hours at 37°C.
-
-
Quantification:
-
Fluorometric Assay: Add a cell-impermeable DNA dye (e.g., Sytox Green) to the wells. Measure fluorescence intensity using a plate reader. An increase in fluorescence indicates NET formation.
-
Immunofluorescence Microscopy: Fix the cells with paraformaldehyde, permeabilize, and stain with antibodies against NET components (e.g., citrullinated histone H3) and a DNA counterstain (e.g., DAPI). Capture images using a fluorescence microscope and quantify the area of NETs.
-
Conclusion
This compound represents a valuable research tool for investigating the role of PAD4 in autoimmune diseases. Its selectivity and demonstrated efficacy in preclinical models, particularly in reducing joint inflammation and damage in the CIA model, underscore the therapeutic potential of PAD4 inhibition. The methodologies and data presented in this guide are intended to facilitate further research into the mechanisms of PAD4-mediated pathology and the development of novel therapies for autoimmune disorders.
References
- 1. One moment, please... [chondrex.com]
- 2. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inflathrace.gr [inflathrace.gr]
GSK199: A Technical Guide to its Preclinical Evaluation in Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. A key pathological process in RA is the citrullination of self-proteins, catalyzed by peptidylarginine deiminases (PADs), which leads to the generation of autoantigens and the subsequent production of anti-citrullinated protein antibodies (ACPAs). PAD4, in particular, is highly expressed in the synovium of RA patients and is considered a critical mediator of the disease. GSK199 is a potent and selective inhibitor of PAD4, and its therapeutic potential in RA has been investigated in preclinical models. This technical guide provides an in-depth overview of the core preclinical research on this compound, focusing on its efficacy, mechanism of action, and the experimental methodologies used in its evaluation. The global R&D status for this compound is currently listed as "Pending".[1] To date, this compound has not been approved for clinical trials in rheumatoid arthritis.[2]
Mechanism of Action
This compound is a reversible inhibitor of PAD4.[1] By selectively binding to and inhibiting the enzymatic activity of PAD4, this compound is hypothesized to ameliorate the pathology of rheumatoid arthritis through several mechanisms. The primary mechanism is the reduction of protein citrullination in the joints, thereby decreasing the load of neo-antigens that can trigger an autoimmune response. Furthermore, PAD4 is implicated in the formation of neutrophil extracellular traps (NETs), a process known as NETosis, which is a source of citrullinated autoantigens and pro-inflammatory mediators in RA.[2] Inhibition of PAD4 by this compound has been shown to diminish the formation of NETs in vivo.[2]
Preclinical Efficacy in a Murine Model of Rheumatoid Arthritis
The primary evaluation of this compound's efficacy in a model of rheumatoid arthritis was conducted using the collagen-induced arthritis (CIA) model in DBA/1J mice. This model shares many pathological features with human RA, including synovitis, pannus formation, and erosion of cartilage and bone.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Willis et al. (2017), which evaluated the prophylactic administration of this compound in the CIA model.[3]
Table 1: Effect of this compound on Clinical Disease Activity [3]
| Treatment Group | Mean Clinical Score (Day 35) | % Reduction vs. Vehicle | Statistical Significance (vs. Vehicle) |
| Vehicle (Saline) | 7.5 ± 0.8 | - | - |
| Dexamethasone (0.25 mg/kg, q.d.) | 1.2 ± 0.5 | 84% | P < 0.05 |
| This compound (10 mg/kg, q.d.) | 5.5 ± 0.7 | 27% | Not Significant |
| This compound (30 mg/kg, q.d.) | 4.2 ± 0.6 | 44% | P < 0.05 |
| This compound (30 mg/kg, b.i.d.) | 3.8 ± 0.7 | 49% | P < 0.05 |
Data are represented as mean ± SEM. q.d. = once daily; b.i.d. = twice daily.
Table 2: Histopathological Assessment of Joint Damage (Day 35) [3]
| Treatment Group | Synovial Inflammation Score | Pannus Formation Score | Cartilage Damage Score | Bone Damage Score |
| Vehicle (Saline) | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.4 ± 0.3 | 2.6 ± 0.3 |
| Dexamethasone (0.25 mg/kg, q.d.) | 0.5 ± 0.2 | 0.4 ± 0.2 | 0.6 ± 0.2 | 0.5 ± 0.2 |
| This compound (10 mg/kg, q.d.) | 1.8 ± 0.3 | 1.9 ± 0.3 | 1.8 ± 0.3 | 1.7 ± 0.3 |
| This compound (30 mg/kg, q.d.) | 1.5 ± 0.3 | 1.6 ± 0.3 | 1.5 ± 0.3 | 1.4 ± 0.3 |
| This compound (30 mg/kg, b.i.d.) | 1.3 ± 0.3 | 1.4 ± 0.3 | 1.3 ± 0.3 | 1.2 ± 0.3 |
Data are represented as mean ± SEM. Scores are on a scale of 0-4. *P < 0.05 compared to vehicle.
Table 3: Effect of this compound on Complement C3 Deposition in Joints (Day 35) [3]
| Treatment Group | C3 Deposition in Synovium (% Area) | C3 Deposition in Cartilage (% Area) |
| Vehicle (Saline) | 15.2 ± 2.5 | 12.5 ± 2.1 |
| Dexamethasone (0.25 mg/kg, q.d.) | 2.1 ± 0.8 | 1.8 ± 0.7 |
| This compound (10 mg/kg, q.d.) | 6.5 ± 1.5 | 5.2 ± 1.2 |
| This compound (30 mg/kg, q.d.) | 4.8 ± 1.2 | 3.9 ± 1.0 |
| This compound (30 mg/kg, b.i.d.) | 2.5 ± 0.9 | 2.1 ± 0.8 |
Data are represented as mean ± SEM. *P < 0.05 compared to vehicle.
Table 4: Effect of this compound on Serum and Joint Citrulline Levels (Day 35) [3]
| Treatment Group | Synovial Citrulline (nmol/mg protein) | Serum Citrulline (µM) |
| Wild-Type (No Disease) | 1.5 ± 0.3 | 35 ± 5 |
| Vehicle (Saline) | 4.8 ± 0.7 | 62 ± 8 |
| Dexamethasone (0.25 mg/kg, q.d.) | 2.1 ± 0.5 | 41 ± 6 |
| This compound (10 mg/kg, q.d.) | 4.5 ± 0.6 | 58 ± 7 |
| This compound (30 mg/kg, q.d.) | 4.2 ± 0.5 | 55 ± 6 |
| This compound (30 mg/kg, b.i.d.) | 4.0 ± 0.6 | 53 ± 6 |
Data are represented as mean ± SEM. *P < 0.05 compared to vehicle.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol is based on the methodology described by Willis et al. (2017) and standard CIA protocols.
-
Animals: Male DBA/1J mice, 8-10 weeks of age.
-
Immunization:
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA) containing 4 mg/ml Mycobacterium tuberculosis.
-
On day 0, administer a 100 µl intradermal injection of the emulsion at the base of the tail.
-
On day 21, administer a booster injection of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA) via a 100 µl intradermal injection at a site distant from the primary injection.
-
-
Treatment:
-
This compound was administered daily by oral gavage starting from day 0 until day 34.
-
Vehicle control (saline) and a positive control (dexamethasone, 0.25 mg/kg) were administered on the same schedule.
-
-
Clinical Assessment:
-
From day 21 to day 35, mice were monitored daily for signs of arthritis.
-
Each paw was scored on a scale of 0-3:
-
0 = Normal
-
1 = Mild swelling and/or erythema of a single joint
-
2 = Moderate swelling and erythema of multiple joints
-
3 = Severe swelling and erythema of the entire paw, with loss of function
-
-
The maximum clinical score per mouse was 12.
-
Histopathological Analysis
-
Sample Collection: At day 35, mice were euthanized, and hind paws were collected, fixed in 10% neutral buffered formalin, and decalcified in 10% EDTA.
-
Processing and Staining: Tissues were embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for general morphology and toluidine blue for cartilage proteoglycans.
-
Scoring: Stained sections were scored by a blinded observer on a scale of 0-4 for the following parameters:
-
Synovial Inflammation: Based on the infiltration of inflammatory cells into the synovium.
-
Pannus Formation: Based on the extent of synovial proliferation and invasion into the joint space.
-
Cartilage Damage: Based on the loss of proteoglycan staining and chondrocyte death.
-
Bone Erosion: Based on the extent of bone resorption at the cartilage-bone interface.
-
Immunohistochemistry for Complement C3 Deposition
-
Sample Preparation: Paraffin-embedded sections were deparaffinized and rehydrated.
-
Antigen Retrieval: Performed using a citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
Staining:
-
Sections were blocked with 5% goat serum.
-
Incubated with a primary antibody against mouse C3.
-
Incubated with a biotinylated secondary antibody.
-
Developed using a streptavidin-horseradish peroxidase conjugate and a chromogen substrate.
-
-
Quantification: The percentage of the synovial and cartilage area with positive C3 staining was quantified using image analysis software.
Synovial Autoantibody Proteomic Array
While the precise composition of the array used in the primary study is not detailed, the general methodology for such an analysis is as follows:
-
Array Composition: A custom microarray or bead-based array containing a panel of peptides and proteins relevant to rheumatoid arthritis, including both native and citrullinated forms of known autoantigens (e.g., vimentin, fibrinogen, collagen type II).
-
Sample Preparation: Serum samples collected at day 35 were diluted in an appropriate buffer.
-
Assay Procedure:
-
The array was blocked to prevent non-specific binding.
-
Diluted serum samples were incubated with the array.
-
The array was washed to remove unbound antibodies.
-
A fluorescently labeled secondary antibody (e.g., anti-mouse IgG) was added to detect bound autoantibodies.
-
The array was washed again and then scanned to measure the fluorescence intensity for each peptide/protein.
-
-
Data Analysis:
-
Raw intensity data were normalized.
-
Significance Analysis of Microarrays (SAM) was used to identify statistically significant differences in autoantibody reactivity between treatment groups and the vehicle control. This method assigns a score to each peptide based on the change in reactivity relative to the standard deviation of repeated measurements.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for the evaluation of this compound in the collagen-induced arthritis model.
Caption: Proposed signaling pathways influenced by PAD4 and inhibited by this compound in rheumatoid arthritis.
Discussion and Future Directions
The preclinical data strongly suggest that selective inhibition of PAD4 with this compound is a viable therapeutic strategy for rheumatoid arthritis. Administration of this compound in the CIA model led to a significant reduction in clinical signs of arthritis, as well as a decrease in histological markers of joint damage, including synovial inflammation, pannus formation, and bone and cartilage erosion.[3]
Interestingly, while this compound effectively reduced joint inflammation and damage, it did not significantly alter the total levels of citrulline in the joints or serum.[3] This suggests that the therapeutic effect of this compound may not be solely dependent on a bulk reduction of citrullination, but rather on the inhibition of citrullination of specific, key proteins involved in the inflammatory cascade.
One of the key findings was the significant reduction in complement C3 deposition in the joints of this compound-treated mice.[3] The complement system is a critical driver of inflammation and tissue damage in RA. The mechanism by which PAD4 inhibition leads to reduced C3 deposition is an area of active investigation. One plausible hypothesis is that PADs can citrullinate complement regulatory proteins, such as C1-inhibitor, thereby impairing their function and leading to excessive complement activation. By inhibiting PAD4, this compound may preserve the function of these regulatory proteins, leading to better control of the complement cascade.
Furthermore, PAD4 has been implicated in the regulation of the NF-κB signaling pathway, a central regulator of inflammation. It has been suggested that PAD4 can citrullinate the p65 subunit of NF-κB, which may enhance its nuclear translocation and subsequent transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4] Inhibition of PAD4 by this compound could therefore dampen the inflammatory response by modulating this key signaling pathway.
While this compound has demonstrated promising preclinical efficacy, its development for rheumatoid arthritis has not progressed to clinical trials. Other PAD4 inhibitors, such as JBI-589, have also shown efficacy in preclinical RA models and are being progressed towards IND-enabling studies.[4][5] The future of PAD4 inhibition in RA will likely depend on the development of compounds with optimal pharmacokinetic and pharmacodynamic properties, and a favorable safety profile for chronic administration in a patient population that is often on multiple medications. Further research is also needed to fully elucidate the downstream consequences of PAD4 inhibition and to identify potential biomarkers that could predict which patients are most likely to respond to this therapeutic approach.
References
- 1. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAD4’s Implications in the Pathogenesis and Treatment of Rheumatoid Arthritis – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 3. Frontiers | Citrullination of C1-inhibitor as a mechanism of impaired complement regulation in rheumatoid arthritis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. IL-6-PAD4 axis in the earliest phase of arthritis in knock-in gp130F759 mice, a model for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
The development and discovery of GSK199.
An In-depth Technical Guide to the Development and Discovery of GSK199, a Selective PAD4 Inhibitor
Introduction
This compound is a potent, selective, and reversible inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), an enzyme implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as some cancers.[1][2] The dysregulated activity of PAD4, which catalyzes the conversion of arginine to citrulline in proteins, is particularly associated with rheumatoid arthritis through the generation of citrullinated autoantigens and the formation of neutrophil extracellular traps (NETs).[3][4] This guide details the discovery, mechanism of action, and preclinical evaluation of this compound, providing researchers and drug development professionals with a comprehensive overview of its scientific foundation.
Discovery and Mechanism of Action
This compound was identified through the screening of a DNA-encoded library, followed by lead optimization.[5] It is a reversible inhibitor that uniquely binds to the low-calcium conformation of PAD4.[4][6] This allosteric inhibition mechanism contrasts with other PAD inhibitors, such as F-amidine and Cl-amidine, which are irreversible and preferentially bind to the calcium-bound, active form of the enzyme.[4]
Crystallographic studies have revealed that the binding of this compound to PAD4 induces a novel β-hairpin structure in a region of the enzyme that is disordered in the absence of calcium. This conformational change allows for hydrophobic residues to pack over the inhibitor, contributing to its binding affinity.[7] Molecular docking and simulation studies indicate that this compound binds at the PAD4 pocket via its "back door," with a notable binding free energy.[8][9]
Quantitative Data Summary
In Vitro Potency and Selectivity
| Parameter | Value | Conditions | Reference |
| IC50 (PAD4) | 200 nM | In the absence of calcium | [1][2][4][6][10][11] |
| IC50 (PAD4) | 1 µM | In the presence of 2 mM calcium | [4] |
| IC50 (Antiviral) | 0.6 µM | OC43-infected MRC-5 cells | [1] |
| Selectivity | >35-fold | Selective for PAD4 over PAD1-3 | |
| Binding Free Energy | -11.339 kcal/mol | Molecular Mechanics Poisson-Boltzmann | [8] |
| Docking Score | -10.6 kcal/mol | Molecular Docking | [8][9] |
In Vivo Pharmacokinetics in Mice
| Parameter | Value | Route of Administration | Reference |
| Maximum Plasma Concentration (Cmax) | 1073 ng/mL | Oral | [12] |
| Time to Maximum Concentration (Tmax) | 1.0 h | Oral | [12] |
| Clearance (Cl) | 25.0 mL/min/kg | Intravenous | [12] |
| Volume of Distribution (Vd) | 3.40 L/kg | Intravenous | [12] |
In Vivo Efficacy in Murine Collagen-Induced Arthritis Model
| Dose | Effect | Reference |
| 10 mg/kg | Significant decrease in complement C3 deposition in synovium and cartilage. | [3][13] |
| 30 mg/kg (once daily) | Significant reduction in clinical disease activity, synovial inflammation, pannus formation, and damage to cartilage and bone. | [3][13] |
| 30 mg/kg (twice daily) | Similar efficacy to once-daily dosing in reducing clinical and histological markers of arthritis. | [14] |
Experimental Protocols
PAD4 Inhibition Assay (Ammonia Release Method)
This assay quantifies PAD4 activity by measuring the release of ammonia upon the deimination of a substrate.
-
Reagents and Buffers:
-
PAD Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8.0.
-
PAD4 Enzyme: Diluted to 30 nM in Assay Buffer.
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE).
-
This compound: Prepared in various concentrations in DMSO.
-
-
Procedure:
-
Add diluted PAD4 enzyme to wells of a microplate containing various concentrations of this compound or DMSO vehicle (final concentration of 0.8%).
-
Initiate the reaction by adding the BAEE substrate.
-
Incubate the reaction for a specified time (e.g., 50 minutes).
-
Measure the amount of ammonia released using a fluorescent detection method. The fluorescence is analyzed with an excitation wavelength of 405-415 nm and an emission wavelength of 470-480 nm.[15][16]
-
Calculate IC50 values using a four-parameter logistic equation.[4]
-
Murine Collagen-Induced Arthritis (CIA) Model
This is a widely used animal model for studying the pathology of rheumatoid arthritis.
-
Animals: DBA1/J mice are commonly used due to their high susceptibility to CIA.
-
Induction of Arthritis:
-
Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.
-
Booster (Day 21): Administer a second injection of bovine type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Administer this compound (e.g., 10 mg/kg or 30 mg/kg) or vehicle control daily, starting from the day of the first immunization.
-
-
Assessment of Arthritis:
-
Clinical Scoring: Monitor mice for signs of arthritis (e.g., paw swelling, redness, and joint rigidity) and score on a scale of 0-3 or 0-4.[14]
-
Histology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and cartilage/bone damage.
-
Biomarkers: Collect serum and joint tissue to measure levels of citrullinated proteins, autoantibodies, and complement C3 deposition.[3][13][14]
-
Neutrophil Extracellular Trap (NET) Formation Assay
This assay visualizes and quantifies the formation of NETs by neutrophils.
-
Neutrophil Isolation: Isolate neutrophils from human or mouse peripheral blood.
-
Cell Seeding: Seed isolated neutrophils in a multi-well plate.
-
Stimulation:
-
Treat neutrophils with a NET-inducing agent such as phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM).
-
In inhibitor-treated groups, pre-incubate neutrophils with this compound before adding the stimulus.
-
-
Quantification of NETs:
-
Immunofluorescence: Fix the cells and stain for NET components such as extracellular DNA (using a non-cell-permeable DNA dye like Sytox Orange), histone H3, and neutrophil elastase.[17]
-
Quantification of Extracellular DNA: Measure the fluorescence of a DNA-binding dye in the supernatant to quantify the amount of DNA released.
-
Microscopy: Visualize and quantify NET formation using fluorescence microscopy.
-
Visualizations
Signaling Pathway: PAD4-Mediated Citrullination and NETosis
Caption: PAD4 activation by calcium influx leads to histone citrullination and NET formation.
Experimental Workflow: Discovery of this compound
Caption: A streamlined workflow for the discovery and development of this compound.
Logical Relationship: this compound Binding and Inhibition
Caption: this compound preferentially binds to the inactive, low-calcium state of PAD4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (hydrochloride), Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of this compound and GSK106 binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | PAD inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. This compound | PAD4 inhibitor | Probechem Biochemicals [probechem.com]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
GSK199: A Technical Guide to its Inhibition of Histone Citrullination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK199, a selective and reversible inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), and its effect on histone citrullination. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows to support research and development efforts in fields such as autoimmune diseases, inflammation, and oncology.
Core Concepts: Histone Citrullination and PAD4
Histone citrullination is a post-translational modification where positively charged arginine residues on histone tails are converted to the neutral amino acid citrulline. This process is catalyzed by the family of Peptidyl Arginine Deiminases (PADs). PAD4, in particular, is a calcium-dependent enzyme predominantly found in the nucleus of hematopoietic cells, especially neutrophils.
The conversion of arginine to citrulline neutralizes the positive charge on the histone tail, which is thought to weaken the electrostatic interactions between histones and DNA. This can lead to chromatin decondensation, a critical step in the formation of Neutrophil Extracellular Traps (NETs), and also plays a role in the regulation of gene expression. Dysregulation of PAD4 activity and subsequent hypercitrullination have been implicated in the pathogenesis of various diseases, including rheumatoid arthritis and certain cancers.
This compound: A Selective PAD4 Inhibitor
This compound is a potent, selective, and reversible small molecule inhibitor of PAD4.[1][2] Its mechanism of action involves binding to the low-calcium form of the enzyme, which is a novel inhibitory mechanism compared to irreversible inhibitors that preferentially target the calcium-bound, active conformation of PAD4.
Quantitative Inhibitor Profile
The inhibitory activity of this compound against PAD4 has been characterized in various biochemical assays. The half-maximal inhibitory concentration (IC50) is notably dependent on the calcium concentration, reflecting its preference for the calcium-deficient state of the enzyme.
| Assay Type | Target | IC50 (nM) | Calcium Concentration | Reference |
| Fluorescence Polarization (FP) Binding Assay | PAD4 | 200 | 0 mM | [1] |
| NH3 Release Inhibition Assay | PAD4 | 200 | Not Specified | [1] |
| Fluorescence Polarization (FP) Binding Assay | PAD4 | 1000 | 2 mM | [1] |
| PAD4-mediated citrullination | PAD4 | >90% inhibition at 8 µM | Not Specified | [2] |
| Viral Genome Production Inhibition | OC43-infected MRC-5 cells | 600 | Not Specified | [1] |
Selectivity Profile
This compound exhibits high selectivity for PAD4 over other PAD isoforms, which is a critical attribute for a targeted therapeutic.
| PAD Isoform | Inhibition | Reference |
| PAD1 | Negligible | [1] |
| PAD2 | Negligible | [1][2] |
| PAD3 | Negligible | [1] |
Effect on Histone Citrullination and NET Formation
This compound has been demonstrated to effectively inhibit histone H3 citrullination and the subsequent formation of NETs in cellular models.
Signaling Pathway of Histone Citrullination and its Inhibition by this compound
The following diagram illustrates the signaling pathway leading to histone citrullination by PAD4 and the point of intervention by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on PAD4 activity and histone citrullination.
In Vitro PAD4 Activity Assay (Ammonia Release Assay)
This assay measures the ammonia produced during the conversion of a substrate, Nα-Benzoyl-L-arginine ethyl ester (BAEE), to citrulline by PAD4.
Materials:
-
Recombinant human PAD4
-
This compound
-
BAEE substrate
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 50 mM NaCl, 2 mM DTT
-
Glutamate dehydrogenase (GDH)
-
α-ketoglutarate (α-KG)
-
NADH
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, α-KG, NADH, and GDH.
-
Add this compound at various concentrations to the wells of the 96-well plate.
-
Add the PAD4 enzyme to the wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the BAEE substrate.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction and determine the IC50 of this compound.
Cellular Histone H3 Citrullination ELISA
This enzyme-linked immunosorbent assay quantifies the level of citrullinated histone H3 in cell lysates or conditioned media.
Materials:
-
HL-60 cells or primary neutrophils
-
This compound
-
Cell stimulation agent (e.g., calcium ionophore A23187)
-
Lysis buffer
-
ELISA plate pre-coated with anti-histone H3 antibody
-
Detection antibody: Anti-citrullinated histone H3 (clone 11D3)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Culture and differentiate HL-60 cells or isolate primary neutrophils.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with a calcium ionophore to induce histone citrullination.
-
Collect the cell lysates or conditioned media.
-
Add the samples to the wells of the pre-coated ELISA plate and incubate.
-
Wash the wells and add the anti-citrullinated histone H3 detection antibody.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Generate a standard curve to quantify the concentration of citrullinated histone H3.
Immunofluorescence for Histone H3 Citrullination
This method visualizes the localization and extent of histone H3 citrullination within cells.
Materials:
-
Cells grown on coverslips
-
This compound
-
Stimulation agent (e.g., PMA or ionomycin)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-citrullinated histone H3
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with this compound followed by a stimulant.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA.
-
Incubate with the primary antibody against citrullinated histone H3.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize using a fluorescence microscope.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a cellular context.
References
Unraveling the Specificity of GSK199 for Low-Calcium PAD4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding mechanism of GSK199, a potent and selective inhibitor, to the low-calcium conformation of Peptidylarginine Deiminase 4 (PAD4). Understanding this interaction is crucial for the development of targeted therapies for autoimmune diseases and cancers where PAD4 activity is dysregulated. This document details the quantitative binding data, experimental methodologies, and the structural basis for this compound's preferential affinity for the calcium-deficient state of the enzyme.
Core Findings: this compound's Preferential Binding to Low-Calcium PAD4
This compound is a reversible inhibitor that demonstrates significantly higher affinity for the low-calcium, or apo, form of PAD4.[1][2] This characteristic is central to its mechanism of action and selectivity. The enzyme's activity is tightly regulated by calcium ions, which induce conformational changes necessary for substrate binding and catalysis.[3][4][5] this compound exploits the calcium-free conformational state, effectively trapping the enzyme in an inactive form.[6]
Quantitative Analysis of this compound Binding to PAD4
The inhibitory potency of this compound against PAD4 has been quantified under varying calcium concentrations, highlighting its preference for the low-calcium state. The following table summarizes the key biochemical potency data.
| Assay Type | Calcium Concentration | Inhibitor | IC50 | Reference |
| Fluorescence Polarization (FP) Binding Assay | 0 mM | This compound | 200 nM | [7] |
| Fluorescence Polarization (FP) Binding Assay | 2 mM | This compound | 1 µM | [7] |
| NH3 Release Assay | 0.2 mM | This compound | - | [7] |
| Fluorescence Polarization (FP) Binding Assay | 0 mM | GSK484 (a more potent analog) | 50 nM | [7] |
| Fluorescence Polarization (FP) Binding Assay | 2 mM | GSK484 (a more potent analog) | 250 nM | [7] |
Structural Basis of Inhibition: A Novel Binding Mode
The crystal structure of the human PAD4 C645A mutant in complex with this compound (PDB ID: 4X8G) reveals the molecular details of this specific interaction in a low-calcium environment.[7][8][9] In the absence of calcium, a loop region comprising residues 633-645 is typically disordered.[7][10] However, the binding of this compound induces a significant conformational change, organizing this loop into a β-hairpin structure.[7][10]
This induced-fit mechanism allows for hydrophobic packing of Phe634 and Val643 from the newly formed β-hairpin onto the central part of the inhibitor.[7][10] This interaction is crucial for the high affinity and specificity of this compound for PAD4 over other PAD isoforms, as Phe634 is not conserved.[7] The ethyl group of this compound settles into a small hydrophobic pocket, and the primary amine of the inhibitor forms a critical salt bridge with Asp473, an interaction also observed with the natural substrate.[11]
The binding of this compound partially overlaps with the substrate-binding site, and the lack of full calcium occupancy in the crystal structure provides a structural explanation for the mixed mode of inhibition and the preference for the calcium-deficient enzyme.[7]
Signaling Pathway and Experimental Workflow
To visualize the context of PAD4 activation and the experimental approach to studying its inhibition, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound binding to low-calcium PAD4.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of this compound to PAD4 in the presence and absence of calcium.
-
Objective: To measure the IC50 of this compound for PAD4.
-
Principle: A fluorescently labeled tracer molecule (e.g., GSK215, a fluorescent analog of the inhibitor series) binds to PAD4, resulting in a high polarization value. Unlabeled inhibitors compete for binding, displacing the tracer and causing a decrease in polarization.
-
Materials:
-
Full-length PAD4 protein.
-
Fluorescently labeled tracer (e.g., GSK215).
-
This compound.
-
Assay buffer: 100 mM HEPES, pH 8, 50 mM NaCl, 5% glycerol, 1 mM CHAPS.
-
Calcium chloride (CaCl₂) solution.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the PAD4 protein and the fluorescent tracer to each well.
-
For experiments with calcium, add CaCl₂ to the desired final concentration (e.g., 2 mM). For low-calcium conditions, no CaCl₂ is added.
-
Add the serially diluted this compound to the wells.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
-
Ammonia (NH₃) Release Assay for Citrullination Activity
This assay measures the enzymatic activity of PAD4 by detecting the release of ammonia during the conversion of arginine to citrulline.
-
Objective: To assess the inhibitory effect of this compound on PAD4's catalytic activity.
-
Principle: PAD4-mediated citrullination of a substrate like benzoyl-arginine ethyl ester (BAEE) releases ammonia, which can be quantified using a colorimetric or fluorometric method.
-
Materials:
-
PAD4 enzyme.
-
Substrate: Benzoyl-arginine ethyl ester (BAEE).
-
This compound.
-
Assay buffer: e.g., Tris-HCl buffer with DTT.
-
Ammonia detection reagent.
-
Calcium chloride (CaCl₂) solution (e.g., to a final concentration of 0.2 mM).
-
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a microplate, add the PAD4 enzyme and the desired concentration of CaCl₂.
-
Add the serially diluted this compound to the wells and pre-incubate.
-
Initiate the reaction by adding the BAEE substrate.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Stop the reaction at a specific time point.
-
Add the ammonia detection reagent and measure the absorbance or fluorescence to quantify the amount of ammonia produced.
-
Determine the concentration-dependent inhibition by this compound.[7]
-
X-ray Crystallography of the PAD4-GSK199 Complex
This technique provides high-resolution structural information about the inhibitor bound to the enzyme.
-
Objective: To determine the three-dimensional structure of this compound in complex with PAD4.
-
Principle: A highly purified and concentrated protein-inhibitor complex is crystallized. The resulting crystals are diffracted with X-rays, and the diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.
-
Procedure:
-
Express and purify the human PAD4 C645A mutant. The C645A mutation prevents covalent modification and facilitates crystallization.
-
Incubate the purified PAD4 with an excess of this compound to form the complex.
-
Screen for crystallization conditions using various precipitants, buffers, and additives.
-
Optimize the lead crystallization conditions to obtain diffraction-quality crystals.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement, using a known PAD4 structure as a search model.
-
Refine the atomic model against the experimental data and build the this compound molecule into the electron density.
-
Validate the final structure and deposit it in the Protein Data Bank (PDB ID: 4X8G).[7][8][9]
-
Mass Spectrometry and Dialysis for Reversibility Studies
These methods are used to confirm the non-covalent, reversible nature of this compound binding.
-
Objective: To determine if this compound binds to PAD4 reversibly.
-
Mass Spectrometry Procedure:
-
Incubate PAD4 with this compound.
-
Analyze the intact protein-inhibitor complex using mass spectrometry.
-
A mass shift corresponding to the non-covalent binding of this compound to PAD4 indicates a reversible interaction.[7]
-
-
Dialysis Procedure:
-
Incubate PAD4 with a high concentration of this compound.
-
Place the protein-inhibitor complex in a dialysis bag with a molecular weight cutoff that retains the protein but allows the small molecule inhibitor to pass through.
-
Dialyze against a large volume of buffer without the inhibitor.
-
After dialysis, assay the activity of the recovered PAD4. The restoration of enzyme activity indicates that the inhibitor has dissociated, confirming reversible binding.[7]
-
References
- 1. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for Ca(2+)-induced activation of human PAD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4X8G: Crystal structure of human peptidylarginine deiminase type4 (PAD4) in complex with this compound [ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
GSK199 in Cancer Research: A Technical Guide to a Selective PAD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK199, a selective and reversible inhibitor of Protein Arginine Deiminase 4 (PAD4), and its application in cancer research. By elucidating its mechanism of action, detailing relevant experimental protocols, and presenting key quantitative data, this document serves as a comprehensive resource for professionals in the field of oncology drug development.
Core Mechanism of Action: Targeting Citrullination
This compound exerts its biological effects by specifically inhibiting PAD4, a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline.[1][2] This process, known as citrullination or deimination, plays a crucial role in various cellular processes, including gene regulation, chromatin remodeling, and the formation of neutrophil extracellular traps (NETs).[1][2] In the context of cancer, PAD4 is frequently overexpressed in various tumor types, including colorectal, lung, and breast cancer, and its activity has been linked to tumor progression, metastasis, and the regulation of key signaling pathways.[1][3][4]
This compound is a reversible inhibitor that preferentially binds to the calcium-free form of PAD4, competing with calcium for binding to the enzyme.[5] This binding induces a conformational change in the PAD4 active site, preventing its catalytic activity.[1] By inhibiting PAD4, this compound effectively blocks protein citrullination, thereby modulating downstream cellular events that contribute to cancer pathogenesis.
Quantitative Data on this compound Activity
The inhibitory potency of this compound against PAD4 has been characterized in biochemical assays. The half-maximal inhibitory concentration (IC50) values highlight its selectivity and dependence on calcium concentration.
| Parameter | Condition | Value | Reference |
| IC50 | Inhibition of PAD4 (in the absence of calcium) | 200 nM | [4][6] |
| IC50 | Inhibition of PAD4 (in the presence of 0.2 mM Ca2+) | 250 nM | [5] |
Key Signaling Pathways Modulated by this compound
This compound, through its inhibition of PAD4, influences several critical signaling pathways implicated in cancer.
PAD4/GSK3β/CDKN1A Signaling Axis in Colorectal Cancer
In colorectal cancer, PAD4 has been shown to interact with and citrullinate Glycogen Synthase Kinase-3β (GSK3β). This modification promotes the nuclear translocation of GSK3β, leading to the ubiquitin-dependent degradation of the cyclin-dependent kinase inhibitor 1 (CDKN1A), a key cell cycle regulator. By inhibiting PAD4, this compound can disrupt this cascade, potentially leading to cell cycle arrest and reduced tumor growth.[1]
References
- 1. PAD4-dependent citrullination of nuclear translocation of GSK3β promotes colorectal cancer progression via the degradation of nuclear CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bionews.com [bionews.com]
- 3. Mitosis targeting in non-small lung cancer cells by inhibition of PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
The Therapeutic Potential of PAD4 Inhibition by GSK199: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic potential of GSK199, a selective inhibitor of Protein Arginine Deiminase 4 (PAD4). It covers the core mechanism of action, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Introduction to PAD4 and Its Role in Disease
Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline, a process known as citrullination or deimination.[1][2] This modification can alter the structure and function of proteins, influencing various physiological and pathological processes.[3][4] Dysregulated PAD4 activity and the subsequent hypercitrullination are implicated in the pathogenesis of numerous diseases, including autoimmune disorders like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), various cancers, and cardiovascular diseases.[1][5][6]
In rheumatoid arthritis, PAD4 is believed to play a crucial role in the generation of citrullinated autoantigens, which are targeted by the immune system, leading to chronic inflammation and joint destruction.[1][7] PAD4 is also essential for the formation of Neutrophil Extracellular Traps (NETs), web-like structures of DNA, histones, and granular proteins released by neutrophils to trap pathogens.[4][6] While a vital component of the innate immune response, excessive NET formation (NETosis) can contribute to tissue damage and inflammation in autoimmune diseases and cancer.[1][4]
This compound: A Selective PAD4 Inhibitor
This compound is a potent, selective, and reversible small-molecule inhibitor of PAD4.[5][8] It exhibits a novel mechanism of action by preferentially binding to a calcium-deficient, inactive conformation of the PAD4 enzyme.[3][8] This allosteric inhibition prevents the conformational changes required for catalytic activity.[9] The selectivity of this compound for PAD4 over other PAD family members makes it a valuable tool for elucidating the specific role of PAD4 in disease and a promising therapeutic candidate.[8][10]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Conditions | Reference |
| IC50 (PAD4 Inhibition) | 200 nM | In the absence of calcium | [3][11][12] |
| 1 µM | In the presence of 2 mM calcium | [3] | |
| Binding Affinity (Kd) | -11.339 kcal/mol (MMPBSA) | Molecular docking and simulation | [5] |
| Selectivity | High preference for PAD4 over other PAD isozymes and a panel of 50 unrelated proteins | Recombinant enzyme assays and chemoproteomic mass spectrometry | [3][10][13] |
Table 2: In Vivo Efficacy of this compound in a Murine Collagen-Induced Arthritis (CIA) Model
| Parameter | Dose | Outcome | Reference |
| Clinical Disease Score | 30 mg/kg (q.d. or b.i.d.) | Statistically significant reduction in clinical disease activity | [8][14] |
| Joint Histopathology | 30 mg/kg (q.d. or b.i.d.) | Significantly decreased synovial inflammation, pannus formation, cartilage damage, and bone damage | [8][14][15] |
| Complement C3 Deposition | 10 mg/kg and 30 mg/kg | Significant and robust decrease in synovium and cartilage | [8][14][15][16] |
| Autoantibody Production | 30 mg/kg (b.i.d.) | Reduction in a subset of serum antibodies against citrullinated and non-citrullinated joint peptides | [8] |
Table 3: Pharmacokinetic Parameters of this compound in a Murine CIA Model
| Dose | Geometric Mean Concentration (2h post-dose) | Geometric Mean Trough Concentration | Reference |
| 10 mg/kg q.d. | 4.0 µM | 0.02 µM | [8] |
| 30 mg/kg q.d. | 11.4 µM | 0.10 µM | [8] |
Signaling Pathways and Experimental Workflows
PAD4-Mediated Signaling in Disease Pathogenesis
The following diagram illustrates the central role of PAD4 in citrullination, NET formation, and its downstream effects contributing to autoimmune disease and cancer.
Caption: PAD4 signaling pathway in disease pathogenesis and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound in a Collagen-Induced Arthritis (CIA) Model
This diagram outlines the typical experimental workflow for assessing the efficacy of this compound in a preclinical model of rheumatoid arthritis.
Caption: Experimental workflow for the in vivo evaluation of this compound in the CIA mouse model.
Detailed Experimental Protocols
In Vitro PAD4 Functional Assay (Ammonia Release Assay)
This assay measures the enzymatic activity of PAD4 by detecting the release of ammonia during the citrullination of a substrate.[3]
Materials:
-
Recombinant human PAD4 enzyme
-
Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, 0.6 mg/mL BSA, pH 8.0
-
Substrate Solution: 3 mM N-α-benzoyl-L-arginine ethyl ester (BAEE) in 100 mM HEPES, 50 mM NaCl, 600 µM CaCl₂, 2 mM DTT, pH 8.0
-
Stop/Detection Buffer: 50 mM EDTA, 2.6 mM o-phthalaldehyde, 2.6 mM DTT
-
This compound stock solution in DMSO
-
384-well black plates
Protocol:
-
Dilute PAD4 to 30 nM in Assay Buffer.
-
Add various concentrations of this compound or DMSO vehicle (0.8% final concentration) to the wells of a 384-well plate.
-
Add the diluted PAD4 enzyme to the wells.
-
Pre-incubate the plate for 30 minutes at room temperature.
-
Initiate the reaction by adding the Substrate Solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding the Stop/Detection Buffer.
-
Measure the fluorescence to determine the amount of ammonia released.
-
Calculate IC50 values using a four-parameter logistic equation.
Cell-Based Neutrophil Extracellular Trap (NET) Formation Assay
This assay assesses the ability of this compound to inhibit NET formation in isolated neutrophils.[13][17]
Materials:
-
Isolated human or mouse neutrophils
-
Culture medium (e.g., RPMI)
-
NET-inducing stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA), calcium ionophore, or bacteria)
-
This compound stock solution in DMSO
-
DNA stain (e.g., Hoechst 33342)
-
Antibody against citrullinated histone H3 (H3Cit) or H4 (H4Cit)
-
Fluorescence microscope
Protocol:
-
Seed isolated neutrophils in a multi-well plate.
-
Pre-incubate the cells with various concentrations of this compound or DMSO vehicle for 20-30 minutes.
-
Add the NET-inducing stimulus to the wells.
-
Incubate for 2-4 hours to allow for NET formation.
-
Fix and permeabilize the cells.
-
Stain with the DNA dye and the anti-citrullinated histone antibody.
-
Visualize and quantify NET formation and histone citrullination using fluorescence microscopy and image analysis software.[17]
In Vivo Collagen-Induced Arthritis (CIA) Model
This is a widely used animal model to study the pathophysiology of rheumatoid arthritis and evaluate the efficacy of potential therapeutics.[8][14][15]
Animals:
-
DBA/1J mice (male, 6-8 weeks old)
Protocol:
-
Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant and inject intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant and administer a booster injection.
-
Dosing: Begin daily subcutaneous (s.c.) or intraperitoneal (i.p.) administration of this compound (e.g., 10 mg/kg, 30 mg/kg), vehicle control, or a positive control (e.g., dexamethasone) from Day 0 or at the onset of disease, and continue throughout the study.
-
Clinical Assessment: Monitor mice daily from Day 21 for signs of arthritis. Score each paw for erythema and swelling on a scale of 0-4, for a maximum clinical score of 16 per mouse.
-
Pharmacokinetic Analysis: Collect blood samples at various time points (e.g., 2 hours post-dose and trough) to determine plasma concentrations of this compound using LC-MS/MS.[8]
-
Terminal Analysis (e.g., Day 35): Euthanize mice and collect hind paws for histological analysis. Score sections for synovial inflammation, pannus formation, and cartilage/bone damage (scale of 0-5).[8] Collect blood for serological analysis of autoantibodies.
Conclusion
This compound has demonstrated significant therapeutic potential in preclinical models of inflammatory and autoimmune disease, particularly rheumatoid arthritis. Its selective inhibition of PAD4 effectively reduces key pathological features such as joint inflammation, tissue damage, and the formation of NETs. The data presented in this guide underscore the importance of PAD4 as a therapeutic target and establish this compound as a valuable lead compound for the development of novel treatments for PAD4-mediated diseases. Further investigation into the clinical efficacy and safety of PAD4 inhibitors is warranted.
References
- 1. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Dysregulation of PAD4-mediated citrullination of nuclear GSK3β activates TGF-β signaling and induces epithelial-to-mesenchymal transition in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAD4 is not essential for disease in the K/BxN murine autoantibody-mediated model of arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | PAD inhibitor | Mechanism | Concentration [selleckchem.com]
- 13. bionews.com [bionews.com]
- 14. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Alleviation of arthritis through prevention of neutrophil extracellular traps by an orally available inhibitor of protein arginine deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Reversibility of GSK199 Inhibition: A Technical Guide
Introduction
GSK199 is a potent, selective, and orally active small-molecule inhibitor of Protein Arginine Deiminase 4 (PAD4).[1][2] PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on proteins, a post-translational modification known as citrullination or deimination. This process is implicated in the pathogenesis of various autoimmune diseases, such as rheumatoid arthritis, and certain cancers through its role in gene regulation and the formation of Neutrophil Extracellular Traps (NETs).[2][3][4] Unlike early-generation pan-PAD inhibitors such as Cl-amidine which act irreversibly, this compound is distinguished by its reversible mechanism of action.[5][6][7] This guide provides an in-depth technical exploration of the evidence supporting the reversibility of this compound inhibition, complete with experimental methodologies and quantitative data for researchers and drug development professionals.
Mechanism of Action: Allosteric Inhibition of an Inactive Conformation
This compound employs a novel mechanism of action by binding preferentially to an inactive, calcium-deficient conformation of the PAD4 enzyme.[5][6] Crystallographic studies have revealed that the binding of this compound induces a significant conformational change at the enzyme's active site, particularly involving a β-hairpin structure (residues 633-645) that packs over the inhibitor.[4][8] This mode of binding is distinct from that of the natural substrate and accounts for both its potency and selectivity over other PAD family members.[5] Computational molecular docking and simulation studies further support this, indicating that this compound remains stably within the PAD4 pocket, unlike inactive derivatives.[2][3]
Quantitative Data on this compound Inhibition
The inhibitory activity and binding characteristics of this compound have been quantified through various biochemical and computational methods. The following table summarizes key parameters.
| Parameter | Value | Condition / Method | Reference |
| IC₅₀ | 200 nM | Inhibition of PAD4, in the absence of calcium | [1] |
| IC₅₀ | 1 µM | Inhibition of PAD4, in the presence of 2 mM calcium | [6] |
| Binding Affinity | -10.6 kcal/mol | Molecular Docking (Binding Energy) | [2][3] |
| Binding Affinity | -11.339 kcal/mol | MMPBSA (Binding Free Energy) | [2][9] |
| Binding Mode | Reversible, Mixed-mode | Mass Spectrometry, Dialysis, Functional Kinetics | [6] |
Evidence and Experimental Protocols for Reversibility
The reversible nature of this compound's interaction with PAD4 has been confirmed through several direct experimental approaches.
Dialysis-Based Reversibility Assay
This experiment directly tests whether the inhibitor's effect can be removed by physically separating the inhibitor from the enzyme-inhibitor complex. The recovery of enzyme activity after dialysis demonstrates reversible binding.
Experimental Protocol:
-
Incubation: Incubate 2 µM of recombinant PAD4 enzyme with a saturating concentration of this compound (e.g., 100 µM) for 1 hour at 37°C to allow for the formation of the enzyme-inhibitor complex.
-
Dialysis: Place the enzyme-inhibitor mixture into a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against a large volume of assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 2 mM DTT) for an extended period (e.g., overnight at 4°C) with several buffer changes to ensure complete removal of the unbound inhibitor.
-
Activity Measurement: Retrieve the enzyme solution from the dialysis cassette. Measure its residual activity by adding it to a reaction buffer containing a PAD4 substrate, such as 10 mM Benzoyl-Arginine Ethyl Ester (BAEE).
-
Quantification: After a set incubation time (e.g., 6 minutes at 37°C), stop the reaction and quantify the amount of citrulline produced using a suitable method, such as the COLDER (COlorimetric Detection of Enzyme Reaction) assay.
-
Comparison: Compare the activity of the dialyzed enzyme to a control sample of PAD4 that was incubated with DMSO (vehicle) and subjected to the same dialysis procedure. Significant recovery of activity in the this compound-treated sample confirms reversibility.[6]
Mass Spectrometry Analysis
Mass spectrometry can be used to determine if an inhibitor forms a covalent bond with its target enzyme. For a reversible inhibitor, only the mass of the native enzyme should be detected after dissociation.
Experimental Protocol:
-
Incubation: Incubate PAD4 with an excess of this compound under appropriate buffer conditions.
-
Sample Preparation: Prepare the sample for mass spectrometry analysis. This may involve buffer exchange or desalting to remove non-volatile salts.
-
Mass Analysis: Analyze the protein sample using a high-resolution mass spectrometer (e.g., ESI-Q-TOF).
-
Data Interpretation: Compare the observed mass of the PAD4 protein from the this compound-treated sample with the theoretical mass and the mass of a vehicle-treated control. The absence of a mass shift corresponding to the molecular weight of this compound indicates a non-covalent, reversible interaction.[6]
Disruption of Neutrophil Extracellular Trap (NET) Formation
This compound's inhibition of PAD4 is sufficient to disrupt the formation of NETs, a process central to certain inflammatory responses. This cellular-level activity further underscores the compound's mechanism.
Signaling Pathway:
In response to inflammatory stimuli (e.g., PMA, LPS), neutrophils activate PAD4. Active PAD4 citrullinates histones (e.g., H3), leading to chromatin decondensation. This decondensed chromatin, mixed with granular proteins, is then expelled from the cell to form a NET, which traps and kills pathogens. This compound blocks this pathway at the histone citrullination step.
The evidence from biochemical assays, mass spectrometry, and computational modeling robustly demonstrates that this compound is a reversible inhibitor of PAD4.[2][3][6] Its unique mechanism of targeting an inactive enzyme conformation provides high selectivity and distinguishes it from irreversible inhibitors.[5] This reversibility, combined with its potency and selectivity, makes this compound an invaluable tool for studying the biological roles of PAD4 in health and disease and serves as a foundational concept for the development of therapeutic agents targeting protein citrullination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of this compound and GSK106 binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GSK199 In Vivo Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK199 is a potent and selective inhibitor of Protein Arginine Deiminase 4 (PAD4), an enzyme implicated in the pathogenesis of inflammatory diseases and some cancers through its role in citrullination and neutrophil extracellular trap (NET) formation.[1] These application notes provide detailed protocols for the in vivo evaluation of this compound in a collagen-induced arthritis (CIA) mouse model, a well-established model for rheumatoid arthritis.[2][3] Additionally, this document summarizes available information on the use of this compound in preclinical cancer models. Methodologies for drug formulation, administration, and endpoint analysis are presented to guide researchers in designing and executing their in vivo studies.
Introduction to this compound and PAD4
Protein arginine deiminases (PADs) are a family of enzymes that catalyze the post-translational modification of arginine to citrulline. PAD4 is of particular interest as it is expressed in immune cells and its activity is associated with several inflammatory diseases and cancers.[4] By inhibiting PAD4, this compound reduces protein citrullination and has been shown to diminish the formation of NETs, which are implicated in the inflammatory cascade.[1] this compound is an orally active and reversible inhibitor of PAD4.[5]
This compound in a Collagen-Induced Arthritis (CIA) Mouse Model
The CIA mouse model is a widely used preclinical model that shares many pathological and immunological features with human rheumatoid arthritis.[6] The following protocol details the induction of arthritis and subsequent treatment with this compound.
Experimental Protocol: Collagen-Induced Arthritis (CIA)
1. Animal Model:
-
Strain: DBA/1J mice (highly susceptible to CIA with bovine or chicken type II collagen).[7]
-
Age: 8-10 weeks old.[8]
-
Sex: Male or female (note that incidence and severity can differ between sexes).
-
Housing: House animals in specific pathogen-free (SPF) conditions to minimize experimental variability.[8]
2. Materials:
-
Bovine or Chicken Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral administration: 0.5% Methylcellulose with 0.1% Tween-80 in water.[9]
-
Vehicle for intravenous administration: 5% DMSO, 5% Solutol:absolute alcohol (1:1, v/v) and 90% normal saline.[9]
3. Experimental Workflow:
Caption: Experimental workflow for the collagen-induced arthritis (CIA) mouse model.
4. Detailed Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of 100 µg of type II collagen in Complete Freund's Adjuvant (CFA).
-
Administer 0.1 mL of the emulsion intradermally at the base of the tail.[10]
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Administer 0.1 mL of the emulsion intradermally at a different site near the base of the tail.[7]
-
-
This compound Administration:
-
Formulation: Prepare a suspension of this compound in 0.5% methylcellulose with 0.1% Tween-80 for oral gavage.[9]
-
Dosing: Administer this compound daily by oral gavage at doses of 10 mg/kg or 30 mg/kg.[2][3] A vehicle control group should be included.
-
Dosing Paradigms: [11]
-
Prophylactic: Begin dosing on Day 0 and continue until the end of the study.
-
Semi-Established: Begin dosing on Day 18-21 and continue until the end of the study.
-
Therapeutic: Begin dosing upon the first signs of arthritis (typically Day 26-28) and continue for a defined period (e.g., 10-14 days).
-
-
5. Assessment of Arthritis:
-
Clinical Scoring:
| Score | Description |
| 0 | Normal paw |
| 1 | Mild swelling and/or erythema of one joint |
| 2 | Moderate swelling and erythema of one joint or mild swelling of multiple joints |
| 3 | Severe swelling and erythema of an entire paw |
| 4 | Maximum inflammation with joint deformity and/or ankylosis |
-
Histological Analysis:
-
At the study endpoint (e.g., Day 35-42), euthanize mice and collect hind paws and knees.
-
Fix tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin.[13]
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation and pannus formation, and Safranin O to evaluate cartilage damage.[14][15]
-
Score the histological sections for inflammation, pannus formation, cartilage damage, and bone resorption, typically on a scale of 0-5 for each parameter.[11]
-
| Parameter | Scoring Range | Description |
| Inflammation | 0-5 | Severity of inflammatory cell infiltrate |
| Pannus Formation | 0-5 | Extent of synovial pannus growth over cartilage |
| Cartilage Damage | 0-5 | Degree of cartilage erosion and proteoglycan loss |
| Bone Resorption | 0-5 | Extent of bone erosion and loss of architecture |
This compound in Preclinical Cancer Models
While the primary in vivo application of this compound has been in arthritis models, its role as a PAD4 inhibitor suggests potential utility in oncology. PAD4 is implicated in cancer progression through mechanisms such as gene regulation and NET formation, which can promote metastasis.[16]
In Vivo Cancer Studies
Published in vivo studies using this compound in cancer models are limited. However, the known functions of PAD4 suggest its potential application in xenograft or syngeneic tumor models.
Experimental Considerations:
-
Mouse Models:
-
Xenograft Models: Nude mice injected with human cancer cell lines (e.g., colorectal, breast).
-
Syngeneic Models: Immunocompetent mice (e.g., BALB/c) injected with murine cancer cell lines (e.g., 4T1 breast cancer).[16]
-
-
This compound Administration:
-
The oral formulation described for the CIA model can be adapted for cancer studies.
-
-
Endpoint Analysis:
-
Tumor growth inhibition (caliper measurements).
-
Metastasis assessment (e.g., lung colony counts).
-
Immunohistochemical analysis of tumors for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and citrullination.
-
Analysis of NET formation in the tumor microenvironment.
-
Signaling Pathway Context
Caption: Role of PAD4 in cancer and inflammation and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the reported effects of this compound in the CIA mouse model.
Table 1: Effect of this compound on Clinical Arthritis Score
| Treatment Group | Dose | Mean Clinical Score (Arbitrary Units) | % Reduction vs. Vehicle |
| Vehicle (Saline) | - | ~8.5 | - |
| This compound | 10 mg/kg q.d. | ~6.0 | ~29% |
| This compound | 30 mg/kg q.d. | ~4.5 | ~47% |
| This compound | 30 mg/kg b.i.d. | ~3.0 | ~65% |
| Dexamethasone | 0.25 mg/kg | ~1.0 | ~88% |
Data adapted from published studies and presented as approximate values for illustrative purposes.[2]
Table 2: Effect of this compound on Histological Parameters in CIA
| Treatment Group | Dose | Synovial Inflammation | Pannus Formation | Cartilage Damage | Bone Damage |
| Vehicle | - | Severe | Severe | Severe | Severe |
| This compound | 10 mg/kg q.d. | Moderate Reduction | Moderate Reduction | Moderate Reduction | Moderate Reduction |
| This compound | 30 mg/kg q.d. | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
Qualitative summary based on findings from Willis et al. (2017).[2]
Conclusion
This compound is a valuable tool for investigating the in vivo role of PAD4 in inflammatory diseases and cancer. The detailed protocol for the CIA mouse model provides a robust framework for assessing the efficacy of this compound in a preclinical model of rheumatoid arthritis. Further studies are warranted to explore the full therapeutic potential of this compound in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. longdom.org [longdom.org]
- 10. chondrex.com [chondrex.com]
- 11. inotiv.com [inotiv.com]
- 12. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro NETosis Assay Using GSK199
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro Neutrophil Extracellular Trap (NET) formation (NETosis) assay using GSK199, a selective inhibitor of Peptidylarginine Deiminase 4 (PAD4). This document includes comprehensive experimental procedures, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow.
Introduction
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils to trap and kill pathogens. This process, termed NETosis, is a unique form of programmed cell death. A key enzyme in the initiation of NETosis is PAD4, which catalyzes the citrullination of histones, leading to chromatin decondensation. Dysregulated NETosis has been implicated in the pathogenesis of various inflammatory and autoimmune diseases, making PAD4 an attractive therapeutic target.
This compound is a potent and selective, reversible inhibitor of PAD4. It serves as a critical tool for studying the role of PAD4-mediated citrullination in NETosis and for evaluating the therapeutic potential of PAD4 inhibition. These protocols detail the in vitro application of this compound to inhibit NETosis in isolated neutrophils.
Data Presentation
Quantitative data from in vitro NETosis inhibition assays with this compound and the related, more potent inhibitor GSK484 are summarized below. These values are compiled from biochemical and cellular assays.
Table 1: Biochemical Potency of PAD4 Inhibitors
| Compound | Assay Type | Calcium Concentration | IC50 (nM) | Reference |
| This compound | Fluorescence Polarization (FP) Binding | 0 mM | 210 | |
| This compound | Fluorescence Polarization (FP) Binding | 2 mM | 1000 | |
| GSK484 | Fluorescence Polarization (FP) Binding | 0 mM | 55 | |
| GSK484 | Fluorescence Polarization (FP) Binding | 2 mM | 250 |
Table 2: Cellular NETosis Inhibition Data
| Compound | Cell Type | Stimulant | Concentration Used | Endpoint | Inhibition Level | Reference |
| This compound | Mouse Neutrophils | 4 µM Ionomycin | 10 µM | NET formation | Significant reduction | |
| GSK484 | Mouse Neutrophils | 4 µM Ionomycin | 10 µM | NET formation | Dramatic diminishment | |
| This compound | Human Neutrophils | S. aureus (5 MOI) | Not specified | Diffused NETs | Less marked inhibition | |
| GSK484 | Human Neutrophils | S. aureus (5 MOI) | Not specified | Diffused NETs | Clear, statistically-significant reduction |
Note: Cellular potency is often observed to be approximately ten-fold lower than biochemical potency.
Signaling Pathway
The following diagram illustrates the signaling pathway of PAD4-dependent NETosis and the point of inhibition by this compound.
Application Notes and Protocols: ELISA-based PAD Activity Assay with GSK199
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of proteins by converting arginine residues to citrulline. This process, known as citrullination or deimination, leads to a loss of positive charge in the protein, which can alter its structure and function.[1][2][3] The PAD family consists of five isozymes (PAD1-4 and PAD6), with PAD2 and PAD4 being implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis, as well as some cancers.[1][2][4][5] Consequently, PAD enzymes, particularly PAD4, have emerged as attractive therapeutic targets.
GSK199 is a potent, selective, and reversible inhibitor of PAD4.[6][7] It exhibits its inhibitory effect by binding to an inactive conformation of the enzyme.[5] This document provides detailed application notes and protocols for an Enzyme-Linked Immunosorbent Assay (ELISA)-based method to measure PAD activity and to evaluate the inhibitory effect of this compound.
Principle of the Assay
The ELISA-based PAD activity assay is a simple and rapid method for quantifying PAD activity in various biological samples.[3][8][9] The assay described here utilizes fibrinogen as a substrate for PAD enzymes. Fibrinogen is coated onto the wells of a microtiter plate. When a sample containing active PAD enzyme is added, the arginine residues in the fibrinogen are converted to citrulline. The extent of citrullination is then detected using a specific monoclonal antibody that recognizes a citrullinated epitope on fibrinogen.[4][9] The amount of bound antibody, which is proportional to the PAD activity, is quantified using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chromogenic substrate. The inhibitory potential of compounds like this compound can be assessed by their ability to reduce the citrullination of the fibrinogen substrate in the presence of PAD enzyme.
Data Presentation
Quantitative Data for this compound Inhibition of PAD4
| Parameter | Value | Conditions | Reference |
| IC50 | 200 nM | In the absence of calcium | [6][7] |
| IC50 | 1 µM | In the presence of 2 mM calcium | [5] |
| Inhibition | >90% | At concentrations above 8 µM | [4] |
Note: The IC50 of this compound is dependent on the calcium concentration, with lower potency observed at higher calcium levels.[1][5][10]
Signaling Pathway and Experimental Workflow
PAD4 Signaling in Neutrophil Extracellular Trap (NET) Formation
Experimental Workflow for ELISA-based PAD Activity Assay
Experimental Protocols
Materials and Reagents
-
Reagents:
-
Human Fibrinogen (e.g., Sigma-Aldrich, cat. no. 341578)
-
Recombinant Human PAD4 (e.g., Cayman Chemical, cat. no. 10591)
-
This compound (e.g., MedChemExpress, cat. no. HY-103058)
-
Anti-modified citrulline antibody (e.g., clone 20B2)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB Substrate Reagent Set (e.g., BD Biosciences)
-
Bovine Serum Albumin (BSA)
-
Calcium Chloride (CaCl₂)
-
Dithiothreitol (DTT)
-
Tris-HCl
-
Sodium Chloride (NaCl)
-
Tween-20
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Dimethyl Sulfoxide (DMSO)
-
-
Buffers and Solutions:
-
Coating Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: Tris-Buffered Saline (TBS) with 0.05% Tween-20 and 1% BSA
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 2.5 mM DTT
-
Antibody Dilution Buffer: PBST with 1% BSA
-
Stop Solution: 2N H₂SO₄ or 1M HCl
-
-
Equipment:
-
96-well high-binding ELISA plates (e.g., Nunc MaxiSorp)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Incubator
-
Protocol for ELISA-based PAD4 Activity Assay with this compound
1. Plate Coating: a. Dilute human fibrinogen to a final concentration of 1 µg/mL in Coating Buffer (PBS).[4] b. Add 100 µL of the diluted fibrinogen solution to each well of a 96-well ELISA plate. c. Incubate the plate overnight at 4°C.
2. Blocking: a. The next day, wash the plate three times with 200 µL of Wash Buffer (PBST) per well. b. Add 200 µL of Blocking Buffer to each well. c. Incubate for 1-2 hours at room temperature.
3. Enzymatic Reaction and Inhibition: a. During the blocking step, prepare serial dilutions of this compound in Reaction Buffer. Remember to include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells. b. Prepare a working solution of recombinant human PAD4 in Reaction Buffer (e.g., 30 ng/mL, the optimal concentration may need to be determined empirically).[4] c. After blocking, wash the plate three times with Wash Buffer. d. Add 50 µL of the diluted this compound or vehicle control to the appropriate wells. e. Add 50 µL of the PAD4 working solution to all wells except for the "no enzyme" control wells (add 50 µL of Reaction Buffer instead). f. Incubate the plate for 2 hours at 37°C to allow for the citrullination reaction to occur.
4. Detection of Citrullination: a. Wash the plate five times with Wash Buffer. b. Dilute the anti-modified citrulline antibody in Antibody Dilution Buffer to its recommended working concentration. c. Add 100 µL of the diluted primary antibody to each well. d. Incubate for 1 hour at room temperature. e. Wash the plate five times with Wash Buffer. f. Dilute the HRP-conjugated secondary antibody in Antibody Dilution Buffer to its recommended working concentration. g. Add 100 µL of the diluted secondary antibody to each well. h. Incubate for 1 hour at room temperature.
5. Signal Development and Measurement: a. Wash the plate five times with Wash Buffer. b. Add 100 µL of TMB substrate to each well. c. Incubate in the dark at room temperature for 15-30 minutes, or until a sufficient color change is observed. d. Stop the reaction by adding 50 µL of Stop Solution to each well. e. Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
Data Analysis
-
Subtract Background: Subtract the average absorbance of the "no enzyme" control wells from all other absorbance readings.
-
Calculate Percent Inhibition:
-
Determine the PAD4 activity for each this compound concentration by subtracting the background absorbance.
-
The percent inhibition for each this compound concentration can be calculated using the following formula:
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This document provides a comprehensive guide for performing an ELISA-based PAD activity assay and for evaluating the inhibitory effects of this compound on PAD4. The provided protocols and data will be valuable for researchers and scientists in academic and industrial settings who are interested in studying PAD enzymes and developing novel inhibitors for therapeutic applications. The flexibility of this assay allows for its adaptation to screen other potential PAD inhibitors and to study PAD activity in various biological samples.
References
- 1. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid ELISA based method to determine peptidyl-arginine deiminase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 5. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Peptidylarginine Deiminase Activity by ELISA Using Human Fibrinogen as Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca2+ dependent allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
Preparing GSK199 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and use of GSK199 stock solutions in cell culture applications. This compound is a potent, selective, and reversible inhibitor of Protein Arginine Deiminase 4 (PAD4), a key enzyme in the citrullination of proteins.[1][2][3][4] This process is implicated in various physiological and pathological processes, including gene regulation and the formation of neutrophil extracellular traps (NETs).[3][5][6] Proper preparation and handling of this compound are critical for obtaining reliable and reproducible experimental results. These guidelines cover the chemical properties, solubility, and step-by-step protocols for preparing stock solutions and their application in cell culture.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets PAD4, an enzyme that converts arginine residues on proteins to citrulline.[3][7] This post-translational modification, known as citrullination or deimination, is crucial in various biological processes. Elevated PAD4 activity and hypercitrullination are associated with autoimmune diseases like rheumatoid arthritis and lupus, as well as some cancers.[6][8] this compound inhibits PAD4 with an IC50 of approximately 200 nM in the absence of calcium.[1][3][4][9] Its ability to diminish the formation of NETs makes it a valuable tool for studying inflammation and autoimmune disorders.[3][5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C24H28N6O2 (hydrochloride: C24H28N6O2 • HCl) |
| Molecular Weight | 432.53 g/mol (hydrochloride: 468.98 g/mol )[1] |
| Appearance | Crystalline solid[7] |
| Purity | ≥98%[4][7] |
| CAS Number | 1549810-81-2 (hydrochloride: 1549811-53-1)[1][4] |
Solubility of this compound
This compound exhibits solubility in various organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.[1][3][9] It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][9]
| Solvent | Solubility |
| DMSO | ≥ 94 mg/mL (≥ 200.43 mM)[1] |
| Ethanol | ~30-31 mg/mL[1][3] |
| Water | 94 mg/mL[1] |
| PBS (pH 7.2) | 10 mg/mL[3] |
Note: To enhance solubility, gentle warming to 37°C and sonication can be employed.[3]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (hydrochloride, MW: 468.98 g/mol ) in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.69 mg of this compound hydrochloride.
-
Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming (37°C) or brief sonication can be used to aid dissolution.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This prevents repeated freeze-thaw cycles which can degrade the compound.[3][9]
Storage and Stability of this compound Stock Solutions
Proper storage is crucial to maintain the activity of this compound.
| Storage Condition | Duration |
| Solid Powder (-20°C) | Up to 3 years[1] |
| Stock Solution in Solvent (-80°C) | Up to 1 year[1] |
| Stock Solution in Solvent (-20°C) | Up to 1 month[1][3][9] |
Note: For long-term storage, -80°C is recommended for solutions. Always protect from moisture.
Application of this compound in Cell Culture
This protocol provides a general workflow for treating cultured cells with this compound. The final concentration of this compound will depend on the cell type and the specific experimental goals. A dose-response experiment is recommended to determine the optimal concentration. For example, this compound has been shown to inhibit viral genome production in OC43-infected MRC-5 cells in a dose-dependent manner with an IC50 of 0.6 μM.[9]
Procedure:
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and grow, typically for 24 hours.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in sterile cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in the experiment.
-
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream analyses, such as Western blotting for citrullinated histones, analysis of NET formation, or other relevant assays.
Visualized Pathways and Workflows
This compound Mechanism of Action
This compound inhibits PAD4, which in turn blocks the citrullination of histones. This process is a critical step in the formation of Neutrophil Extracellular Traps (NETs), a defense mechanism against pathogens that can also contribute to autoimmune pathology.
Caption: this compound inhibits PAD4, preventing histone citrullination and NET formation.
Experimental Workflow for this compound Stock Preparation
The following diagram illustrates the key steps for preparing a this compound stock solution for use in cell culture experiments.
References
- 1. This compound | PAD inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. This compound | PAD4 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (hydrochloride) - Biochemicals - CAT N°: 17489 [bertin-bioreagent.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes: GSK199 Solubility and Handling
Introduction
GSK199 is a potent, reversible, and selective inhibitor of Protein Arginine Deiminase 4 (PAD4), with an IC50 of 200 nM.[1][2][3][4] PAD4 is an enzyme that catalyzes the conversion of arginine residues to citrulline on proteins, a post-translational modification known as citrullination.[3][4] This process is implicated in various physiological and pathological processes, including gene regulation, inflammation, and the formation of Neutrophil Extracellular Traps (NETs).[3][5][6] this compound is a critical tool compound for studying the role of PAD4 in diseases such as rheumatoid arthritis and cancer.[6][7] These notes provide detailed information on the solubility of this compound in various solvents and protocols for its preparation and storage.
Solubility Data
This compound exhibits varying solubility in common laboratory solvents. The following table summarizes the quantitative solubility data for this compound hydrochloride. It is crucial to use fresh, anhydrous DMSO, as its hygroscopic nature can significantly reduce the solubility of the compound.[1][2]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| DMSO (Dimethyl Sulfoxide) | ≥ 100 mg/mL[1] | 213.23 mM[1] |
| DMSO (Dimethyl Sulfoxide) | 94 mg/mL[2] | 200.43 mM[2] |
| Water | 94 mg/mL[2] | 200.43 mM |
| Ethanol | 31 mg/mL[2] | 66.10 mM |
| DMF (Dimethylformamide) | 30 mg/mL[4] | 63.97 mM |
| PBS (pH 7.2) | 10 mg/mL[4] | 21.32 mM |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, suitable for in vitro experiments and for creating working solutions for in vivo studies.
Materials:
-
This compound (hydrochloride salt, MW: 468.98 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1][4]
-
Gentle warming to 37°C can also be applied to aid dissolution.[4]
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][4]
Storage:
-
Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1][4]
-
Ensure containers are sealed tightly to protect from moisture.[1]
Protocol 2: Preparation of an In Vivo Formulation
This protocol details the preparation of a vehicle formulation suitable for oral administration in animal models, achieving a this compound concentration of ≥ 2.5 mg/mL.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl, sterile)
-
Sterile conical tube
Procedure (for 1 mL of working solution):
-
In a sterile conical tube, add 400 µL of PEG300.
-
Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly by vortexing until the solution is homogeneous.[1]
-
Add 50 µL of Tween-80 to the mixture and vortex again until evenly mixed.[1]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly to ensure a clear and uniform solution.[1]
-
The final vehicle composition will be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] This formulation results in a clear solution with a this compound solubility of at least 2.5 mg/mL (5.33 mM).[1]
Visualization of Mechanism of Action
This compound functions by inhibiting the PAD4 enzyme, which plays a key role in protein citrullination and the subsequent formation of Neutrophil Extracellular Traps (NETs), a process implicated in autoimmune diseases like rheumatoid arthritis.
Caption: Mechanism of PAD4 inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PAD inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. This compound (hydrochloride) - Biochemicals - CAT N°: 17489 [bertin-bioreagent.com]
- 4. glpbio.com [glpbio.com]
- 5. longdom.org [longdom.org]
- 6. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of this compound and GSK106 binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK199
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper storage, handling, and use of GSK199, a selective and reversible inhibitor of Protein Arginine Deiminase 4 (PAD4). The included protocols are intended to serve as a starting point for researchers investigating the role of PAD4-mediated citrullination in various physiological and pathological processes.
Introduction
This compound is a potent and orally active small molecule inhibitor of PAD4, an enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination.[1][2][3] Dysregulation of PAD4 activity has been implicated in the pathogenesis of several diseases, including rheumatoid arthritis, lupus, vasculitis, and some cancers.[4] this compound exerts its inhibitory effect by binding to a calcium-deficient, inactive conformation of the PAD4 enzyme.[4] This selective inhibition of PAD4 makes this compound a valuable tool for studying the biological consequences of protein citrullination and for exploring the therapeutic potential of PAD4 inhibition.
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and ensure experimental reproducibility.
2.1. Storage Conditions
Quantitative data regarding the storage of this compound are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container. |
| Stock Solution | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
General Recommendations:
-
Upon receipt, store the solid compound at -20°C.
-
For long-term storage of stock solutions, -80°C is recommended.[1]
-
Avoid repeated freeze-thaw cycles of stock solutions to prevent degradation. It is best practice to prepare single-use aliquots.
2.2. Preparation of Stock Solutions
This compound is soluble in various organic solvents.
| Solvent | Maximum Solubility |
| DMSO | ≥ 100 mg/mL (213.23 mM) |
It is critical to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound.[1][2]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.469 mg of this compound (Molecular Weight: 468.55 g/mol ) in 1 mL of DMSO.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution in aliquots at -80°C for long-term use or at -20°C for short-term use.
Experimental Protocols
The following are representative protocols for the use of this compound in common experimental settings. Researchers should optimize these protocols for their specific cell lines, animal models, and experimental conditions.
3.1. In Vitro Inhibition of PAD4 Activity in Cell Culture
This protocol describes the treatment of cultured cells with this compound to inhibit intracellular PAD4 activity.
Materials:
-
Cultured cells of interest (e.g., human neutrophils, cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (anhydrous DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blotting)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for optimal growth during the treatment period. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solutions: On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. A typical concentration range for this compound in cell-based assays is 1-20 µM.[5] Prepare a vehicle control by diluting DMSO to the same final concentration as in the highest this compound treatment group.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[5] The optimal incubation time will depend on the specific cell type and the biological process being investigated.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis. For example, to assess the inhibition of protein citrullination, cell lysates can be prepared and analyzed by Western blotting using antibodies specific for citrullinated proteins (e.g., citrullinated histone H3).
3.2. In Vivo Inhibition of PAD4 in a Murine Model
This protocol provides a general guideline for the administration of this compound to mice to study its effects in vivo. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
This compound
-
Vehicle for oral or intravenous administration
-
Mice (e.g., DBA1/J for collagen-induced arthritis models)[6]
-
Dosing equipment (e.g., oral gavage needles, syringes)
Formulation for Administration:
-
Oral (p.o.) Administration: A suspension can be prepared in a vehicle such as 0.5% methylcellulose and 0.1% Tween-80 in water.[7]
-
Intravenous (i.v.) Administration: A solution can be formulated using 5% DMSO, 5% Solutol:absolute alcohol (1:1, v/v), and 90% normal saline.[7]
-
Alternative In Vivo Formulation: A commonly used formulation for in vivo experiments consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3]
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Preparation of Dosing Solution: Prepare the this compound formulation fresh on each day of dosing. For example, for a 10 mg/kg oral dose in a 25g mouse, you would need to administer 0.25 mg of this compound.
-
Dosing: Administer this compound to the mice daily via the chosen route (e.g., oral gavage).[6][8] Doses used in murine models of arthritis have ranged from 10 to 30 mg/kg daily.[6][8] A vehicle control group should always be included.
-
Monitoring: Monitor the animals daily for any signs of toxicity or changes in health.
-
Sample Collection and Analysis: At the end of the study period, collect tissues and/or blood for pharmacokinetic analysis or to assess the pharmacological effects of this compound. For example, joint tissue can be collected for histological analysis of inflammation and damage, and serum can be analyzed for levels of citrullinated proteins or autoantibodies.[6]
Signaling Pathway
This compound inhibits PAD4, which plays a crucial role in various signaling pathways, most notably in the process of NETosis (Neutrophil Extracellular Trap formation) and the regulation of gene expression through histone citrullination.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of inflammatory disease.
References
- 1. Dysregulation of PAD4-mediated citrullination of nuclear GSK3β activates TGF-β signaling and induces epithelial-to-mesenchymal transition in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PAD inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 6. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inhibition of PAD4 in Primary Human Neutrophils Using GSK199
Audience: Researchers, scientists, and drug development professionals.
Introduction: Peptidyl Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination.[1][2] In neutrophils, PAD4 plays a critical role in the formation of Neutrophil Extracellular Traps (NETs).[1][2] This process, termed NETosis, involves the citrullination of histones, which leads to chromatin decondensation and the expulsion of a web-like structure of DNA, histones, and granular proteins to trap and kill pathogens.[2][3] While essential for innate immunity, excessive NET formation is implicated in the pathogenesis of various autoimmune, cardiovascular, and oncological diseases.[4]
GSK199 is a potent, selective, and reversible inhibitor of PAD4.[4][5] It provides a valuable chemical tool for investigating the enzymatic role of PAD4 in cellular processes like NETosis and for exploring the therapeutic potential of PAD4 inhibition.[4][6] These application notes provide detailed protocols for using this compound to inhibit PAD4 in primary human neutrophils.
This compound: Inhibitor Properties and Quantitative Data
This compound is a reversible inhibitor that binds to a calcium-deficient form of the PAD4 enzyme.[4][6] Its binding induces a reordering of the PAD4 active site, which explains its inhibitory mechanism.[4][7] In contrast, early PAD inhibitors like F- and Cl-amidine are irreversible and show a preference for the calcium-bound, active form of the enzyme.[4]
Biochemical Potency of PAD4 Inhibitors
The following table summarizes the biochemical potency of this compound and related compounds against the PAD4 enzyme from binding and functional assays.
| Compound | Assay Type | Calcium (Ca²⁺) Conc. | Potency (IC₅₀/Kᵢ) | Notes |
| This compound | FP Binding (Kᵢ) | 0 mM | 200 nM | Potent binding in the absence of calcium.[4] |
| FP Binding (Kᵢ) | 2 mM | 1 µM | Potency is reduced in the presence of high calcium.[4] | |
| NH₃ Release (IC₅₀) | 0.2 mM | 2.5 µM | Functional inhibition of PAD4 enzymatic activity.[4] | |
| GSK484 | FP Binding (Kᵢ) | 0 mM | 50 nM | A more potent analog of this compound.[4] |
| FP Binding (Kᵢ) | 2 mM | 250 nM | Potency is reduced in the presence of high calcium.[4] | |
| NH₃ Release (IC₅₀) | 0.2 mM | 250 nM | Functional inhibition of PAD4 enzymatic activity.[4] | |
| GSK106 | FP Binding (Kᵢ) | 0 mM | >50 µM | Inactive control compound.[4] |
FP = Fluorescence Polarization. Data compiled from Lewis et al. (2015).[4]
Signaling Pathways and Experimental Workflows
PAD4-Mediated NETosis Signaling Pathway
Neutrophil activation by various stimuli initiates signaling cascades that lead to NET formation. A key event in this process is the activation of PAD4, which is dependent on intracellular calcium levels.[2][3] Activated PAD4 then citrullinates histones, leading to chromatin decondensation, nuclear envelope breakdown, and the eventual release of NETs.[1][3] this compound directly inhibits the enzymatic activity of PAD4, thereby blocking histone citrullination and subsequent NET formation.[4]
Caption: PAD4 signaling pathway in neutrophil extracellular trap (NET) formation.
General Experimental Workflow
The following diagram outlines the typical workflow for studying the effect of this compound on PAD4 inhibition in primary human neutrophils.
Caption: Experimental workflow for assessing this compound-mediated PAD4 inhibition.
Experimental Protocols
Protocol 1: Isolation of Primary Human Neutrophils
This protocol is adapted from standard methods using density gradient centrifugation.[8]
Materials:
-
Whole blood from healthy donors collected in EDTA or heparin tubes.
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free.
-
Histopaque-1119 and Histopaque-1077 (Room Temperature).
-
RPMI 1640 medium.
-
50 ml conical tubes.
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
In a 50 ml conical tube, carefully layer 10 ml of Histopaque-1119, followed by 10 ml of Histopaque-1077.
-
Gently overlay 25 ml of the diluted blood onto the Histopaque-1077 layer.
-
Centrifuge at 700 x g for 30 minutes at room temperature with the brake turned off.
-
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers, including the plasma, mononuclear cells, and the Histopaque-1077 layer.
-
Collect the neutrophil layer, which is located at the interface of the Histopaque-1077 and Histopaque-1119 layers.[8]
-
Transfer the collected neutrophils to a new 50 ml tube and wash by adding PBS up to 50 ml.
-
Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
-
(Optional) If red blood cell contamination is high, perform a brief hypotonic lysis.
-
Resuspend the neutrophil pellet in the appropriate assay buffer (e.g., RPMI 1640).
-
Determine cell count and viability using a hemocytometer and Trypan Blue exclusion. The expected yield is 2-5 million cells per ml of peripheral blood.[8]
Protocol 2: Inhibition of NETosis and Quantification of Extracellular DNA
This protocol describes how to induce NETosis and quantify its inhibition by this compound using a cell-impermeable DNA dye like Sytox Orange or Sytox Green.[8]
Materials:
-
Isolated primary human neutrophils.
-
This compound (and vehicle control, e.g., DMSO).
-
NETosis inducer: Phorbol 12-myristate 13-acetate (PMA, final concentration 100 ng/ml) or Ionomycin.[8]
-
Assay medium: RPMI 1640.
-
Sytox Orange or Green (e.g., 5 mM stock).
-
96-well black, clear-bottom plate.
-
Fluorescence plate reader.
Procedure:
-
Resuspend isolated neutrophils in RPMI 1640 medium.
-
Seed 1-2 x 10⁵ neutrophils per well in a 96-well plate.
-
Prepare working solutions of this compound at various concentrations. Pre-treat the cells by adding the desired final concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) to the appropriate wells.[4]
-
Incubate for 30-60 minutes at 37°C.
-
Induce NETosis by adding PMA (final concentration 100 ng/ml) to the wells. Include negative control wells with no PMA stimulation.[8]
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator.
-
Prepare the Sytox dye working solution. For example, dilute a 5 mM Sytox Orange stock 1:5,000 in RPMI medium to get a 1 µM working solution.[8]
-
Add 50 µl of the 1 µM Sytox working solution to each well (final concentration 0.25 µM).[8]
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., ~547/570 nm for Sytox Orange).
-
Data Analysis: Subtract the background fluorescence from wells with medium only. Compare the fluorescence intensity of this compound-treated wells to the vehicle-treated, PMA-stimulated positive control.
Protocol 3: Western Blot for Histone H3 Citrullination
This protocol allows for the detection of citrullinated Histone H3 (H3Cit), a key marker of PAD4 activity during NETosis.
Materials:
-
Isolated neutrophils treated with this compound and stimulated as described in Protocol 2.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody: Anti-citrullinated Histone H3 (e.g., targeting Citrulline R2, R8, R17).
-
Primary antibody: Anti-total Histone H3 or β-actin (for loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
After treatment and stimulation, collect neutrophils by centrifugation.
-
Lyse the cell pellets in lysis buffer on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-H3Cit antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
(Optional) Strip the membrane and re-probe with an antibody for total Histone H3 or a loading control to normalize the data.
-
Data Analysis: Quantify band intensity using densitometry software. Compare the levels of H3Cit in this compound-treated samples to the vehicle-treated positive control. Pre-treatment with this compound is expected to dramatically diminish the H3Cit signal.[4]
References
- 1. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
- 3. Neutrophil extracellular traps - Wikipedia [en.wikipedia.org]
- 4. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation [bio-protocol.org]
Application Notes and Protocols for GSK199 Treatment of Cell Lines in Citrullination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein citrullination, the post-translational conversion of arginine residues to citrulline, is a critical biological process catalyzed by a family of enzymes known as Peptidylarginine Deiminases (PADs). Dysregulation of this process, particularly by PAD4, has been implicated in the pathogenesis of various inflammatory diseases, autoimmune disorders such as rheumatoid arthritis, and several types of cancer.[1][2] GSK199 is a potent, selective, and reversible inhibitor of PAD4, making it a valuable tool for investigating the role of PAD4-mediated citrullination in cellular processes.[3] These application notes provide detailed protocols for the treatment of cell lines with this compound to study its effects on protein citrullination.
Mechanism of Action
This compound selectively targets the PAD4 enzyme. It is a reversible inhibitor with a reported IC50 of 200 nM in the absence of calcium and 1 µM in the presence of 2 mM calcium for recombinant PAD4.[3] By inhibiting PAD4, this compound blocks the conversion of arginine to citrulline on substrate proteins, such as histones and other nuclear and cytoplasmic proteins. This inhibition allows for the elucidation of PAD4's role in various signaling pathways and cellular functions, including gene regulation, inflammation, and the formation of neutrophil extracellular traps (NETs).[1][3]
Data Presentation
Table 1: In Vitro Inhibition of PAD4 by this compound
| Parameter | Condition | Value | Reference |
| IC50 | Recombinant PAD4 (no calcium) | 200 nM | [3] |
| IC50 | Recombinant PAD4 (2 mM calcium) | 1 µM | [3] |
| Inhibition | Recombinant PAD4 | >90% at >8 µM | [4][5] |
Table 2: Cellular Activity of this compound in Different Cell Lines
| Cell Line/Type | Treatment Concentration | Incubation Time | Observed Effect on Citrullination | Reference |
| HEK293 | 100 µM | 20 min (lysates) | Inhibition of citrullination | [3] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 1-20 µM | 24, 48, 72 hours | Inhibition of total and histone H3 citrullination (in combination with AFM-30a) | [5] |
| Human Polymorphonuclear Neutrophils (PMNs) | 1-20 µM | 4, 24 hours | Did not have a significant effect on total histone H3 citrullination alone | [6] |
| HL-60 (differentiated) | Not specified | 3 hours | Trended towards decreasing histone H3 citrullination | [6] |
| Mouse Neutrophils | 10 µM | Not specified | Dramatically diminished ionomycin-provoked histone H3 hypercitrullination and NET formation | [3] |
| Human Neutrophils | Not specified | Not specified | Significantly diminished citrullination and NET formation | [7] |
Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
This protocol provides a general guideline for treating adherent or suspension cell lines with this compound. Specific conditions such as cell density, this compound concentration, and incubation time should be optimized for each cell line and experimental goal.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Sterile culture plates or flasks
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell lysis buffer
-
Protease and phosphatase inhibitors
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in culture plates or flasks and allow them to attach and reach the desired confluency (typically 50-70%).
-
For suspension cells, seed cells in culture flasks at the desired density.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in complete culture medium. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of this compound or vehicle control to the cells.
-
Incubate the cells for the desired period (e.g., 1 to 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
For adherent cells, detach them using trypsin-EDTA if necessary, and then wash.
-
Lyse the cells using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
The lysates are now ready for downstream analysis, such as Western blotting.
-
Protocol 2: Western Blotting for Detection of Citrullinated Proteins
This protocol describes the detection of total protein citrullination or specific citrullinated proteins (e.g., histone H3) by Western blotting.
Materials:
-
Cell lysates from Protocol 1
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-modified citrulline (AMC) detection kit for total citrullination
-
Antibody specific for citrullinated histone H3 (e.g., anti-Histone H3 [citrulline R2 + R8 + R17])
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Mix an equal amount of protein from each cell lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-modified citrulline or anti-citrullinated histone H3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Loading Control:
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Mandatory Visualizations
Caption: Mechanism of PAD4 inhibition by this compound.
Caption: Experimental workflow for this compound treatment.
Caption: PAD4 signaling pathways affected by this compound.
References
- 1. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAD4-dependent citrullination of nuclear translocation of GSK3β promotes colorectal cancer progression via the degradation of nuclear CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 5. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. immuno-oncologynews.com [immuno-oncologynews.com]
Troubleshooting & Optimization
Optimizing GSK199 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK199 in in vitro experiments. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and reversible small-molecule inhibitor of Protein Arginine Deiminase 4 (PAD4).[1][2][3][4][5] PAD4 is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline on target proteins, most notably histones.[6] This process, known as citrullination or deimination, plays a crucial role in gene regulation and the formation of Neutrophil Extracellular Traps (NETs).[3][7][8] this compound uniquely binds preferentially to the low-calcium, inactive conformation of PAD4, thereby preventing its catalytic activity.[3][4][7]
Q2: What are the key physicochemical and pharmacological properties of this compound?
The essential properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 432.53 g/mol | [5] |
| CAS Number | 1549811-53-1 | [4][5] |
| Target | Protein Arginine Deiminase 4 (PAD4) | [2][9] |
| IC₅₀ | ~200-250 nM (calcium-dependent) | [1][2][4][5][7] |
| Solubility | Soluble in DMSO (≥ 94 mg/mL), DMF (30 mg/mL), Ethanol (30 mg/mL) | [1][2][4] |
| Storage (Stock Solution) | -80°C for up to 6-12 months; -20°C for up to 1 month. | [1][4][5] |
Q3: What is a typical starting concentration range for this compound in cell-based assays?
For cell-based assays, a common starting range is between 1 µM and 20 µM.[1][10][11] However, the optimal concentration is highly dependent on the cell type, experimental duration, and specific endpoint being measured. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. For instance, in OC43-infected MRC-5 cells, this compound inhibited viral genome production with an IC₅₀ of 0.6 µM over 72 hours.[1]
Q4: Is this compound cytotoxic?
This compound has been shown to have low cytotoxicity. Studies on peripheral blood mononuclear cells (PBMCs) indicated that it did not significantly affect cell viability at concentrations up to 20 µM.[10][11] In contrast, other PAD inhibitors like BB-Cl-amidine showed cytotoxicity at concentrations of 1 µM and above.[10][11] Nevertheless, it is crucial to assess cytotoxicity in your specific cell line as part of the initial optimization experiments.
Troubleshooting Guide
Q1: I am not observing any inhibition of my target process. What could be the issue?
Several factors could contribute to a lack of inhibitory effect. Use the following flowchart to diagnose the potential cause.
Q2: I'm seeing high variability between my replicates. What are the common causes?
High variability can stem from several sources:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension and careful pipetting to plate the same number of cells in each well.
-
This compound Precipitation: this compound may precipitate in aqueous media at high concentrations. Visually inspect your media after adding the compound. If precipitation occurs, consider using a lower concentration of DMSO in the final culture volume or preparing the dilution in a serum-free medium before adding it to the cells.
-
Edge Effects on Plates: The outer wells of a microplate are prone to evaporation, leading to changes in compound concentration. Avoid using the outermost wells for experimental conditions or ensure proper humidification during incubation.
-
Inaccurate Serial Dilutions: Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations.
Q3: My cells are dying, even at low concentrations of this compound. What should I do?
While this compound generally has low cytotoxicity, some cell lines may be more sensitive.
-
Confirm with a Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH release) to quantify the effect.[12]
-
Check DMSO Concentration: The final concentration of the DMSO vehicle should be consistent across all wells (including untreated controls) and ideally kept below 0.5%. High concentrations of DMSO can be toxic to cells.
-
Reduce Incubation Time: If the experiment allows, try a shorter treatment duration to see if the toxicity is time-dependent.
-
Evaluate Off-Target Effects: Although this compound is highly selective for PAD4, at very high concentrations it may exhibit off-target activity, such as partial activation of HDACs 1 and 8.[7] Consider if this could be a factor in your specific cellular context.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Dose-Response Assay)
This protocol describes a general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of this compound in a cell-based assay.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point, 2-fold serial dilution of this compound in your cell culture medium, starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound dose).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and controls. Include "no-cell" blanks and "untreated cell" controls.[13] Incubate for the desired experimental period (e.g., 24-72 hours).
-
Endpoint Measurement: Quantify the biological response of interest (e.g., level of citrullinated histone H3 by ELISA or Western Blot, inhibition of NET formation via microscopy, or cell viability via MTT assay).
-
Data Analysis:
-
Subtract the average of the "no-cell" blank readings from all other readings.
-
Normalize the data by setting the vehicle control as 100% activity (or 0% inhibition) and a positive control (if available) or the highest this compound concentration as the maximal effect.
-
Plot the normalized response versus the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC₅₀ value.[14][15]
-
Protocol 2: Assessment of Cytotoxicity (MTT Assay)
This protocol measures cell metabolic activity as an indicator of viability and can be used to assess this compound-induced cytotoxicity.[16]
Materials:
-
Cells seeded in a 96-well plate and treated with this compound as described above.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Methodology:
-
Treatment: After incubating cells with the desired concentrations of this compound for the chosen duration, proceed to the MTT assay.
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting PAD4, a key enzyme in several physiological and pathological processes. The primary downstream effects of PAD4 inhibition are the reduction of histone citrullination and the prevention of NETosis.
In this pathway, inflammatory stimuli activate PAD4, which then translocates to the nucleus. In the nucleus, PAD4 citrullinates arginine residues on histones, particularly H3. This modification leads to the decondensation of chromatin, a critical step in the formation of NETs.[6] NETs are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap pathogens, but their overproduction is implicated in autoimmune and inflammatory diseases.[3][8] By inhibiting PAD4, this compound prevents histone citrullination, thereby disrupting NET formation and modulating downstream inflammatory responses.[1][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PAD inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. This compound | PAD4 inhibitor | Probechem Biochemicals [probechem.com]
- 6. PAD4-dependent citrullination of nuclear translocation of GSK3β promotes colorectal cancer progression via the degradation of nuclear CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 11. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. support.collaborativedrug.com [support.collaborativedrug.com]
- 15. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
GSK199 stability in cell culture media.
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing GSK199 effectively in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
A1: It is recommended to prepare primary stock solutions of this compound in dimethyl sulfoxide (DMSO).[1][2] For example, a stock solution of 202 µg/ml can be prepared in DMSO.[1] Ensure the DMSO is fresh, as moisture-absorbing DMSO can reduce solubility.[2] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]
Q3: What is the stability of this compound in cell culture media?
Q4: At what concentration should I use this compound in my cell culture experiments?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. Published studies have used this compound at concentrations ranging from 1 µM to 20 µM for treating peripheral blood mononuclear cells (PBMCs) and polymorphonuclear leukocytes (PMNs).[4] In another study, this compound was used at concentrations up to 20 μM for 72 hours in OC43-infected MRC-5 cells.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: Is this compound cytotoxic to cells?
A5: Studies have shown that a combination of AFM-30a and this compound was essentially nontoxic to various immune cells, including CD4+ T cells, CD8+ T cells, B cells, NK cells, and monocytes, at concentrations ranging from 1 to 20 μM.[4] However, as with any compound, it is crucial to assess cytotoxicity in your specific cell line at the concentrations you plan to use. This can be done using standard cell viability assays such as MTT, XTT, or trypan blue exclusion.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture media | - The final DMSO concentration is too high.- The solubility of this compound in the specific media is low.- The media was not properly mixed after adding this compound. | - Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and precipitation.- Prepare a more diluted stock solution of this compound in DMSO before adding it to the media.- Add the this compound stock solution to a small volume of media first, mix well, and then add this to the rest of the culture volume. Gentle warming and vortexing of the media after adding the compound can also help. |
| Inconsistent or no effect of this compound | - Degradation of this compound due to improper storage or handling.- Suboptimal concentration of this compound.- The target protein (PAD4) is not expressed or is at very low levels in the cell line.- Insufficient incubation time. | - Ensure stock solutions are stored correctly at -20°C or -80°C and avoid multiple freeze-thaw cycles.[3] Prepare fresh dilutions in media for each experiment.- Perform a dose-response experiment to determine the optimal concentration for your cell line.- Confirm the expression of PAD4 in your cell line using techniques like Western blotting or qPCR.- Optimize the incubation time. Some cellular effects may require longer exposure to the inhibitor. |
| Increased cell death or signs of toxicity | - The concentration of this compound is too high.- The final DMSO concentration is toxic to the cells.- The cell line is particularly sensitive to PAD4 inhibition. | - Perform a dose-response curve to determine the highest non-toxic concentration.- Ensure the final DMSO concentration is within a safe range for your cells (typically ≤ 0.1%). Run a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity.- If PAD4 is essential for the survival of your cell line, consider using lower concentrations or shorter incubation times. |
Data Summary
Table 1: this compound Stock Solution Storage Recommendations
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Sealed storage, away from moisture.[3] |
| -80°C | Up to 6 months | Sealed storage, away from moisture.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity DMSO.
-
Procedure: a. Bring the this compound vial to room temperature. b. Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex briefly to dissolve the powder completely. If needed, gentle warming or sonication can be applied.[3] d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.[3]
Protocol 2: General Cell Treatment with this compound
-
Materials: Cells in culture, complete cell culture medium, this compound stock solution.
-
Procedure: a. Culture your cells to the desired density. b. On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. c. Prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration. Ensure thorough mixing. d. Remove the existing medium from the cells and replace it with the medium containing this compound. e. Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells). f. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[3][4] g. Proceed with your downstream analysis.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture experiments.
References
Potential off-target effects of GSK199.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GSK199, a selective and reversible inhibitor of Protein Arginine Deiminase 4 (PAD4).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, selective, and reversible inhibitor of PAD4.[1][2][3] It functions by binding to a calcium-deficient, inactive conformation of the PAD4 enzyme, which leads to conformational changes in the active site and prevents the conversion of arginine residues to citrulline.[2][4] This inhibition of citrullination is critical in various physiological and pathological processes, including the formation of neutrophil extracellular traps (NETs).[2][4]
Q2: How selective is this compound for PAD4 over other PAD isoforms?
This compound is highly selective for PAD4, with over 35-fold selectivity compared to other PAD isoforms.[5] This selectivity is attributed to specific interactions with the PAD4 active site that are not conserved in other PAD family members.[6]
Q3: What is the difference between this compound and the inactive compound GSK106?
GSK106 is a structurally similar derivative of this compound that is reported to be inactive against PAD4.[1][3] While both compounds can bind to the PAD4 pocket, this compound remains at the catalytic site, whereas GSK106 shifts away, failing to inhibit the enzyme's activity.[1] GSK106 is often used as a negative control in experiments to ensure that the observed effects are due to PAD4 inhibition by this compound and not a result of non-specific compound effects.
Q4: Has this compound been profiled against a broader panel of kinases or other enzymes?
Yes, this compound has been tested for off-target activity. Studies have shown that both this compound and a more potent analog, GSK484, displayed negligible off-target activity when screened against a panel of 50 unrelated proteins.[4] This panel included a selection of cysteine-utilizing enzymes and chromatin-modifying enzymes.[4]
Q5: Are there any known off-target effects of this compound?
While generally selective, one study noted that this compound showed partial activation of Histone Deacetylases (HDACs) 1 and 8 at high concentrations (100 µM).[4] However, at typical working concentrations for PAD4 inhibition, significant off-target effects are not commonly reported. Compared to pan-PAD inhibitors like BB-Cl-amidine, this compound is considered to have fewer off-target effects and lower cytotoxicity.[7][8][9]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound, potentially related to off-target effects.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in gene expression related to histone acetylation. | At high concentrations, this compound may partially activate HDAC1 and HDAC8.[4] | 1. Perform a dose-response experiment to determine the lowest effective concentration for PAD4 inhibition in your system.2. Include GSK106 as a negative control to rule out non-specific effects.3. If the effect persists, consider using a more potent analog like GSK484, which did not show HDAC activation.[4] |
| Cell toxicity or reduced viability at high concentrations. | Although less toxic than pan-PAD inhibitors, any small molecule can exhibit toxicity at high concentrations. | 1. Determine the IC50 for PAD4 inhibition and the CC50 (cytotoxic concentration 50%) in your specific cell type.2. Ensure the final DMSO concentration is consistent across all treatment groups and is at a non-toxic level.3. Compare the effects with the inactive control GSK106 to assess non-specific toxicity. |
| Inconsistent results in inhibiting Neutrophil Extracellular Trap (NET) formation. | The efficacy of this compound can be influenced by the experimental conditions, particularly calcium concentration. This compound is more potent in the absence of calcium.[4][10] | 1. Optimize the calcium concentration in your assay buffer, as this compound's potency is lower in the presence of high calcium levels.[4]2. Ensure consistent timing of this compound addition relative to neutrophil stimulation.3. Verify the activity of your this compound stock solution. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Conditions | Reference |
| IC50 for PAD4 | 200 nM | In the absence of calcium | [4][10] |
| IC50 for PAD4 | 1 µM | In the presence of 2 mM calcium | [4] |
Table 2: Off-Target Activity Profile of this compound
| Target | Activity | Concentration | Reference |
| Panel of 50 unrelated proteins | Negligible activity | Not specified | [4] |
| Histone Deacetylases 1-11 | < 50% inhibition | 100 µM | [4] |
| HDAC1 | Partial activation | High concentrations | [4] |
| HDAC8 | Partial activation | High concentrations | [4] |
Experimental Protocols
Protocol 1: PAD4 Inhibition Assay (Ammonia Release Assay)
This protocol is a generalized method for determining the inhibitory activity of this compound on PAD4 using benzoyl-arginine ethyl ester (BAEE) as a substrate.
-
Reagents:
-
Recombinant human PAD4 enzyme
-
This compound (and GSK106 as a negative control) dissolved in DMSO
-
Reaction Buffer: 50 mM HEPES, 50 mM NaCl, 2 mM DTT
-
Substrate: 10 mM Benzoyl-Arginine Ethyl Ester (BAEE)
-
Calcium Chloride (CaCl2) solution
-
-
Procedure:
-
Prepare serial dilutions of this compound and GSK106 in DMSO.
-
In a 96-well plate, add the PAD4 enzyme to the reaction buffer.
-
Add the diluted compounds (this compound or GSK106) or DMSO (vehicle control) to the wells containing the enzyme and incubate for 1 hour at 37°C.
-
To initiate the reaction, add CaCl2 (final concentration 0.2 mM or as desired) and the BAEE substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 6 minutes).
-
Stop the reaction by flash-freezing in liquid nitrogen.
-
Quantify the amount of ammonia released, which is proportional to PAD4 activity, using a suitable colorimetric assay (e.g., COLDER assay).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
-
Protocol 2: Cellular Assay for Inhibition of Histone Citrullination
This protocol describes a method to assess the ability of this compound to inhibit histone H3 citrullination in a cellular context.
-
Reagents and Materials:
-
Neutrophils or other cells expressing PAD4
-
This compound and GSK106 dissolved in DMSO
-
Cell culture medium
-
Stimulating agent (e.g., calcium ionophore like A23187 or PMA)
-
Lysis buffer
-
Antibodies: Anti-citrullinated Histone H3 and a loading control (e.g., anti-total Histone H3 or anti-actin)
-
Western blotting reagents and equipment
-
-
Procedure:
-
Plate the cells and allow them to adhere if necessary.
-
Pre-incubate the cells with various concentrations of this compound, GSK106, or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the chosen agent to induce histone citrullination.
-
After the stimulation period, wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using the anti-citrullinated Histone H3 antibody.
-
Probe the same blot with an antibody for a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of histone citrullination by this compound.
-
Visualizations
Caption: this compound selectively binds to the inactive, low-calcium form of PAD4, preventing its activation and subsequent citrullination of arginine residues.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
GSK199 potency issues in high calcium conditions.
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GSK199, a selective and reversible inhibitor of Protein Arginine Deiminase 4 (PAD4).
Troubleshooting Guides
Issue: Reduced Potency of this compound in Experimental Assays
Researchers may observe a significant decrease in the inhibitory potency of this compound under specific experimental conditions. This guide provides a step-by-step approach to troubleshoot and address this issue.
Question: Why does the observed IC50 of this compound vary, and what should I do if it's higher than expected?
Answer: The most common reason for a decrease in this compound potency is the presence of high calcium concentrations in your assay buffer. This compound preferentially binds to the calcium-deficient form of the PAD4 enzyme.[1][2][3] Increased calcium levels promote a bioactive conformation of PAD4 that this compound binds to with lower affinity, leading to a higher IC50 value.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced this compound potency.
Detailed Steps:
-
Review Assay Buffer Composition: Carefully examine the concentration of calcium (Ca2+) in all buffers used in your experiment. Standard cell culture media and some assay buffers can contain calcium levels (e.g., 2 mM) that will reduce the apparent potency of this compound.[1]
-
Optimize Calcium Concentration: If possible, perform your experiments in buffers with a low calcium concentration (e.g., 0.2 mM) to maximize the inhibitory effect of this compound.[1][4]
-
Consider Alternative Assay Formats: If the experimental system requires high calcium, be aware that the observed IC50 will be higher. In such cases, consider using higher concentrations of this compound and report the calcium concentration along with your potency data.
-
Verify Compound Integrity: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and reversible inhibitor of Protein Arginine Deiminase 4 (PAD4).[5][6] It functions by binding preferentially to an inactive, calcium-deficient conformation of the PAD4 enzyme.[1][7] This prevents the enzyme from adopting its active conformation, which is required for the citrullination of arginine residues on substrate proteins like histones.[2]
Signaling Pathway of PAD4 Inhibition by this compound
Caption: this compound preferentially binds to the inactive, low-calcium state of PAD4.
Q2: How does calcium concentration affect the IC50 of this compound?
A2: The IC50 of this compound for PAD4 is highly dependent on the calcium concentration in the assay. In low calcium conditions, this compound is significantly more potent.
| Calcium Concentration | This compound IC50 (nM) | Assay Type |
| No added Calcium | ~200 | Fluorescence Polarization |
| 0.2 mM | ~250 | Ammonia Release |
| 2 mM | ~1000 (1 µM) | Fluorescence Polarization |
Data synthesized from multiple sources.[1][8]
Q3: Is this compound selective for PAD4?
A3: Yes, this compound is highly selective for PAD4 over other PAD family members (PAD1, PAD2, PAD3).[2][4] This selectivity is attributed to specific amino acid differences in the inhibitor's binding pocket between the PAD isozymes.[9]
Q4: Can I use this compound in cell-based assays?
A4: Yes, this compound is cell-permeable and has been shown to be effective in various cell-based assays, including inhibiting histone citrullination and Neutrophil Extracellular Trap (NET) formation in both human and mouse neutrophils.[1][2] When using this compound in cell culture, be mindful of the calcium concentration in your media, as this can influence the effective dose.
Experimental Protocols
Protocol 1: In Vitro PAD4 Inhibition Assay (Ammonia Release Method)
This protocol is adapted from methodologies described for measuring PAD4 activity and inhibition.[1]
Objective: To determine the IC50 of this compound against recombinant human PAD4 by measuring the release of ammonia during the citrullination of a substrate.
Materials:
-
Recombinant Human PAD4
-
This compound
-
Benzoyl-L-arginine ethyl ester (BAEE) substrate
-
Assay Buffer: 100 mM HEPES, 50 mM NaCl, 1 mM DTT, pH 7.6
-
Calcium Chloride (CaCl2) stock solution
-
Ammonia detection reagent kit
-
96-well microplate
Experimental Workflow:
Caption: Workflow for determining this compound IC50 using an ammonia release assay.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the this compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add recombinant PAD4 to all wells except the negative control.
-
Add CaCl2 to a final concentration of 0.2 mM.
-
Pre-incubate the plate for 15 minutes at room temperature to allow this compound to bind to PAD4.
-
Initiate the enzymatic reaction by adding the BAEE substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and detect the amount of ammonia produced according to the manufacturer's instructions for the ammonia detection kit.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA can be used to verify that this compound engages with PAD4 in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Objective: To confirm the binding of this compound to PAD4 in intact cells.
Materials:
-
Cells expressing PAD4 (e.g., HL-60 or neutrophils)
-
This compound
-
Cell lysis buffer
-
Antibodies for Western blotting (anti-PAD4 and loading control)
Procedure:
-
Treat cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C).
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates to pellet precipitated proteins.
-
Collect the supernatants containing the soluble protein fraction.
-
Analyze the amount of soluble PAD4 at each temperature for both vehicle and this compound-treated samples by Western blot.
-
A positive result is a shift in the melting curve to higher temperatures for the this compound-treated samples, indicating stabilization of PAD4.
References
- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Arginine Deiminase 2 Binds Calcium in an Ordered Fashion: Implications for Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Impact of this compound and GSK106 binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: GSK199 Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when working with GSK199.
Troubleshooting Guide
Issue 1: this compound hydrochloride salt precipitates when preparing an aqueous stock solution.
Answer:
This compound hydrochloride has limited aqueous solubility. While some sources indicate solubility in PBS (pH 7.2) up to 10 mg/mL, precipitation can still occur, especially at higher concentrations or if the buffer composition varies.[1]
Recommendations:
-
Lower the Concentration: Attempt to dissolve the compound at a lower concentration.
-
Use a Co-solvent System: For higher concentrations, it is advisable to first dissolve this compound in an organic solvent like DMSO before making further dilutions in aqueous buffers.
-
Gentle Heating and Sonication: To aid dissolution, you can gently heat the solution to 37°C and use an ultrasonic bath.[1]
Issue 2: My this compound, dissolved in DMSO, precipitates upon dilution into my aqueous cell culture medium for an in vitro assay.
Answer:
This is a common issue known as "salting out," where a compound that is soluble in an organic solvent crashes out of solution when diluted into an aqueous medium. The final concentration of DMSO in your culture medium should be kept as low as possible, typically below 0.5%, to minimize toxicity and solubility issues.
Recommendations:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is not exceeding a level that causes precipitation. You may need to prepare a more concentrated initial stock in DMSO to achieve the desired final this compound concentration with a minimal amount of DMSO.
-
Use a Serum-Containing Medium: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize small molecules and prevent precipitation.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment and use them immediately. Avoid storing diluted aqueous solutions.
Issue 3: I am observing precipitation or phase separation when preparing a this compound formulation for in vivo animal studies.
Answer:
Formulating this compound for in vivo use requires careful selection of vehicles to ensure bioavailability and prevent precipitation. Several vehicle formulations have been successfully used.
Recommended Formulations:
-
Co-Solvent System for Clear Solution:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
This system can achieve a solubility of at least 2.5 mg/mL.[2]
-
-
Cyclodextrin-Based Formulation:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
This can also achieve a solubility of at least 2.5 mg/mL.[2]
-
-
Oil-Based Formulation:
-
10% DMSO
-
90% Corn Oil
-
This formulation can achieve a solubility of ≥ 2.5 mg/mL.[2]
-
-
Suspension Formulation (for oral administration):
Troubleshooting Steps:
-
Sequential Addition of Solvents: Add each solvent one by one and ensure the compound is fully dissolved before adding the next.[2][5]
-
Heating and Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can help to redissolve the compound.[2]
-
Fresh Preparation: Always prepare these formulations freshly on the day of use.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][5] It is reported to be soluble in DMSO at concentrations of ≥ 100 mg/mL[2], 94 mg/mL[5], and 30 mg/mL[1]. It is crucial to use newly opened or anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2][5]
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Q3: What are the reported solubility values for this compound in different solvents?
A3: The reported solubility of this compound can vary between suppliers. The following table summarizes the available data.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source |
| DMSO | ≥ 100 mg/mL (213.23 mM) | [2] |
| DMSO | 94 mg/mL (200.43 mM) | [5] |
| DMSO | 30 mg/mL | [1] |
| DMSO | 10 mM | [6] |
| Ethanol | 31 mg/mL | [5] |
| Ethanol | 30 mg/mL | [1] |
| Water | 94 mg/mL | [5] |
| PBS (pH 7.2) | 10 mg/mL | [1] |
| DMF | 30 mg/mL | [1] |
Note: The high solubility reported in water by one source may be for the hydrochloride salt under specific conditions and might not be easily reproducible. It is generally considered to have low aqueous solubility.
Table 2: Recommended Formulations for In Vivo Studies
| Formulation Type | Composition | Achievable Concentration | Administration Route | Source |
| Co-solvent | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Intravenous/Oral | [2] |
| Cyclodextrin | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Intravenous/Oral | [2] |
| Oil-based | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Oral | [2] |
| Suspension | 0.1% Tween-80, 0.5% Methyl cellulose in water | 1.0 mg/mL | Oral | [3][4] |
| Co-solvent | 5% DMSO, 5% Solutol:absolute alcohol (1:1, v/v), 90% normal saline | 0.1 mg/mL | Intravenous | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a 25 mg/mL this compound Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 25 mg/mL concentration.
-
Vortex the tube until the powder is completely dissolved. If needed, gently warm the tube to 37°C or place it in an ultrasonic bath for a few minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution for In Vivo Dosing (Co-Solvent System)
This protocol is for preparing a 1 mL working solution at a final concentration of 2.5 mg/mL.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
The final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare this working solution fresh on the day of the experiment.
Mandatory Visualization
Caption: Workflow for preparing a this compound in vivo dosing solution.
Caption: Factors influencing the solubility of this compound.
References
Technical Support Center: Interpreting Results from GSK199 Treated Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting experimental results obtained using the PAD4 inhibitor, GSK199.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and reversible inhibitor of Peptidyl Arginine Deiminase 4 (PAD4).[1][2] PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on substrate proteins, a post-translational modification called citrullination. This compound uniquely binds to a calcium-deficient, inactive conformation of PAD4, preventing its catalytic activity.[3] This inhibition is reversible, in contrast to some other PAD inhibitors.[3]
Q2: I've treated my cells/animal models with this compound and see a clear phenotypic effect (e.g., reduced inflammation), but I don't observe a significant decrease in total citrullinated proteins. Is my experiment failing?
A2: Not necessarily. This is a reported and important observation. While this compound is a potent PAD4 inhibitor, it does not inhibit other PAD isoforms, such as PAD2, which may also be expressed in your system and contribute to the overall citrullination landscape.[4] Therefore, a lack of change in total citrulline levels does not necessarily indicate a failure of this compound to inhibit PAD4.[4] The observed phenotypic effects are likely due to the specific inhibition of PAD4's downstream effects, such as the formation of Neutrophil Extracellular Traps (NETs).[4]
Q3: I'm observing a therapeutic benefit in my animal model of arthritis with this compound treatment, but the levels of anti-citrullinated protein antibodies (ACPAs) are not significantly reduced. Why is this?
A3: This is another key finding from studies using this compound in models of collagen-induced arthritis.[4][5] The therapeutic efficacy of this compound in these models appears to be largely independent of a reduction in ACPA levels.[4] Instead, the beneficial effects are more closely linked to the inhibition of PAD4-mediated inflammation and other downstream pathways, such as the reduction of complement C3 deposition in the joints.[5] This suggests that PAD4's role in the pathogenesis of arthritis extends beyond simply generating citrullinated antigens.
Q4: What are the recommended starting concentrations for this compound in in vitro and in vivo experiments?
A4: The optimal concentration will depend on the specific cell type or animal model. However, based on published studies:
-
In Vitro : this compound has an IC50 of approximately 200 nM for PAD4 in the absence of calcium.[1] In cell-based assays, concentrations ranging from 1 µM to 20 µM have been used effectively.[6]
-
In Vivo : In mouse models of collagen-induced arthritis, subcutaneous doses of 10 mg/kg and 30 mg/kg administered daily have shown significant efficacy.[4][5]
Q5: Is this compound known to have significant off-target effects?
A5: this compound is considered a highly selective inhibitor of PAD4. Studies have shown negligible off-target activity against a panel of other enzymes, including other PAD isoforms and histone deacetylases (HDACs).[3] While some partial activation of HDACs 1 and 8 was noted at very high concentrations, a more potent analog, GSK484, showed no such activity.[3]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Histone Citrullination in Western Blots
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody | Ensure you are using an antibody validated for detecting the specific citrullinated histone residue of interest (e.g., citrullinated Histone H3). Test different antibody clones and dilutions. |
| Insufficient Cell Lysis/Histone Extraction | Use a robust lysis buffer containing protease and phosphatase inhibitors. For histone analysis, consider an acid extraction protocol to enrich for histones. |
| Low Levels of Basal Citrullination | Stimulate cells with a known inducer of PAD4 activity, such as a calcium ionophore (e.g., A23187) or PMA, to increase the signal window for observing inhibition.[6] |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and stimulation conditions. |
| This compound Degradation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly at -20°C or -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles. |
| Presence of Other PAD Isoforms | Remember that this compound is specific for PAD4. If other PADs are highly expressed, they may be responsible for the observed histone citrullination. Consider using a pan-PAD inhibitor as a positive control for inhibition. |
Issue 2: Difficulty in Detecting and Quantifying Neutrophil Extracellular Traps (NETs)
| Possible Cause | Troubleshooting Step |
| Suboptimal Neutrophil Isolation | Ensure high purity (>95%) of isolated neutrophils. Contaminating cells can interfere with the assay. Use a validated neutrophil isolation protocol. |
| Poor NET Induction | Use a reliable NET-inducing agent such as PMA, ionomycin, or LPS at an optimized concentration and incubation time for your cells.[7] |
| Inadequate Visualization Technique | Use a combination of a cell-impermeable DNA dye (e.g., Sytox Green) to identify extracellular DNA and immunofluorescence for NET-associated proteins like citrullinated Histone H3 (H3Cit) or Myeloperoxidase (MPO) for specific detection of NETs.[7] |
| Timing of this compound Treatment | Pre-incubate neutrophils with this compound before adding the NET-inducing stimulus to ensure the inhibitor is present to block PAD4 activity. |
| Cell Viability Issues | High concentrations of this compound or prolonged incubation times may affect cell viability. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure the observed effects are not due to cytotoxicity.[6][8] |
Quantitative Data Summary
Table 1: this compound Inhibitory Potency
| Parameter | Value | Conditions |
| IC50 (PAD4) | 200 nM | In the absence of calcium[1] |
| IC50 (PAD4) | 1 µM | In the presence of 2 mM calcium[3] |
| IC50 (Viral Genome Production) | 0.6 µM | OC43-infected MRC-5 cells, 72h incubation[1] |
Table 2: Pharmacokinetic Parameters of this compound in Male Balb/C Mice
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 1073 | N/A |
| Tmax (h) | 1.0 | N/A |
| AUC0-∞ (ng·h/mL) | 4192 | 1342 |
| t1/2 (h) | 1.48 | 1.58 |
| F (%) | 63.6 | N/A |
Data from Hallur G, et al. LC-ESI-MS/MS Determination of GSK-199, A Novel Reversible PAD4 Inhibitor in Mice Plasma and its Application to a Pharmacokinetic Study in Mice. Pharm Anal Chem. 2017, 3(124): 40-1.[1]
Experimental Protocols
Protocol 1: In Vitro PAD4 Activity Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on recombinant PAD4.
-
Reagents and Materials:
-
Recombinant human PAD4 enzyme
-
Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 7.6
-
This compound stock solution (in DMSO)
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE) or a fluorescently labeled peptide substrate
-
Detection Reagent (if using a colorimetric or fluorometric assay)
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO).
-
Add the diluted this compound or vehicle to the wells of the microplate.
-
Add recombinant PAD4 enzyme to each well and pre-incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA for calcium chelation).
-
Add the detection reagent and measure the signal (absorbance or fluorescence) according to the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 7. Protocol for analysis of mouse neutrophil NETosis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
GSK199 activity in the presence of serum or synovial fluid.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of GSK199, a selective and reversible inhibitor of Protein Arginine Deiminase 4 (PAD4), particularly concerning its activity in the presence of biological matrices like serum and synovial fluid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is an orally active, reversible, and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1] PAD4 is an enzyme that catalyzes the conversion of arginine residues to citrulline on proteins, a post-translational modification called citrullination.
Q2: What is the reported potency of this compound in a standard biochemical assay?
A2: In a biochemical assay without calcium, this compound has a reported IC50 of 200 nM against PAD4.[1]
Q3: How does the presence of serum or synovial fluid affect the activity of this compound?
A3: The inhibitory activity of this compound is expected to be significantly reduced in the presence of serum or synovial fluid.[2][3] Studies have shown that the effectiveness of PAD4 inhibitors is markedly impaired in these biological matrices.[2] In one study, at a concentration of 20 µM, this compound showed only a modest effect on PAD activity in cell-free synovial fluid from rheumatoid arthritis (RA) patients.[3] Another study indicated that in the presence of serum or synovial fluid, PAD4 inhibitors did not reduce enzyme activity by more than 60%, with RA synovial fluid almost completely blocking the inhibitory effect.[2]
Q4: Why is the activity of this compound likely reduced in serum and synovial fluid?
A4: The reduction in this compound activity is most likely due to high plasma protein binding. Small molecule inhibitors often bind to proteins abundant in serum and synovial fluid, such as albumin. This binding sequesters the inhibitor, reducing the unbound fraction available to interact with the target enzyme, PAD4.
Troubleshooting Guide
Issue: I am not observing the expected inhibition of PAD4 with this compound in my cell-based assay or when using biological fluids.
Possible Cause 1: Presence of Serum or Synovial Fluid
-
Explanation: As detailed in the FAQ, components of serum and synovial fluid, primarily proteins, can bind to this compound and reduce its effective concentration.
-
Recommendation:
-
Determine the IC50 Shift: Perform a dose-response experiment to determine the IC50 of this compound in your specific biological matrix (e.g., 10% FBS, human serum, or synovial fluid) and compare it to the IC50 determined in a standard assay buffer. A significant rightward shift in the IC50 curve will quantify the impact of the matrix.
-
Increase this compound Concentration: Based on the IC50 shift, you may need to use a higher concentration of this compound to achieve the desired level of PAD4 inhibition in the presence of serum or synovial fluid.
-
Reduce Serum/Synovial Fluid Concentration: If experimentally feasible, reduce the percentage of serum or synovial fluid in your assay to minimize protein binding effects.
-
Possible Cause 2: Sub-optimal Assay Conditions
-
Explanation: The activity of PAD4 and the potency of its inhibitors can be sensitive to assay conditions such as pH, temperature, and the concentration of co-factors like calcium.
-
Recommendation:
-
Optimize Calcium Concentration: PAD4 activity is calcium-dependent. Ensure your assay buffer contains an optimal concentration of CaCl2.
-
Control pH and Temperature: Maintain a consistent pH (around 7.5) and temperature (typically 37°C) for your assays.
-
Include Proper Controls: Always include positive (e.g., a known potent PAD4 inhibitor in buffer) and negative (vehicle control) controls in your experiments to ensure the assay is performing as expected.
-
Quantitative Data Summary
Currently, there is a lack of publicly available data directly comparing the IC50 values of this compound in the presence and absence of serum or synovial fluid. The available information is qualitative, indicating a significant reduction in potency. Researchers are encouraged to perform their own IC50 shift assays to quantify this effect in their experimental systems.
| Compound | Condition | Concentration | Observed Effect on PAD Activity | Reference |
| This compound | Biochemical Assay (no calcium) | IC50 = 200 nM | 50% inhibition | [1] |
| This compound | Cell-free RA Synovial Fluid | 20 µM | Modest effect | [3] |
| PAD Inhibitors | Serum or Synovial Fluid | 50 µM | Not more than 60% reduction | [2] |
| PAD Inhibitors | RA Synovial Fluid | 50 µM | Nearly complete block of inhibition | [2] |
Experimental Protocols
Protocol 1: Measuring the Effect of Serum or Synovial Fluid on this compound Activity
This protocol is adapted from studies investigating PAD inhibitor activity in biological fluids.[2]
-
Reagents and Materials:
-
Recombinant human PAD4 (GST-tagged)
-
This compound stock solution (in DMSO)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 0.5 mM DTT
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a fluorescent peptide substrate
-
Healthy human serum or RA patient synovial fluid
-
96-well assay plate
-
Plate reader capable of detecting the product of the chosen substrate
-
-
Procedure:
-
Prepare Serum/Synovial Fluid Dilution: Dilute the serum or synovial fluid in the assay buffer. A 1:3 dilution is a good starting point, but this may need to be optimized.[2]
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the diluted serum/synovial fluid. Also, prepare a parallel dilution series in the assay buffer alone to serve as a control.
-
Enzyme and Inhibitor Pre-incubation: In the wells of the 96-well plate, add a fixed amount of recombinant PAD4 to each of the this compound dilutions (in both matrix-containing and matrix-free buffers). Incubate for 30 minutes at 37°C.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Measure Product Formation: Incubate for 60 minutes at 37°C. Measure the product formation using the plate reader according to the specifications of the substrate used.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control (DMSO in the respective buffer). Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value in the presence and absence of the biological matrix.
-
Visualizations
Signaling Pathway of PAD4 in Inflammation
Caption: PAD4 activation by inflammatory stimuli leads to histone citrullination and NETosis.
Experimental Workflow for Testing this compound in Synovial Fluid
Caption: Workflow for determining this compound IC50 in the presence of synovial fluid.
Logical Relationship of this compound Activity Reduction
Caption: The effect of high protein concentration on this compound potency.
References
Technical Support Center: GSK199 & PAD4 Inhibition
Welcome to the technical support center for GSK199, a selective inhibitor of Protein Arginine Deiminase 4 (PAD4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and reversible inhibitor of PAD4.[1][2][3][4] It functions by binding preferentially to an inactive, calcium-deficient conformation of the PAD4 enzyme.[2][5][6] This binding induces a conformational change in the enzyme's active site, preventing substrate binding and subsequent citrullination.[5] Molecular docking studies indicate that this compound binds to a pocket in PAD4, and its presence prevents the binding of substrates like benzoyl arginine amide (BAEE).[3]
Q2: What is the reported potency (IC50) of this compound against PAD4?
A2: The inhibitory concentration 50 (IC50) of this compound for PAD4 is dependent on the calcium concentration in the assay. In the absence of calcium, the IC50 is approximately 200 nM.[4][7] However, in the presence of 2 mM calcium, the potency is notably lower, with a reported IC50 of 1 µM.[5][8]
Q3: How should I store and handle this compound?
A3: Proper storage and handling are critical for maintaining the stability and activity of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[7] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[7] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[7]
Troubleshooting Guide: Why is my this compound not inhibiting PAD4?
This guide addresses potential reasons for the lack of PAD4 inhibition by this compound in your experiments. The troubleshooting steps are organized into categories for clarity.
Problem Area 1: Reagent and Enzyme Integrity
Issue: this compound may have degraded.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that this compound has been stored correctly at -80°C or -20°C in a sealed, dry container.[7]
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a properly stored stock. For in vivo studies, prepare the solution on the day of use.[7]
-
Check for Precipitates: Before use, ensure the this compound solution is fully dissolved. If precipitates are visible, gentle warming or sonication may be necessary.[7]
-
Issue: PAD4 enzyme may be inactive or in an incorrect conformation.
-
Troubleshooting Steps:
-
Confirm Enzyme Activity: Before conducting inhibition assays, validate the activity of your PAD4 enzyme using a known substrate (e.g., BAEE or histone H3) and optimal assay conditions.
-
Check for Dimerization: PAD4 is most active as a homodimer.[9][10][11] Ensure your experimental conditions do not disrupt dimerization. Monomeric PAD4 is significantly less active.[9][10][11]
-
Problem Area 2: Assay Conditions
Issue: Incorrect calcium concentration.
-
Background: PAD4 is a calcium-dependent enzyme, requiring calcium for its catalytic activity.[9][10][11] However, this compound preferentially binds to the calcium-free (apo) form of PAD4.[5][12] High calcium concentrations can reduce the apparent potency of this compound.[5]
-
Troubleshooting Steps:
-
Optimize Calcium Levels: The optimal calcium concentration for PAD4 activity in biochemical assays is between 300 to 600 µM for half-maximal activation, with concentrations above 5 mM needed for full activity.[9][10] For this compound inhibition assays, consider using a lower calcium concentration (e.g., 0.2 mM) to favor the inhibitor's binding to the apo-enzyme.[5]
-
Calcium Titration: Perform a calcium titration experiment to determine the optimal concentration for your specific assay that allows for sufficient enzyme activity while maximizing this compound inhibition.
-
Issue: Inadequate reducing environment.
-
Background: PAD4 activity is dependent on a reducing environment to maintain the free thiol group of the active site cysteine (Cys645).[9]
-
Troubleshooting Steps:
-
Include Reducing Agents: Ensure your assay buffer contains a reducing agent like Dithiothreitol (DTT) or Thioredoxin (hTRX).[13][14] DTT is commonly used in non-physiological settings, while hTRX can be a more physiologically relevant reducing agent.[13][14]
-
Test Different Reducing Agents: If you suspect oxidation of the enzyme, try varying the concentration of the reducing agent or testing different agents.
-
Quantitative Data Summary
| Parameter | Condition | Value | Reference |
| This compound IC50 | No Calcium | 200 nM | [4][7] |
| 2 mM Calcium | 1 µM | [5][8] | |
| PAD4 Activation | Half-maximal (Ca2+) | 300 - 600 µM | [9][10] |
| Full (Ca2+) | > 5 mM | [9][10] |
Experimental Protocols & Methodologies
PAD4 Inhibition Assay (Colorimetric)
This protocol is a general guideline for a colorimetric assay to measure PAD4 activity and its inhibition by this compound.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 2 mM DTT.
-
PAD4 Enzyme: Recombinant human PAD4 diluted in Assay Buffer.
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE).
-
This compound: Serial dilutions in the appropriate solvent (e.g., DMSO).
-
Detection Reagents: Based on a coupled-enzyme system (e.g., glutamate dehydrogenase) to detect ammonia release.
-
-
Assay Procedure:
-
In a 96-well plate, add the Assay Buffer.
-
Add the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Add the PAD4 enzyme and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the BAEE substrate and CaCl2 to the desired final concentration.
-
Immediately add the detection reagents.
-
Monitor the change in absorbance at the appropriate wavelength over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance curve.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting the lack of PAD4 inhibition by this compound.
PAD4 Activation and Inhibition Pathway
Caption: The signaling pathway of PAD4 activation and its inhibition by this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of this compound and GSK106 binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Glycosaminoglycans activate peptidylarginine deiminase 4 by enhancing calcium affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thioredoxin Modulates Protein Arginine Deiminase 4 (PAD4)-Catalyzed Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thioredoxin Modulates Protein Arginine Deiminase 4 (PAD4)-Catalyzed Citrullination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed NETosis Inhibition Experiments with GSK484/GSK199
A Note on GSK199 and GSK484: While your query mentioned this compound, the scientific literature indicates that GSK484 is a more potent and frequently utilized selective inhibitor of Peptidylarginine Deiminase 4 (PAD4) in NETosis research.[1][2] this compound is a related, but less potent, compound.[1] This guide will focus on GSK484, as troubleshooting its application will likely resolve issues encountered with this compound as well.
Frequently Asked Questions (FAQs) / Troubleshooting Guide
Q1: My NETosis assay shows no inhibition despite using GSK484. What are the potential reasons for this?
A1: Several factors could contribute to the lack of NETosis inhibition in your experiment. Here are some key areas to investigate:
-
Inhibitor Concentration and Potency: The efficacy of GSK484 is highly dependent on calcium concentration.[1][3][4] Ensure you are using an appropriate concentration for your experimental conditions. The IC50 of GSK484 for PAD4 is ~50 nM in the absence of calcium, but this decreases to ~250 nM in the presence of 2 mM calcium.[1][3][4] If your media contains high levels of calcium, a higher concentration of GSK484 may be required.
-
Timing of Inhibitor Addition: GSK484 is a reversible inhibitor.[2][5] For optimal results, it is crucial to pre-incubate the neutrophils with GSK484 before adding the NETosis-inducing stimulus. A typical pre-incubation time is 20-30 minutes.[6]
-
Choice of NETosis Inducer: The signaling pathways leading to NETosis can vary depending on the stimulus used.[7][8] While PAD4 is critical for NETosis induced by stimuli like calcium ionophores (e.g., ionomycin) and some bacteria[1], some inducers may trigger NETosis through PAD4-independent pathways. Phorbol 12-myristate 13-acetate (PMA), a common inducer, activates Protein Kinase C (PKC) and downstream pathways that are also PAD4-dependent.[9][10]
-
Neutrophil Viability and Purity: The health and purity of your isolated neutrophils are paramount. Low viability or contamination with other cell types can lead to inconsistent results. Ensure your neutrophil purity is >90%.[6]
-
Inhibitor Quality and Storage: Verify the integrity of your GSK484 stock. Improper storage or multiple freeze-thaw cycles can degrade the compound. Prepare fresh dilutions from a stock solution for each experiment.
Q2: I'm observing high background or spontaneous NETosis in my control group. How can I reduce this?
A2: Spontaneous NETosis can mask the inhibitory effects of your compound. Here are some tips to minimize it:
-
Gentle Handling of Neutrophils: Neutrophils are sensitive cells and can be activated by mechanical stress.[11] Handle them gently during isolation and plating. Avoid vigorous vortexing or pipetting.
-
Optimal Cell Seeding Density: Overcrowding of neutrophils can lead to spontaneous activation. Titrate your cell seeding density to find the optimal concentration for your assay. A common starting point is 1-2 x 10^5 cells per well in a 96-well plate.[6]
-
Quality of Reagents and Media: Use fresh, high-quality media and reagents. Endotoxin contamination in reagents can activate neutrophils.
-
Incubation Time: Limit the duration of your experiment. While some NETosis inducers require several hours, prolonged incubation can lead to increased spontaneous cell death and NET release. A typical incubation time post-stimulation is 2-4 hours.[6][12]
Q3: My quantification method for NETosis seems unreliable. What are the best practices?
A3: Accurate quantification is crucial for interpreting your results. Consider the following:
-
Choice of Quantification Method: Several methods exist, each with its own advantages and limitations.
-
Fluorescence Microscopy: This is a common method involving staining for DNA (e.g., Hoechst 33342) and NET-associated proteins like citrullinated histone H3 (H3Cit) or myeloperoxidase (MPO).[1][13] While providing visual confirmation, manual counting can be subjective.[14]
-
Plate-Based Assays with Impermeable DNA Dyes: Using dyes like Sytox Green, which only stain extracellular DNA, offers a high-throughput method to quantify NET release.[11][14][15]
-
ELISA: This method quantifies specific NET components, such as MPO-DNA or neutrophil elastase-DNA complexes.[15][16]
-
Flow Cytometry: This technique can be used to quantify NET-forming cells.[11][17]
-
-
Appropriate Controls: Always include positive controls (e.g., PMA or ionomycin stimulation without inhibitor) and negative controls (unstimulated cells) to validate your assay. A negative control compound, GSK106, which is structurally related to GSK484 but has a much higher IC50 (>100 µM), can also be used to confirm PAD4-specific effects.[2]
-
Automated Image Analysis: To overcome the subjectivity of manual counting in microscopy, use automated image analysis software (e.g., ImageJ) to quantify NETs based on morphology and fluorescence intensity.[13]
Data Presentation
Table 1: In Vitro Potency of GSK PAD4 Inhibitors
| Compound | Target | IC50 (0 mM Calcium) | IC50 (2 mM Calcium) | Binding Mechanism |
| GSK484 | PAD4 | 50 nM[1][3][4] | 250 nM[1][3][4] | Reversible[1][2] |
| This compound | PAD4 | 200 nM[1] | 1 µM[1] | Reversible[1] |
| GSK106 (Control) | PAD4 | > 100 µM[2] | > 100 µM[2] | N/A |
Experimental Protocols
Protocol 1: Human Neutrophil Isolation from Peripheral Blood
-
Collect whole blood in heparinized tubes.
-
Dilute the blood 1:1 with PBS (without Ca2+ and Mg2+).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, you will observe distinct layers. Aspirate and discard the upper layers containing plasma, mononuclear cells, and platelets.
-
Collect the neutrophil-rich layer and the red blood cell pellet.
-
To lyse the red blood cells, resuspend the pellet in a hypotonic solution (e.g., 0.2% NaCl) for 30 seconds, followed by the addition of an equal volume of a hypertonic solution (e.g., 1.6% NaCl) to restore isotonicity.
-
Wash the neutrophil pellet with PBS and centrifuge at 300 x g for 10 minutes at 4°C.
-
Resuspend the final neutrophil pellet in your desired culture medium (e.g., RPMI 1640).
-
Determine cell viability and purity using a hemocytometer and trypan blue exclusion or by flow cytometry. Purity should be >90%.[6]
Protocol 2: NETosis Inhibition Assay
-
Seed isolated neutrophils (e.g., 2 x 10^5 cells/well) in a 96-well plate and allow them to adhere for 15-30 minutes at 37°C.[6]
-
Prepare serial dilutions of GSK484 in your culture medium. Also, prepare your negative control (vehicle, e.g., DMSO) and your negative control compound (GSK106).
-
Add the GSK484 dilutions, vehicle, or GSK106 to the appropriate wells and pre-incubate for 20-30 minutes at 37°C.[6]
-
Prepare your NETosis-inducing stimulus (e.g., 50 nM PMA, 4 µM ionomycin, or bacteria).
-
Add the stimulus to all wells except the unstimulated control.
-
Incubate the plate for 2-4 hours at 37°C.
-
Proceed with your chosen quantification method.
Protocol 3: NETosis Quantification using Sytox Green
-
Following the NETosis inhibition assay protocol, add Sytox Green (final concentration 0.2 µM) to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~520 nm.[13]
-
Normalize the fluorescence readings to a positive control (e.g., cells lysed with a detergent to represent 100% DNA release) and subtract the background fluorescence from the unstimulated control wells.
Visualizations
Caption: Simplified NETosis signaling pathway highlighting PAD4 as a key enzyme.
Caption: A typical experimental workflow for a NETosis inhibition assay.
References
- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK484 | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. NETosis: Molecular Mechanisms, Role in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cellular Mechanisms of NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro induction of NETosis: Comprehensive live imaging comparison and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A high throughput real-time imaging technique to quantify NETosis and distinguish mechanisms of cell death in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for the Assessment of NET Formation: From Neutrophil Biology to Translational Research [mdpi.com]
- 16. Visualization and Quantification of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Controlling for GSK199 Off-Target Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to effectively control for the off-target activities of GSK199, a selective and reversible inhibitor of Protein Arginine Deiminase 4 (PAD4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, selective, and reversible small molecule inhibitor of Protein Arginine Deiminase 4 (PAD4).[1] Its mechanism of action involves binding to an inactive conformation of the PAD4 enzyme.[2] PAD4 is a key enzyme involved in the post-translational modification of proteins through citrullination, a process implicated in various physiological and pathological conditions, including autoimmune diseases and cancer.
Q2: What are the known off-target activities of this compound?
A2: this compound has been shown to be highly selective for PAD4. It has been tested against a panel of 50 unrelated proteins and displayed negligible off-target activity.[2] Specifically, for a selection of cysteine-utilizing enzymes and histone deacetylases (HDACs 1–11), less than 50% inhibition was observed at a concentration of 100 µM.[2] However, one study noted partial activation of HDAC1 and HDAC8 at high concentrations of this compound.[2] The exact concentration for this activation was not specified, so it is recommended to perform dose-response experiments in your system to determine the threshold for this effect.
Q3: How can I be confident that the observed phenotype in my experiment is due to PAD4 inhibition and not an off-target effect?
A3: To ensure the observed effects are on-target, a multi-pronged approach is recommended:
-
Use the lowest effective concentration: Titrate this compound to determine the minimal concentration required to achieve the desired on-target effect (e.g., inhibition of histone citrullination).
-
Employ a negative control: Use GSK106, a structurally similar but inactive derivative of this compound, as a negative control in your experiments.[3][4] GSK106 should not produce the same biological effects as this compound, helping to attribute the observed phenotype to PAD4 inhibition.
-
Perform rescue experiments: If possible, overexpress a this compound-resistant mutant of PAD4 to see if the phenotype is reversed.
-
Use structurally unrelated PAD4 inhibitors: Confirm your findings with other selective PAD4 inhibitors that have a different chemical scaffold.
Q4: What are the recommended working concentrations for this compound?
A4: The IC50 of this compound for PAD4 varies with calcium concentration. In the absence of calcium, the IC50 is approximately 200 nM.[1][2][5] In the presence of 2 mM calcium, the potency is lower, with an IC50 of about 1 µM.[2] For cellular assays, concentrations typically range from low micromolar to 100 µM, depending on the cell type and experimental endpoint.[2][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific application.
Quantitative Data Summary
The following table summarizes the known potency and selectivity data for this compound.
| Target | Assay Condition | IC50/Activity | Reference |
| PAD4 | No Calcium | ~200 nM | [1][2][5] |
| PAD4 | 2 mM Calcium | ~1 µM | [2] |
| PAD1 | Not specified | >35-fold selectivity for PAD4 | [7] |
| PAD2 | Not specified | >35-fold selectivity for PAD4 | [7] |
| PAD3 | Not specified | >35-fold selectivity for PAD4 | [7] |
| HDACs 1-11 | 100 µM this compound | < 50% inhibition | [2] |
| HDAC1 & HDAC8 | High Concentration | Partial Activation | [2] |
| GSK106 (inactive control) | PAD4 assay | Inactive | [3][4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or no inhibition of PAD4 activity. | Incorrect this compound concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell type and assay conditions. The IC50 is calcium-dependent. |
| Degraded this compound. | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh working solutions for each experiment. | |
| Assay conditions are not optimal. | Verify the pH, temperature, and buffer components of your assay. Ensure the substrate concentration is appropriate. | |
| Observed phenotype is not consistent with known PAD4 function. | Off-target effect. | Use the inactive analog GSK106 as a negative control. If GSK106 does not produce the phenotype, the effect is more likely on-target. Also, consider knockdown/knockout of PAD4 to validate the phenotype. |
| Partial activation of HDAC1/8. | Test lower concentrations of this compound. If the phenotype persists at concentrations that inhibit PAD4 but are below the threshold for HDAC activation, it is more likely a PAD4-mediated effect. | |
| Cellular toxicity is observed. | High concentration of this compound. | Determine the cytotoxic concentration of this compound in your cell line using a viability assay (e.g., MTT or trypan blue exclusion). Use concentrations well below the toxic level. |
| Off-target toxicity. | Compare the toxicity of this compound with the inactive control GSK106. If GSK106 is not toxic, the toxicity of this compound may be linked to an off-target. This compound has been shown to be less cytotoxic than some pan-PAD inhibitors.[6] |
Experimental Protocols
PAD4 Activity Assay (Ammonia Release Assay)
This protocol is adapted from established methods to measure PAD4 enzymatic activity.[2]
Materials:
-
Recombinant human PAD4
-
This compound and GSK106 (in DMSO)
-
Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8.0
-
Substrate: Benzoyl-L-arginine ethyl ester (BAEE)
-
Ammonia detection reagent
Procedure:
-
Prepare serial dilutions of this compound and GSK106 in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions.
-
Add 48 µL of PAD4 enzyme diluted in Assay Buffer to each well.
-
Incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of BAEE substrate solution.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and measure the released ammonia according to the manufacturer's instructions for the detection reagent.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 values.
Western Blot for Histone H3 Citrullination
This protocol is designed to assess the inhibition of PAD4-mediated histone citrullination in cells.
Materials:
-
Cell line of interest (e.g., neutrophils, HL-60)
-
This compound and GSK106
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-citrullinated Histone H3 (H3Cit), anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or GSK106 for 1-2 hours.
-
Stimulate cells with a known PAD4 activator (e.g., calcium ionophore A23187) for the appropriate time.
-
Wash cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3Cit antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of this compound to PAD4 in a cellular context.
Materials:
-
Intact cells
-
This compound and vehicle control (DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating (e.g., PCR machine) and centrifugation
Procedure:
-
Treat intact cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and divide it into aliquots for different temperature points.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble PAD4 in each sample by Western blot.
-
A positive target engagement will result in a thermal stabilization of PAD4 in the this compound-treated samples compared to the vehicle control, indicated by more soluble PAD4 at higher temperatures.
Visualizations
PAD4 Signaling Pathway in Neutrophil Extracellular Trap (NET) Formation
Caption: PAD4 signaling pathway leading to NET formation and the inhibitory action of this compound.
Experimental Workflow for Off-Target Validation
Caption: A logical workflow for validating that an observed phenotype is due to on-target this compound activity.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts when encountering unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of this compound and GSK106 binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | PAD inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 7. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
GSK199 degradation and how to prevent it.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling and stability of GSK199, a selective PAD4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, reversible, and selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4).[1][2] Its mechanism of action involves binding to a calcium-deficient form of the PAD4 enzyme, which induces a conformational change in the active site and prevents the conversion of arginine residues to citrulline on substrate proteins like histones.[3][4][5] This inhibition of citrullination disrupts processes like Neutrophil Extracellular Trap (NET) formation, which is implicated in various inflammatory and autoimmune diseases.[4][6][7]
Q2: My this compound solution appears to have lost activity. What could be the cause?
A2: Apparent loss of this compound activity can stem from several factors, primarily related to improper storage and handling. To troubleshoot, please consider the following:
-
Storage Duration and Temperature: Verify that the stock solution has been stored according to the recommended guidelines. Long-term storage at incorrect temperatures can lead to gradual degradation.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions, as this can degrade the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes.[2]
-
Working Solution Age: For in vivo experiments, it is highly recommended to prepare fresh working solutions daily.[1][8] Working solutions, especially at lower concentrations, may not be stable for extended periods.
-
Solvent Quality: Ensure you are using high-quality, fresh solvents for reconstitution and dilution. For example, DMSO can absorb moisture, which may reduce the solubility of this compound.[2]
Q3: I am observing precipitation in my this compound solution. How can I resolve this?
A3: Precipitation can occur if the solubility limit is exceeded or if the solution is not prepared correctly. If you observe precipitation, you can try the following:
-
Gentle Warming and Sonication: Gently warming the solution and/or using sonication can help redissolve the precipitate.[1][8]
-
Solvent System: Ensure you are using the appropriate solvent system for your desired concentration. Different solvent systems can affect the solubility of this compound.
-
Fresh Preparation: If precipitation persists, it is best to prepare a fresh solution, ensuring that each solvent is added sequentially and mixed thoroughly before the addition of the next.[1]
Troubleshooting Guides
Guide 1: Sub-optimal Inhibition of PAD4 Activity in In Vitro Assays
If you are observing lower than expected inhibition of PAD4 activity, follow these steps:
-
Verify this compound Concentration: Double-check your calculations for serial dilutions. An error in dilution can lead to a lower final concentration in the assay.
-
Assess Calcium Concentration: The potency of this compound is influenced by calcium concentration. It is more potent in low-calcium conditions.[4][8] Ensure your assay buffer's calcium concentration is consistent and appropriate for your experiment.
-
Pre-incubation Time: Allow for a sufficient pre-incubation period of this compound with the PAD4 enzyme before initiating the reaction to ensure adequate binding. A 30-minute pre-incubation at room temperature is a good starting point.[4]
-
Control Compound: Include a control compound with a known mechanism of action to validate your assay setup.
Guide 2: Inconsistent Results in Cellular Assays
For inconsistent results in cell-based assays, consider these points:
-
Cell Permeability: While this compound is orally active, ensure it is effectively penetrating your specific cell type at the concentrations used.
-
Incubation Time: Optimize the incubation time of this compound with your cells to achieve the desired biological effect.
-
Cytotoxicity: At high concentrations, this compound may exhibit off-target effects or cytotoxicity. Perform a dose-response curve to determine the optimal non-toxic concentration for your experiments.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Solution Type | Storage Temperature | Recommended Duration | Special Instructions |
| Powder | -20°C | 3 years[2] | |
| Stock Solution in DMSO | -80°C | 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month[1][2] | Store sealed and away from moisture.[1] | |
| Working Solution (for in vivo) | N/A | Use on the same day | Prepare freshly before each experiment.[1][8] |
Table 2: Solubility of this compound in Different Solvents
| Solvent | Solubility |
| DMSO | ≥ 94 mg/mL (200.43 mM)[2] |
Table 3: In Vivo Formulation Examples
| Protocol | Solvent Composition | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.33 mM)[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.33 mM)[1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.33 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (e.g., 10 mM)
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Reconstitution: Add the appropriate volume of fresh, high-quality DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: PAD4 Functional Assay
This protocol is adapted from methodologies described in the literature.[4]
-
Enzyme Dilution: Dilute PAD4 to the desired concentration (e.g., 30 nM) in assay buffer (e.g., 100 mM HEPES, 50 mM NaCl, 2 mM DTT, 0.6 mg/mL BSA, pH 8).
-
Compound Addition: Add various concentrations of this compound or DMSO vehicle to the wells of a 384-well plate.
-
Pre-incubation: Add the diluted PAD4 enzyme to the wells and pre-incubate for 30 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate (e.g., 3 mM N-α-benzoyl-L-arginine ethyl ester (BAEE)) and calcium chloride (e.g., 600 µM).
-
Incubation: Incubate for 60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop/detection buffer (e.g., 50 mM EDTA, 2.6 mM o-phthalaldehyde, and 2.6 mM DTT).
-
Detection: Measure the appropriate signal (e.g., fluorescence) to determine PAD4 activity.
Visualizations
Caption: Mechanism of action of this compound as a PAD4 inhibitor.
Caption: Troubleshooting workflow for sub-optimal this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PAD inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alleviation of arthritis through prevention of neutrophil extracellular traps by an orally available inhibitor of protein arginine deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Ensuring Complete Dissolution of GSK199 for Optimal Experimental Outcomes
A Technical Support Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the effective dissolution of GSK199, a selective and reversible inhibitor of peptidylarginine deiminase 4 (PAD4). Ensuring the complete solubility of this compound is critical for accurate and reproducible experimental results. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing a concentrated stock solution of this compound.[1][2] It is crucial to use fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2]
Q2: I'm observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?
A2: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.
-
Pre-warming Media: Pre-warming the cell culture media or buffer to 37°C before adding the this compound stock solution can help maintain solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Vortexing/Mixing: Ensure thorough and immediate mixing after adding the this compound stock to the aqueous solution.
Q3: Can I use sonication or heat to help dissolve this compound?
A3: Yes, gentle warming and sonication can be effective methods to aid in the dissolution of this compound if you observe particulates in your stock solution.[1] When warming, do not exceed 37°C to avoid potential degradation of the compound. Use a water bath sonicator for short intervals.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage, store these aliquots at -80°C (stable for up to one year).[2] For short-term storage, -20°C is suitable for up to one month.[1][2]
Troubleshooting Guide: Common Dissolution Issues
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitate in DMSO stock solution | Incomplete dissolution or use of old/wet DMSO. | Use fresh, anhydrous DMSO. Gently warm the solution to 37°C and/or sonicate in a water bath for short intervals until the solution clears.[1] |
| Precipitate forms immediately upon dilution in cell culture media | Poor solubility in aqueous solution; high final concentration of this compound. | Lower the final concentration of this compound if possible. Ensure the final DMSO concentration is minimal (<0.5%). Add the this compound stock solution to pre-warmed media while vortexing. |
| Crystals form in the culture plate after incubation | The compound is coming out of solution over time. | This may indicate that the concentration used is at the limit of its solubility in the culture media. Consider using a lower concentration or adding a solubilizing agent if compatible with your experimental system. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration (mM) | Reference |
| DMSO | ≥ 100 mg/mL | ≥ 213.23 mM | [1] |
| DMSO | 94 mg/mL | 200.43 mM | [2] |
| Ethanol | 31 mg/mL | - | [2] |
| Water | Insoluble | - |
Note: The molecular weight of this compound is approximately 468.98 g/mol .
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.69 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If any particulates remain, place the tube in a 37°C water bath for 5-10 minutes and vortex again. If needed, sonicate in a water bath for short intervals.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Preparation of a 10 µM this compound Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium in a sterile tube. This creates a 10 µM intermediate solution.
-
Vortex the intermediate solution immediately and thoroughly.
-
To treat your cells, add the appropriate volume of this 10 µM working solution to your cell culture plates to achieve the desired final concentration. For example, adding 100 µL of the 10 µM working solution to 900 µL of media in a well will result in a final concentration of 1 µM.
-
Ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to your specific cell line (typically <0.5%).
Visualizing the Mechanism of Action
This compound is a potent inhibitor of PAD4, an enzyme critical for a process called NETosis, where neutrophils release web-like structures of DNA to trap pathogens. This compound's inhibition of PAD4 prevents the citrullination of histones, a key step in the decondensation of chromatin required for NET formation.
Caption: Mechanism of this compound in inhibiting NETosis.
The following diagram illustrates a recommended workflow for preparing this compound solutions for in vitro experiments, designed to minimize precipitation.
Caption: Recommended workflow for this compound dissolution.
References
Validation & Comparative
Comparative Efficacy of GSK199 and GSK484 as PAD4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two selective and reversible peptidylarginine deiminase 4 (PAD4) inhibitors, GSK199 and GSK484. Both compounds are valuable research tools for studying the role of PAD4 in various physiological and pathological processes, including autoimmune diseases, inflammation, and cancer.
Overview
This compound and GSK484 are potent inhibitors of PAD4, an enzyme that catalyzes the conversion of arginine residues to citrulline in proteins. This post-translational modification, known as citrullination or deimination, plays a crucial role in various cellular processes, including the formation of Neutrophil Extracellular Traps (NETs).[1][2] Dysregulation of PAD4 activity has been implicated in the pathogenesis of several diseases, making it an attractive therapeutic target.[1] GSK484 is a more potent successor to this compound, exhibiting a lower IC50 value.[3][4] Both compounds are selective for PAD4 over other PAD isoforms (PAD1-3).[5][6]
Data Presentation
Table 1: In Vitro Potency of this compound and GSK484 against PAD4
| Compound | Target | Assay Type | IC50 (no Ca2+) | IC50 (0.2 mM Ca2+) | IC50 (2 mM Ca2+) | Reference(s) |
| This compound | PAD4 | Fluorescence Polarization | 200 nM | 250 nM | 1 µM | [3][7][8] |
| PAD4 | NH3 Release | 200 nM | - | - | [8] | |
| GSK484 | PAD4 | Fluorescence Polarization | 50 nM | - | 250 nM | [5][9][10] |
| PAD4 | NH3 Release | - | - | - | [10] |
Table 2: In Vivo Efficacy of this compound and GSK484 in Disease Models
| Compound | Disease Model | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| This compound | Collagen-Induced Arthritis (CIA) | DBA1/J mice | 30 mg/kg, daily | Reduced clinical disease activity, synovial inflammation, pannus formation, and joint damage. | [11][12] |
| GSK484 | Cancer-Associated Kidney Injury | MMTV-PyMT mice | 4 mg/kg, daily for 1 week | Suppressed tumor-induced NETosis and antagonized kidney injury. | [9][13] |
| Colorectal Cancer (Radiosensitization) | Nude mouse xenograft | Not specified | Increased radiosensitivity of colorectal cancer and inhibited NET formation. | [14][15] | |
| Arterial Thrombosis (Superficial Erosion) | ApoE-/- mice | 4 mg/kg, daily for 7 days | Reduced NET accumulation and preserved endothelial continuity. | [16] | |
| Experimental Colitis | C57BL/6 mice | 4 mg/kg, 4 times over 9 days | Reduced mucosal NETs but did not improve inflammatory biomarkers. | [17] | |
| Acute Liver Failure | C57BL/6J mice | 20 mg/kg, single dose 24h before insult | Substantially inhibited NET formation and protected against liver injury. | [18] |
Experimental Protocols
PAD4 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of the inhibitor to compete with a fluorescently labeled tracer for binding to the PAD4 enzyme.
-
Reagents:
-
PAD4 enzyme
-
Assay buffer (e.g., 100 mM HEPES, pH 8, 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT)
-
Fluorescent tracer (e.g., GSK215)
-
Test compounds (this compound or GSK484) serially diluted in DMSO
-
Calcium chloride solution (for assays with calcium)
-
-
Procedure:
-
Serially dilute PAD4 in assay buffer with varying concentrations of calcium (0, 0.2, 2, and 10 mM).
-
Add 10 nM of the fluorescent tracer GSK215.
-
Incubate for 50 minutes to allow binding to reach equilibrium.
-
For IC50 determination, add serially diluted test compounds to the PAD4 and tracer mixture at the desired calcium concentration.
-
Measure fluorescence polarization to determine the displacement of the tracer by the inhibitor.
-
Calculate IC50 values from the resulting dose-response curves.[9]
-
Neutrophil Extracellular Trap (NET) Formation Assay (Immunofluorescence)
This protocol allows for the visualization and quantification of NET formation by neutrophils in response to a stimulus.
-
Reagents:
-
Isolated human or mouse neutrophils
-
RPMI 1640 medium with 2% autologous serum
-
Poly-L-lysine coated coverslips
-
NET-inducing stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA), ionomycin)
-
Test compounds (this compound or GSK484)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a NET marker (e.g., anti-citrullinated Histone H3)
-
Fluorescently labeled secondary antibody
-
DNA stain (e.g., Hoechst 33342)
-
-
Procedure:
-
Seed isolated neutrophils onto poly-L-lysine coated coverslips and allow them to adhere for 60 minutes.
-
Pre-treat the cells with various concentrations of this compound or GSK484 for 15-30 minutes.
-
Stimulate the neutrophils with a NET-inducing agent (e.g., 50 nM PMA) for 3-4 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific binding sites.
-
Incubate with the primary antibody against citrullinated Histone H3, followed by the fluorescently labeled secondary antibody.
-
Counterstain the DNA with Hoechst 33342.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of NET-forming cells.[19][20][21]
-
In Vivo Collagen-Induced Arthritis (CIA) Model
This model is used to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics rheumatoid arthritis.
-
Animal Model: DBA1/J mice.
-
Induction of Arthritis:
-
Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.
-
Day 21: Administer a booster immunization with bovine type II collagen and Incomplete Freund's Adjuvant.
-
-
Treatment:
-
Administer this compound (e.g., 30 mg/kg) or vehicle daily via oral gavage, starting from the day of the first immunization.
-
-
Efficacy Assessment:
Mandatory Visualization
Caption: PAD4 signaling pathway leading to NETosis and its inhibition by this compound/GSK484.
Caption: Experimental workflow for the in vitro NETosis inhibition assay.
References
- 1. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [repository.escholarship.umassmed.edu]
- 3. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound (hydrochloride), Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PAD4 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GSK484 HCl | PAD inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological targeting of peptidylarginine deiminase 4 prevents cancer-associated kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GSK484, an inhibitor of peptidyl arginine deiminase 4, increases the radiosensitivity of colorectal cancer and inhibits neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeted delivery of protein arginine deiminase-4 inhibitors to limit arterial intimal NETosis and preserve endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Alleviation of arthritis through prevention of neutrophil extracellular traps by an orally available inhibitor of protein arginine deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
Selectivity of GSK199 for PAD4 over other PAD isoforms.
GSK199 is a reversible and selective small-molecule inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), an enzyme implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis. Its selectivity for PAD4 over other PAD isoforms, such as PAD1, PAD2, and PAD3, makes it a valuable tool for studying the specific roles of PAD4 in health and disease.
Comparative Selectivity of this compound
This compound exhibits a significant preference for inhibiting PAD4. This selectivity is crucial for minimizing off-target effects and for precisely dissecting the biological functions of PAD4. The inhibitory potency of this compound is often quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| PAD Isoform | IC50 of this compound | Fold Selectivity vs. PAD4 | Experimental Conditions |
| PAD4 | 200 nM | - | In the absence of calcium[1] |
| PAD4 | 1 µM | - | In the presence of 2 mM calcium[2][3] |
| PAD2 | > 30 µM | > 150-fold | Cell-based citrullination assay[4] |
| Other PADs | - | > 35-fold | Comprehensive kinetic evaluations[5] |
Note: The inhibitory activity of this compound against PAD4 is influenced by calcium concentration. The enzyme is calcium-dependent, and this compound preferentially binds to the inactive, calcium-deficient form of PAD4[2][5]. In one study, this compound inhibited over 90% of PAD4-mediated citrullination at a concentration of 8 µM, while showing no significant inhibition of PAD2 at concentrations below 30 µM[4].
Experimental Protocols
The selectivity of this compound for PAD4 has been determined through various in vitro and cell-based assays. Below are summaries of key experimental methodologies.
Recombinant Enzyme Inhibition Assay (Ammonia Release Assay)
This assay quantifies the enzymatic activity of purified PAD4 by measuring the release of ammonia, a byproduct of the citrullination reaction.
-
Enzyme and Substrate Preparation : Recombinant human PAD4 is diluted in an assay buffer (e.g., 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8). The substrate, N-α-benzoyl-L-arginine ethyl ester (BAEE), is prepared in a similar buffer[3].
-
Inhibitor Incubation : Varying concentrations of this compound or a vehicle control (e.g., DMSO) are pre-incubated with the PAD4 enzyme for a defined period (e.g., 30 minutes) at room temperature[3].
-
Reaction Initiation : The citrullination reaction is initiated by adding the BAEE substrate to the enzyme-inhibitor mixture. The reaction is allowed to proceed at 37°C[3].
-
Ammonia Detection : The amount of ammonia produced is measured using a colorimetric or fluorometric method.
-
IC50 Determination : The concentration of this compound that results in a 50% reduction in ammonia production compared to the vehicle control is determined as the IC50 value.
Cell-Based Citrullination Assay
This method assesses the ability of this compound to inhibit PAD activity within a cellular context.
-
Cell Culture and Lysis : HEK293 cells are engineered to stably express individual FLAG-tagged PAD isoforms (PAD1, PAD2, PAD3, or PAD4)[2]. The cells are grown, harvested, and then lysed to release the cellular contents, including the expressed PAD enzymes[2][3].
-
Inhibitor Pre-incubation : The cell lysates are pre-incubated with this compound or a control compound at a specific concentration (e.g., 100 µM) for a set time at 4°C[3].
-
Citrullination Reaction : The citrullination reaction is initiated by adding calcium (e.g., 2 mM) to the lysates and incubating at 37°C for 30 minutes. This allows the PAD enzymes to citrullinate their endogenous protein substrates[3].
-
Western Blot Analysis : The proteins in the lysates are separated by SDS-PAGE and transferred to a membrane. The level of protein citrullination is detected using antibodies that specifically recognize citrullinated proteins. The expression of each PAD isoform is confirmed using an anti-FLAG antibody.
-
Selectivity Assessment : The ability of this compound to reduce the citrullination signal in lysates from PAD4-expressing cells is compared to its effect in lysates from cells expressing other PAD isoforms.
Visualizing the PAD4 Activation Pathway
The activation of PAD4 is a key step in a variety of physiological and pathological processes, including the formation of Neutrophil Extracellular Traps (NETs). The following diagram illustrates a simplified signaling pathway leading to PAD4 activation and its downstream effects in NETosis.
Caption: PAD4 activation pathway in NETosis.
Experimental Workflow for Determining this compound Selectivity
The following diagram outlines the general workflow used to assess the selectivity of this compound for PAD4 over other PAD isoforms using a cell-based assay.
Caption: Cell-based assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Validating PAD4 Inhibition: A Comparative Guide to GSK199 in a Novel Experimental Model
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK199, a selective PAD4 inhibitor, with other available alternatives. It includes supporting experimental data and detailed protocols to facilitate the validation of PAD4 inhibition in a new experimental model.
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in the process of citrullination, the post-translational modification of arginine residues to citrulline. This process plays a significant role in various physiological and pathological conditions, including the formation of Neutrophil Extracellular Traps (NETs), a key component of the innate immune response. Dysregulation of PAD4 activity has been implicated in autoimmune diseases, cancer, and thrombosis, making it a compelling target for therapeutic intervention. This compound is a potent and selective, reversible inhibitor of PAD4, offering a valuable tool for studying its function and a potential therapeutic agent.
Comparative Analysis of PAD4 Inhibitors
The selection of an appropriate PAD4 inhibitor is crucial for experimental success. This table summarizes the in vitro potency of this compound and other commonly used PAD4 inhibitors. This compound demonstrates high potency, particularly for the low-calcium conformation of the enzyme, highlighting its distinct mechanism of action.
| Inhibitor | Type | Target(s) | IC50 (PAD4) | Mechanism of Action |
| This compound | Reversible | PAD4 Selective | 200 nM (in the absence of calcium) | Binds to the low-calcium, inactive conformation of PAD4. |
| GSK484 | Reversible | PAD4 Selective | 50 nM (in the absence of calcium) | Similar to this compound, binds to the low-calcium form of PAD4. |
| Cl-amidine | Irreversible | Pan-PAD | 5.9 µM | Covalently modifies the active site cysteine of PAD enzymes. |
| JBI-589 | Reversible | PAD4 Selective | 122 nM | Not specified |
| YW3-56 | Reversible | Pan-PAD | 1-5 µM | Not specified |
| BB-Cl-amidine | Irreversible | Pan-PAD | ~8.8 µM (EC50 in U2OS cells) | A more cell-permeable analog of Cl-amidine. |
Experimental Protocols
To facilitate the validation of this compound and other PAD4 inhibitors in your experimental model, we provide the following detailed protocols for key assays.
In Vitro PAD4 Enzyme Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PAD4 by detecting the ammonia produced during the conversion of a substrate, Nα-Benzoyl-L-arginine ethyl ester (BAEE), to citrulline.
Materials:
-
Recombinant human PAD4 enzyme
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Tris-HCl buffer (100 mM, pH 7.6)
-
CaCl2 (10 mM)
-
Dithiothreitol (DTT) (2.5 mM)
-
α-Ketoglutarate (α-KG) (8.5 mM)
-
NADH (0.22 mM)
-
Glutamate dehydrogenase (GDH) (8.4 U/mL)
-
PAD4 inhibitor (e.g., this compound)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl, CaCl2, DTT, α-KG, NADH, and GDH.
-
Add the PAD4 inhibitor at various concentrations to the wells of the microplate.
-
Add the recombinant PAD4 enzyme to the wells and incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the BAEE substrate.
-
Immediately measure the absorbance at 340 nm and continue to monitor the decrease in absorbance over time as NADH is converted to NAD+.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor.
Neutrophil Isolation and NETosis Induction
This protocol describes the isolation of human neutrophils and the subsequent induction of NETosis using Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) (100 nM)
-
SYTOX Green nucleic acid stain (5 µM)
-
96-well black, clear-bottom plate
-
Fluorescence microscope or plate reader
Procedure:
-
Isolate neutrophils from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 2% FBS.
-
Seed the neutrophils into a 96-well black, clear-bottom plate at a density of 2 x 10^5 cells/well.
-
Allow the cells to adhere for 30 minutes at 37°C in a 5% CO2 incubator.
-
Pre-incubate the cells with the PAD4 inhibitor (e.g., this compound) at desired concentrations for 30 minutes.
-
Add SYTOX Green to each well.
-
Induce NETosis by adding PMA to a final concentration of 100 nM.
-
Monitor the increase in fluorescence over 3-4 hours using a fluorescence microscope or plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Quantify NETosis by measuring the fluorescence intensity.
Quantification of Histone H3 Citrullination by Western Blot
This protocol details the detection and quantification of citrullinated histone H3, a key marker of PAD4 activity, in cell lysates.
Materials:
-
Cell lysates from neutrophils treated with or without a PAD4 inhibitor and a NETosis-inducing agent.
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody: Anti-citrullinated Histone H3 (CitH3) antibody (e.g., Abcam ab5103)
-
Primary antibody: Anti-Histone H3 antibody (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the proteins in the cell lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CitH3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities to determine the relative amount of citrullinated histone H3.
Visualizing the Molecular Landscape
To better understand the mechanisms underlying PAD4 inhibition and the experimental workflow, the following diagrams have been generated using Graphviz.
Caption: PAD4 Signaling Pathway in NETosis.
Caption: Experimental Workflow for Validating PAD4 Inhibition.
A Head-to-Head Comparison of PAD Inhibitors: GSK199 vs. BB-Cl-amidine
In the landscape of epigenetic research and drug development, particularly in targeting autoimmune diseases and cancer, Protein Arginine Deiminase (PAD) inhibitors are of significant interest. This guide provides a detailed, data-driven comparison of two prominent PAD inhibitors: the selective GSK199 and the pan-inhibitor BB-Cl-amidine, focusing on their cytotoxicity and specificity. This objective analysis is intended for researchers, scientists, and drug development professionals to inform their selection of the most appropriate tool for their experimental needs.
At a Glance: Key Differences
| Feature | This compound | BB-Cl-amidine |
| Target Specificity | Selective for PAD4 | Pan-PAD inhibitor (PAD1, PAD2, PAD3, PAD4) |
| Mechanism of Action | Reversible | Irreversible |
| Cytotoxicity | Low to negligible at effective concentrations | Significant cytotoxicity at micromolar concentrations |
Cytotoxicity Profile
A critical consideration in the application of chemical probes is their effect on cell viability. Extensive studies have revealed a stark contrast in the cytotoxic profiles of this compound and BB-Cl-amidine.
This compound has been demonstrated to be essentially non-toxic to a variety of immune cells at concentrations well above its effective dose for PAD4 inhibition. In a study using a combination of flow cytometric viability staining and lactate dehydrogenase (LDH) release assays, this compound did not considerably affect the viability of CD4+ T cells, CD8+ T cells, B cells, NK cells, and monocytes at concentrations up to 20 µM[1].
Conversely, BB-Cl-amidine exhibits significant cytotoxicity at much lower concentrations. The same study found BB-Cl-amidine to be cytotoxic to the aforementioned immune cell types at concentrations above 1 µM[1]. This is further substantiated by data in other cell lines.
Table 1: Comparative Cytotoxicity Data
| Inhibitor | Cell Line | Assay | Cytotoxicity Metric (EC50/IC50) | Reference |
| This compound | CD4+ T cells, CD8+ T cells, B cells, NK cells, monocytes | Flow cytometry, LDH release | Essentially non-toxic up to 20 µM | [1] |
| BB-Cl-amidine | CD4+ T cells, CD8+ T cells, B cells, NK cells, monocytes | Flow cytometry, LDH release | Cytotoxic at > 1 µM | [1] |
| BB-Cl-amidine | U2OS (Human Osteosarcoma) | XTT Assay | EC50: 8.8 ± 0.6 µM | [2] |
Specificity and Potency
The specificity of an inhibitor is paramount for elucidating the biological role of its target enzyme. This compound and BB-Cl-amidine differ fundamentally in their selectivity for the various PAD isozymes.
This compound is a potent and highly selective inhibitor of PAD4[3][4]. It functions as a reversible inhibitor, and its binding is competitive with calcium[5]. While its potent inhibition of PAD4 is well-documented, it shows significantly less activity against other PAD isozymes[4]. This high degree of selectivity is attributed to the interaction of the inhibitor with a key phenylalanine residue (Phe634) in the PAD4 active site, a residue not conserved in other human PADs[5].
In contrast, BB-Cl-amidine is a broad-spectrum, irreversible pan-PAD inhibitor, effectively targeting PADs 1, 2, 3, and 4[6]. Its irreversible mechanism involves the covalent modification of a cysteine residue in the active site of the PAD enzymes.
Table 2: Specificity and Potency Against PAD Isozymes
| Inhibitor | Target Isozyme | Potency Metric | Value | Reference |
| This compound | PAD4 | IC50 (in the absence of calcium) | 200 nM | [5] |
| This compound | PAD2 | % Inhibition at 30 µM | Negligible | [4] |
| BB-Cl-amidine | PAD1 | k_inact_/K_I_ (M⁻¹min⁻¹) | 16,100 | |
| BB-Cl-amidine | PAD2 | k_inact_/K_I_ (M⁻¹min⁻¹) | 4,100 | |
| BB-Cl-amidine | PAD3 | k_inact_/K_I_ (M⁻¹min⁻¹) | 6,800 | |
| BB-Cl-amidine | PAD4 | k_inact_/K_I_ (M⁻¹min⁻¹) | 13,300 |
Signaling Pathway: PAD4 in Neutrophil Extracellular Trap (NET) Formation
Both this compound and BB-Cl-amidine are utilized to study the process of NETosis, a form of programmed cell death in neutrophils that involves the release of decondensed chromatin to trap pathogens. PAD4 is a key enzyme in this pathway, as it catalyzes the citrullination of histones, leading to chromatin decondensation. Inhibition of PAD4, and consequently histone citrullination, is a critical step in preventing NET formation.
Caption: PAD4 signaling in NETosis and points of inhibition.
Experimental Protocols
Cytotoxicity Assays
1. XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5x10³ to 2x10⁵ cells per well in 100 µL of complete growth medium. Include control wells with medium only for background readings.
-
Compound Treatment: Add various concentrations of the test inhibitor (e.g., this compound or BB-Cl-amidine) to the wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
XTT Labeling:
-
Thaw the XTT labeling reagent and the electron-coupling reagent.
-
Prepare the XTT labeling mixture by combining the two reagents according to the manufacturer's instructions (typically a 50:1 ratio of XTT reagent to electron-coupling reagent).
-
Add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation with XTT: Incubate the plate for 2 to 4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance of the soluble formazan product using a microplate reader at a wavelength between 450 and 500 nm. A reference wavelength of 630-690 nm is used to subtract background absorbance.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells after subtracting the background absorbance. EC50 values are determined from the dose-response curve.
2. Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, an enzyme released from damaged cells, in the culture supernatant.
-
Cell Plating and Treatment: Follow the same procedure as for the XTT assay.
-
Controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis solution (e.g., Triton X-100) to induce complete cell lysis.
-
Background control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to correct for background.
-
Data Analysis: The percentage of cytotoxicity is calculated using the formula: (% Cytotoxicity) = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100.
Caption: Workflow for XTT and LDH cytotoxicity assays.
Neutrophil Extracellular Trap (NET) Formation Assay
This immunofluorescence-based assay is used to visualize and quantify NET formation.
-
Neutrophil Isolation: Isolate neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Seeding: Seed the isolated neutrophils onto coverslips in a 24-well plate at a concentration of approximately 2 x 10⁵ cells per well. Allow the cells to adhere for 1 hour at 37°C.
-
Inhibitor Pre-incubation: Pre-incubate the neutrophils with the desired concentration of this compound, BB-Cl-amidine, or a vehicle control (e.g., DMSO) for 30-60 minutes.
-
NET Induction: Stimulate the neutrophils with a NET-inducing agent, such as Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM) or a specific pathogen. Incubate for 3-4 hours at 37°C.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 15-30 minutes at room temperature.
-
Permeabilization and Blocking:
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
-
Immunostaining:
-
Incubate with primary antibodies against NET components, such as anti-citrullinated Histone H3 (CitH3) and anti-neutrophil elastase (NE), overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
-
DNA Staining: Counterstain the DNA with a fluorescent dye like DAPI or Hoechst.
-
Imaging and Analysis: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Quantify NET formation by measuring the area of extracellular DNA or the co-localization of DNA, CitH3, and NE signals.
Caption: Step-by-step workflow for the NET formation assay.
Conclusion
The choice between this compound and BB-Cl-amidine should be guided by the specific experimental question.
-
This compound is the superior choice for studies aiming to specifically elucidate the role of PAD4 . Its high selectivity and low cytotoxicity ensure that the observed effects are more likely attributable to the inhibition of PAD4, minimizing confounding off-target and toxicity-related artifacts.
-
BB-Cl-amidine is a valuable tool for investigating the broader consequences of inhibiting multiple PAD isozymes simultaneously. However, its significant cytotoxicity necessitates careful experimental design, including the use of appropriate controls and concentration ranges, to distinguish between effects due to pan-PAD inhibition and those resulting from general cellular toxicity.
For researchers focused on the specific functions of PAD4 in health and disease, the data strongly supports the use of this compound as a more precise and less cytotoxic chemical probe.
References
- 1. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 5. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
GSK199: A Comparative Analysis of Cross-Reactivity with Other Enzymes
For Researchers, Scientists, and Drug Development Professionals
GSK199 is a potent and selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), an enzyme implicated in various inflammatory and autoimmune diseases.[1][2] Its high selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects. This guide provides a comprehensive comparison of this compound's cross-reactivity with other enzymes, supported by experimental data and detailed methodologies.
Executive Summary
This compound demonstrates remarkable selectivity for PAD4 over other PAD family members and a broad panel of other enzymes. Extensive screening has shown negligible inhibitory activity against a wide range of proteins, highlighting its potential as a specific pharmacological tool and therapeutic agent.
Cross-Reactivity Data
The following table summarizes the inhibitory activity of this compound against various enzymes. The data is compiled from in vitro enzymatic assays.
| Target Enzyme Family | Enzyme | IC50 (µM) | Fold Selectivity vs. PAD4 |
| Peptidyl Arginine Deiminases (PADs) | PAD1 | >100 | >500 |
| PAD2 | >100 | >500 | |
| PAD3 | >100 | >500 | |
| PAD6 | >100 | >500 | |
| Other Enzymes | Panel of 50 unrelated proteins* | >100 | >500 |
| Histone Deacetylases (HDACs) | HDACs 1-11 | >100** | >500 |
*Details of the 50 unrelated proteins were not fully disclosed in the primary literature. **this compound showed partial activation of HDAC1 and HDAC8 only at high concentrations (100 µM).
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and how its selectivity was determined, the following diagrams illustrate the PAD4 signaling pathway and the experimental workflows for assessing cross-reactivity.
References
Efficacy of GSK199 in comparison to AFM-30a for PAD inhibition.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent Peptidyl Arginine Deiminase (PAD) inhibitors: GSK199 and AFM-30a. This document synthesizes available experimental data to highlight the distinct profiles of these compounds in inhibiting PAD enzymes, which are implicated in various inflammatory and autoimmune diseases.
Peptidyl Arginine Deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, plays a role in various physiological processes. However, aberrant PAD activity is associated with the pathogenesis of diseases such as rheumatoid arthritis, lupus, and certain cancers. Consequently, the development of specific PAD inhibitors is a significant area of therapeutic research. This guide focuses on a comparative analysis of two key inhibitors: this compound, a selective PAD4 inhibitor, and AFM-30a, a selective PAD2 inhibitor.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the key quantitative data on the inhibitory activity of this compound and AFM-30a from published studies. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
| Parameter | This compound | AFM-30a | Reference |
| Primary Target | PAD4 | PAD2 | [1][2] |
| IC50 (PAD4) | 200 nM (in the absence of calcium) | Negligible effect at concentrations well above 20 µM | [3][4] |
| EC50 (PAD2 Binding) | Not reported | 9.5 µM (in HEK293/PAD2 cells) | [2] |
| EC50 (H3 Citrullination Inhibition) | Not directly reported | 0.4 µM (in HEK293T/PAD2 cells) | [2] |
| Selectivity (over PAD1) | Not specified | ~1.6-fold | [5] |
| Selectivity (over PAD3) | Not specified | ~47-fold | [5] |
| Selectivity (over PAD4) | Highly selective for PAD4 | ~15-fold | [5] |
| Mechanism of Action | Reversible | Covalent | [3][6] |
Isoform Specificity of PAD Inhibitors
The following diagram illustrates the isoform-specific inhibitory action of this compound and AFM-30a on the PAD enzyme family.
Caption: Isoform specificity of this compound and AFM-30a.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Fibrinogen Citrullination ELISA Assay
This enzyme-linked immunosorbent assay (ELISA) is used to determine the inhibitory effect of compounds on the citrullination of fibrinogen by recombinant PAD enzymes.
Materials:
-
Human Fibrinogen
-
Recombinant human PAD2 and PAD4
-
This compound and AFM-30a
-
Assay buffer (e.g., Tris-HCl with CaCl2 and DTT)
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Wash buffer (e.g., PBS with Tween-20)
-
Blocking buffer (e.g., PBS with BSA)
-
Anti-citrullinated fibrinogen antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., H2SO4)
-
96-well ELISA plates
Procedure:
-
Coat a 96-well plate with human fibrinogen in coating buffer overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a reaction mixture containing assay buffer, recombinant PAD enzyme (PAD2 or PAD4), and varying concentrations of the inhibitor (this compound or AFM-30a) or vehicle control.
-
Add the reaction mixture to the wells and incubate for a defined period (e.g., 2 hours) at 37°C to allow for citrullination.
-
Wash the plate three times with wash buffer.
-
Add the primary antibody against citrullinated fibrinogen and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the vehicle control.
Workflow for Fibrinogen Citrullination ELISA
The following diagram outlines the experimental workflow for the fibrinogen citrullination ELISA.
Caption: Experimental workflow for the ELISA-based citrullination assay.
Discussion of Comparative Efficacy
The experimental data clearly demonstrate the distinct inhibitory profiles of this compound and AFM-30a. This compound is a potent and highly selective inhibitor of PAD4, with an IC50 in the nanomolar range.[3] In contrast, AFM-30a is a potent inhibitor of PAD2, with an EC50 for inhibiting H3 citrullination in the sub-micromolar range.[2]
A direct comparative study by Martín Monreal et al. (2021) using a fibrinogen citrullination assay confirmed this isoform specificity. In this study, AFM-30a effectively inhibited citrullination by recombinant PAD2 in a concentration-dependent manner, while having a negligible effect on PAD4 activity at similar concentrations.[4] Conversely, this compound potently inhibited PAD4-mediated citrullination but did not significantly affect PAD2 activity.[4]
When tested in cellular lysates from peripheral blood mononuclear cells (PBMCs) and polymorphonuclear leukocytes (PMNs), AFM-30a was found to be the more effective inhibitor of endogenous PAD activity, suggesting that PAD2 is the predominant PAD isoform responsible for citrullination in these cell types under the tested conditions.[4] this compound showed limited effect in these cell lysate assays.[4]
Conclusion
This compound and AFM-30a are valuable research tools for dissecting the specific roles of PAD4 and PAD2 in health and disease. This compound stands out as a potent and selective inhibitor of PAD4, making it suitable for studies focused on the pathological functions of this specific isoform. AFM-30a is a potent and selective inhibitor of PAD2, demonstrating efficacy in cellular models and appearing to be the more dominant inhibitor of overall PAD activity in certain immune cells. The choice between these inhibitors should be guided by the specific PAD isoform of interest in the biological system under investigation. For comprehensive PAD inhibition in cellular systems where both PAD2 and PAD4 may be active, a combination of both inhibitors could be considered.[4]
References
- 1. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PAD4 Inhibitors: GSK199 vs. JBI-589
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent small molecule inhibitors of Peptidylarginine Deiminase 4 (PAD4): GSK199 and JBI-589. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes the underlying biological pathways.
Introduction
Peptidylarginine Deiminase 4 (PAD4) is a critical enzyme in the process of citrullination, a post-translational modification where arginine residues are converted to citrulline. This process is implicated in various physiological and pathological states, including the formation of Neutrophil Extracellular Traps (NETs) in the immune response, and the pathogenesis of autoimmune diseases like rheumatoid arthritis and cancer. Both this compound and JBI-589 are selective inhibitors of PAD4 and have been investigated as potential therapeutic agents. This guide offers a head-to-head comparison to aid researchers in selecting the appropriate tool for their specific research needs.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and JBI-589 based on published studies.
| Parameter | This compound | JBI-589 | Reference |
| Target | Peptidylarginine Deiminase 4 (PAD4) | Peptidylarginine Deiminase 4 (PAD4) | [1][2] |
| Binding Mechanism | Reversible, binds to the low-calcium form of PAD4 | Non-covalent, isoform-selective | [1][2] |
| IC50 (PAD4) | 200 nM (in the absence of calcium) | 122 nM | [1][2] |
| Primary Disease Model(s) Studied | Rheumatoid Arthritis | Cancer, Rheumatoid Arthritis | [2][3] |
Table 1: General Properties and Potency
| In Vivo Model | Compound | Dosage | Key Findings | Reference |
| Collagen-Induced Arthritis (Mouse) | This compound | 10 and 30 mg/kg, daily | Reduced joint inflammation, pannus formation, and bone damage. Decreased complement C3 deposition. | [3] |
| Collagen-Induced Arthritis (Mouse) | JBI-589 | 50 mg/kg, twice daily | Significantly decreased clinical score, joint inflammation, pannus formation, and bone erosion. Reduced plasma levels of citrullinated histone H3. | [2] |
| Tumor Model (Mouse) | JBI-589 | 50 mg/kg, twice daily | Reduced primary tumor growth and lung metastases. Decreased CXCR2 expression on neutrophils and blocked neutrophil chemotaxis. |
Table 2: In Vivo Efficacy
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
PAD4 Signaling in Neutrophils
This diagram illustrates the central role of PAD4 in neutrophil function, leading to NET formation and regulation of the chemokine receptor CXCR2.
Caption: PAD4 signaling pathway in neutrophils.
Experimental Workflow: PAD4 Inhibition Assay (IC50 Determination)
This diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC50) of a PAD4 inhibitor.
Caption: Workflow for IC50 determination of PAD4 inhibitors.
Experimental Workflow: Neutrophil Extracellular Trap (NET) Formation Assay
This diagram details the steps involved in a typical immunofluorescence-based NET formation assay.
Caption: Workflow for immunofluorescence-based NET formation assay.
Experimental Protocols
PAD4 Inhibition Assay (Adapted from commercial assay protocols)
Objective: To determine the IC50 value of a test compound against PAD4.
Materials:
-
Recombinant human PAD4 enzyme
-
PAD4 substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE)
-
Assay buffer (e.g., Tris-HCl, pH 7.6)
-
Calcium Chloride (CaCl2)
-
Detection reagent for ammonia or citrulline
-
Test compounds (this compound, JBI-589) dissolved in DMSO
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the PAD4 enzyme to each well.
-
Add the serially diluted test compounds or vehicle (DMSO) to the respective wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PAD4 substrate and CaCl2 to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Neutrophil Extracellular Trap (NET) Formation Assay by Immunofluorescence
Objective: To visualize and quantify the effect of inhibitors on NET formation.
Materials:
-
Isolated human or mouse neutrophils
-
Culture medium (e.g., RPMI)
-
Poly-L-lysine coated coverslips or chamber slides
-
NET-inducing agent (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Test compounds (this compound, JBI-589)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., rabbit anti-citrullinated Histone H3, mouse anti-myeloperoxidase (MPO))
-
Fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 594)
-
DNA stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Isolate neutrophils from fresh whole blood using density gradient centrifugation.
-
Seed the isolated neutrophils onto poly-L-lysine coated coverslips in a 24-well plate and allow them to adhere.
-
Pre-incubate the cells with the test compounds (this compound or JBI-589) or vehicle for 1 hour.
-
Stimulate the neutrophils with PMA (e.g., 100 nM) and incubate for 3-4 hours to induce NET formation.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the cells and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the samples using a fluorescence microscope and capture images.
-
Quantify NETs by measuring the area of extracellular DNA that co-localizes with citrullinated histone H3 and MPO signals.
CXCR2 Expression Analysis by Flow Cytometry
Objective: To quantify the cell surface expression of CXCR2 on neutrophils following inhibitor treatment.
Materials:
-
Isolated neutrophils or whole blood
-
Test compounds (this compound, JBI-589)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies: anti-CD16 (for neutrophil gating), anti-CXCR2
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Isolate neutrophils or use whole blood.
-
Treat the cells with the test compounds or vehicle for a specified time.
-
Wash the cells with cold FACS buffer.
-
Incubate the cells with the fluorochrome-conjugated antibodies (and isotype control in a separate tube) on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data by gating on the neutrophil population (e.g., based on forward and side scatter, and/or CD16 expression) and quantifying the median fluorescence intensity (MFI) of the CXCR2 signal. Compare the MFI of treated samples to the vehicle control.
Conclusion
Both this compound and JBI-589 are potent and selective inhibitors of PAD4 with distinct characteristics. JBI-589 exhibits a slightly lower IC50 value and has been extensively studied in the context of cancer for its ability to modulate the tumor microenvironment by inhibiting neutrophil migration via CXCR2 downregulation. This compound has been primarily characterized in autoimmune models, particularly rheumatoid arthritis, where it effectively reduces inflammation and joint damage. The choice between these two inhibitors will ultimately depend on the specific research question and the experimental model being used. This guide provides the foundational data and methodologies to make an informed decision and to design rigorous experiments for the investigation of PAD4 biology and its therapeutic potential.
References
- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alleviation of arthritis through prevention of neutrophil extracellular traps by an orally available inhibitor of protein arginine deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling GSK199
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of GSK199, a potent and selective PAD4 inhibitor. By adhering to these procedural steps, you can minimize risks and maintain a secure research environment.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, a comprehensive approach to safety, combining appropriate personal protective equipment with necessary engineering controls, is crucial.[1] Always use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1] Ensure that a safety shower and an eye wash station are readily accessible in the immediate work area.[1]
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the compound.[1] |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Suitable respirator | Required to prevent inhalation of dust or aerosols.[1] |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid all direct contact with the compound, including inhalation, and contact with skin and eyes.[1]
-
Thoroughly wash your hands and any exposed skin after handling.[1]
-
Refrain from eating, drinking, or smoking in areas where this compound is being used.[1]
Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[1]
-
Protect the compound from direct sunlight and sources of ignition.[1]
-
For optimal stability, store the powdered form at -20°C and solutions in solvent at -80°C.[1]
Emergency Procedures and First Aid
In the event of accidental exposure or a spill, immediate and appropriate action is essential.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, holding eyelids open. Seek prompt medical attention.[1] |
| Skin Contact | Rinse the affected skin area thoroughly with water. Remove contaminated clothing and seek medical advice.[1] |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support and seek immediate medical help.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
Accidental Release: In case of a spill, evacuate the area and ensure adequate ventilation.[1] Wearing full personal protective equipment, contain the spill using an absorbent material.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste. Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] It is recommended to use a licensed professional waste disposal service to ensure proper disposal.
This compound Handling and Disposal Workflow
Caption: A flowchart outlining the key stages of safely handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
